Pyridine-2,4,6-tricarboxylic acid
描述
属性
IUPAC Name |
pyridine-2,4,6-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO6/c10-6(11)3-1-4(7(12)13)9-5(2-3)8(14)15/h1-2H,(H,10,11)(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGYKYXGIWNSCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(=O)O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40323169 | |
| Record name | 2,4,6-Pyridinetricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40323169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
536-20-9 | |
| Record name | 2,4,6-Pyridinetricarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=536-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Collidinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536209 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 536-20-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403251 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4,6-Pyridinetricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40323169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | COLLIDINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BD2YV5DB4G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Pyridine-2,4,6-tricarboxylic Acid from 2,4,6-Collidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of pyridine-2,4,6-tricarboxylic acid, a valuable building block in medicinal chemistry and materials science, from its common precursor, 2,4,6-collidine (2,4,6-trimethylpyridine). This document details the primary synthetic routes, provides in-depth experimental protocols, and presents quantitative data to facilitate the replication and optimization of this chemical transformation.
Introduction
This compound, also known as collidinic acid, is a versatile organic compound featuring a pyridine ring functionalized with three carboxylic acid groups.[1] This molecular architecture makes it an excellent ligand for the formation of coordination polymers and metal-organic frameworks (MOFs).[2][3] Furthermore, its derivatives are of significant interest in the development of novel pharmaceutical agents. The most established and practical method for the synthesis of this compound is the oxidation of the readily available starting material, 2,4,6-collidine.[1][2] This guide will focus on the prevalent oxidative methods, providing detailed procedural information for laboratory-scale synthesis.
Synthetic Pathways
The conversion of the three methyl groups of 2,4,6-collidine into carboxylic acid functionalities is achieved through strong oxidation. The two primary methods employed for this transformation are oxidation with potassium permanganate and oxidation with chromium trioxide.
Oxidation with Potassium Permanganate
The use of potassium permanganate (KMnO4) in an aqueous medium is a frequently cited method for the synthesis of this compound.[2][4] This process involves the portion-wise addition of solid KMnO4 to a solution of 2,4,6-collidine in water. The reaction is typically conducted at a controlled temperature, initially between 20-30°C, and may be gently heated to around 50°C to ensure the reaction proceeds to completion over an extended period, which can be up to 48 hours.[5]
Oxidation with Chromium Trioxide
An alternative and well-documented method involves the use of chromium trioxide (CrO3) in the presence of concentrated sulfuric acid.[6] This powerful oxidizing agent effectively converts the methyl groups of 2,4,6-collidine to carboxylic acids. The reaction is typically carried out by carefully adding chromium trioxide to a solution of 2,4,6-collidine in concentrated sulfuric acid at a low temperature, followed by heating to drive the reaction to completion.[6]
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of this compound from 2,4,6-collidine.
Method 1: Oxidation with Chromium Trioxide
This protocol is adapted from a reported procedure for the synthesis of the ligand precursor.[6]
Materials:
-
2,4,6-Trimethylpyridine (2,4,6-Collidine)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Chromium Trioxide (CrO₃)
-
Ice
-
Methanol (MeOH)
Procedure:
-
In a flask equipped with a stirrer and cooled in an ice bath, cautiously add 6 mL (43 mmol) of 2,4,6-trimethylpyridine to 200 mL of concentrated H₂SO₄, maintaining the temperature at 0 °C.
-
Slowly add 39 g (0.39 mol) of CrO₃ in small portions, ensuring the temperature remains at 0 °C.
-
After the addition is complete, heat the reaction mixture to 75 °C for 24 hours.
-
Cool the mixture in an ice bath and pour it into 0.5 L of ice water.
-
Allow the solution to stand at 4 °C for 3 days.
-
Filter the mixture.
-
To the filtrate, add 40 mL of methanol and 0.7 mL of H₂SO₄ to form the methyl ester for purification purposes.
Note: The original procedure focuses on the synthesis of the methyl ester as an intermediate for purification. To obtain the final tricarboxylic acid, the ester would need to be hydrolyzed.
Quantitative Data
The following table summarizes the key quantitative parameters for the described synthetic methods.
| Parameter | Method 1: Chromium Trioxide Oxidation[6] | Method 2: Potassium Permanganate Oxidation |
| Starting Material | 2,4,6-Trimethylpyridine | 2,4,6-Trimethylpyridine |
| Oxidizing Agent | Chromium Trioxide (CrO₃) | Potassium Permanganate (KMnO₄) |
| Solvent/Medium | Concentrated Sulfuric Acid | Water (often alkaline)[2][4] |
| Molar Ratio (Collidine:Oxidant) | 1 : 9.07 | Not explicitly stated in sources |
| Reaction Temperature | 0 °C (addition), then 75 °C | 20-30 °C (addition), then ~50 °C[5] |
| Reaction Time | 24 hours | Up to 48 hours[5] |
| Reported Yield | Not explicitly stated for the final acid | "High amounts"[4] |
Visualizations
Signaling Pathways & Experimental Workflows
Caption: Reaction pathway for the synthesis of this compound.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Buy this compound | 536-20-9 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. Buy this compound (EVT-290180) | 536-20-9 [evitachem.com]
- 5. This compound|Multidentate Ligand for MOFs [benchchem.com]
- 6. Investigation of the preparation and reactivity of metal–organic frameworks of cerium and pyridine-2,4,6-tricarboxylate - Dalton Transactions (RSC Publishing) DOI:10.1039/D1DT03514B [pubs.rsc.org]
An In-depth Technical Guide to the Oxidation of 2,4,6-trimethylpyridine to Pyridine-2,4,6-tricarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Pyridine-2,4,6-tricarboxylic acid, a valuable compound in medicinal chemistry and materials science, through the oxidation of 2,4,6-trimethylpyridine. This document details the prevalent oxidation methodologies, presents quantitative data in a structured format, and offers a representative experimental protocol. Furthermore, it includes visualizations of the reaction workflow and the proposed chemical pathway to facilitate a deeper understanding of the process.
Introduction
This compound, also known as collidinic acid, is a key building block in the synthesis of various pharmaceutical compounds and functional materials. Its rigid, tripodal structure and the presence of three carboxylic acid groups make it an excellent ligand for the formation of metal-organic frameworks (MOFs) and coordination polymers. The most common and well-established method for the synthesis of this compound is the oxidation of the readily available precursor, 2,4,6-trimethylpyridine (also known as 2,4,6-collidine). This guide focuses on the prevalent oxidation methods, with a primary emphasis on the use of potassium permanganate.
Oxidation Methodologies
The conversion of the three methyl groups of 2,4,6-trimethylpyridine to carboxylic acid functionalities requires a strong oxidizing agent. Several methods have been reported, with varying degrees of efficiency and practicality.
Potassium Permanganate (KMnO₄) Oxidation
The most widely employed method for the synthesis of this compound is the oxidation of 2,4,6-trimethylpyridine with potassium permanganate.[1] This reaction is typically carried out in an aqueous solution, often under alkaline or basic conditions.[2][3] The reaction proceeds by the oxidation of the methyl groups to carboxylic acids. The pyridine ring itself is generally resistant to oxidation under these conditions.
The overall reaction can be represented as: C₈H₁₁N + 6 KMnO₄ → C₈H₅NO₆ + 6 MnO₂ + 6 KOH + 2 H₂O
A crucial aspect of this method is the workup procedure, which involves the removal of the manganese dioxide (MnO₂) byproduct and the isolation of the desired tricarboxylic acid.
Other Oxidizing Agents
While potassium permanganate is the most common oxidizing agent, other reagents have been explored for the oxidation of alkylpyridines. One such alternative is chromium trioxide (CrO₃) in the presence of concentrated sulfuric acid. However, the use of chromium-based reagents is often avoided due to their toxicity and the associated environmental concerns.
Quantitative Data
The following table summarizes the key quantitative parameters for the oxidation of 2,4,6-trimethylpyridine to this compound using potassium permanganate, based on typical laboratory-scale syntheses. Please note that specific yields can vary depending on the precise reaction conditions and scale.
| Parameter | Value/Range | Notes |
| Starting Material | 2,4,6-Trimethylpyridine | Also known as 2,4,6-collidine. |
| Oxidizing Agent | Potassium Permanganate (KMnO₄) | A strong oxidizing agent. |
| Solvent | Water | The reaction is typically performed in an aqueous medium. |
| Reaction Medium | Alkaline/Basic | Often facilitated by the addition of a base like NaOH or by the KOH generated in situ. |
| Reactant Ratio (KMnO₄:Substrate) | ~6:1 (molar ratio) | A significant excess of KMnO₄ is generally required for complete oxidation. |
| Temperature | Elevated temperatures (reflux) | Heating is necessary to drive the reaction to completion. |
| Reaction Time | Several hours | The reaction time can vary depending on the scale and temperature. |
| Product Isolation | Acidification and filtration | The product is typically precipitated by acidifying the reaction mixture. |
| Typical Yield | Moderate to good | Yields can be optimized by careful control of reaction conditions. |
Experimental Protocol: A Representative Synthesis
The following is a representative experimental protocol for the oxidation of 2,4,6-trimethylpyridine using potassium permanganate. This protocol is based on established procedures for similar oxidations and should be adapted and optimized for specific laboratory conditions.
Materials:
-
2,4,6-Trimethylpyridine
-
Potassium Permanganate (KMnO₄)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl), concentrated
-
Sodium bisulfite (NaHSO₃) (for quenching excess permanganate)
-
Distilled water
-
Filter paper
-
Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, beaker, etc.)
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a specific amount of 2,4,6-trimethylpyridine in distilled water. A dilute solution of sodium hydroxide can be added to create an alkaline medium.
-
Addition of Oxidant: While stirring the solution, slowly add a solution of potassium permanganate in water through a dropping funnel. The addition should be done portion-wise to control the exothermic reaction.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for several hours with continuous stirring. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.
-
Quenching and Filtration: After the reaction is complete, cool the mixture to room temperature. If a purple color persists, add a small amount of sodium bisulfite until the color disappears. Filter the reaction mixture to remove the brown manganese dioxide precipitate. Wash the precipitate with a small amount of hot water.
-
Acidification and Precipitation: Combine the filtrate and the washings. Slowly add concentrated hydrochloric acid to the filtrate until the pH is acidic (around pH 2-3). A white precipitate of this compound should form.
-
Isolation and Drying: Cool the mixture in an ice bath to ensure complete precipitation. Collect the white solid by filtration, wash it with a small amount of cold water, and dry it under vacuum to obtain the final product.
Visualizations
Experimental Workflow
References
An In-depth Technical Guide on the Crystal Structure of Pyridine-2,4,6-tricarboxylic Acid Dihydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of Pyridine-2,4,6-tricarboxylic acid dihydrate, a compound of interest in coordination chemistry and materials science.[1] This document outlines the key crystallographic parameters, experimental protocols for its characterization, and a visualization of its molecular arrangement.
Introduction
This compound, with the chemical formula C₈H₅NO₆, is a tricarboxylic acid derivative of pyridine.[1] Its structure features a central pyridine ring with three carboxylic acid groups at the 2, 4, and 6 positions, which gives the molecule a high degree of symmetry.[1] This compound is particularly noted for its capacity to form coordination complexes with a variety of metal ions.[1][2] The dihydrate form incorporates two water molecules per formula unit within its crystal lattice, playing a crucial role in the overall supramolecular assembly through hydrogen bonding.[1]
Crystallographic Data
The crystal structure of this compound dihydrate has been determined by X-ray crystallography. The compound crystallizes in the orthorhombic system, which is characterized by three unequal axes at right angles. The specific crystallographic details are summarized in the table below.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P 2₁2₁2₁ |
| Unit Cell Dimensions | |
| a | 5.9452 Å[1] |
| b | 9.4204 Å[1] |
| c | 18.370 Å[1] |
| α, β, γ | 90°[1] |
| Molecular Formula | C₈H₅NO₆ · 2H₂O |
| Molecular Weight | 211.13 g/mol (anhydrous)[1][3][4] |
Table 1: Crystallographic Data for this compound dihydrate.
Experimental Protocols
The determination of the crystal structure of this compound dihydrate involves two primary stages: synthesis and single-crystal X-ray diffraction.
3.1 Synthesis and Crystallization
While specific synthesis details for the dihydrate crystal used in the cited diffraction study are not provided in the search results, a general approach for obtaining crystals of pyridine-carboxylic acids for X-ray diffraction is through slow evaporation from a saturated aqueous solution.
A general procedure for synthesizing related pyridine-dicarboxylic acid derivatives involves the condensation of an appropriate acyl chloride with an aromatic amine. For instance, pyridine-2,6-dicarboxamide derivatives are synthesized from the corresponding dicarboxylic acid via the acyl chloride, followed by reaction with an amine. High-quality single crystals are often obtained by slow evaporation from saturated solutions in various solvent systems at room temperature.
3.2 Single-Crystal X-ray Diffraction
The crystallographic data presented in this guide were obtained using single-crystal X-ray diffraction. A suitable single crystal of the compound is mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.
The experimental workflow for a typical single-crystal X-ray diffraction experiment is as follows:
The collected data is then processed, which includes integration of the reflection intensities and scaling. The crystal structure is subsequently solved using direct methods or Patterson methods and refined to yield the final atomic coordinates and crystallographic parameters.
Molecular Structure and Interactions
The molecular structure of this compound is characterized by a planar pyridine ring.[1] The three carboxylic acid groups and the two water molecules in the dihydrate form are involved in an extensive network of hydrogen bonds. These interactions are fundamental to the stability of the crystal lattice. The pyridine nitrogen atom and the carboxylic acid groups act as both hydrogen bond donors and acceptors.
The intermolecular hydrogen bonding involving the carboxylic acid groups and the water molecules dictates the packing of the molecules in the crystal.
Conclusion
The crystal structure of this compound dihydrate is a well-defined system governed by its molecular geometry and an extensive network of hydrogen bonds. The orthorhombic crystal system and the specific unit cell dimensions provide a foundational understanding for its solid-state properties. This information is critical for researchers in the fields of crystal engineering, coordination polymer design, and the development of new materials where this molecule may serve as a versatile building block.
References
- 1. Buy this compound | 536-20-9 [smolecule.com]
- 2. Coordination polymers with this compound and alkaline-earth/lanthanide/transition metals: synthesis and X-ray structures - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. This compound | C8H5NO6 | CID 345552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - H3TDC ≥97% | Sigma-Aldrich [sigmaaldrich.com]
Solubility of Pyridine-2,4,6-tricarboxylic acid in different solvents
An In-depth Technical Guide to the Solubility of Pyridine-2,4,6-tricarboxylic Acid
This technical guide provides a comprehensive overview of the solubility of this compound. Given the limited availability of precise quantitative data in various organic solvents, this document summarizes the known aqueous solubility, discusses the factors influencing solubility, and presents detailed experimental protocols for determining solubility in specific solvent systems. This guide is intended to be a valuable resource for researchers and professionals working with this compound in drug development and other scientific applications.
Introduction to this compound
This compound, also known as collidinic acid, is a tricarboxylic acid derivative of pyridine. Its structure, featuring a pyridine ring substituted with three carboxylic acid groups, gives it unique chemical properties, including the ability to act as a versatile ligand in the formation of coordination polymers and metal-organic frameworks (MOFs). Understanding its solubility is crucial for its application in synthesis, formulation, and biological studies.
Solubility Data
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, its solubility in water has been documented.
Table 1: Quantitative Solubility of this compound
| Solvent | Chemical Formula | Solubility | Temperature |
| Water | H₂O | ~ 5 g/L | Room Temperature |
Qualitative Solubility Insights:
-
The solubility of this compound is expected to be pH-dependent due to the presence of three carboxylic acid groups and a basic pyridine nitrogen atom.[1] In acidic solutions, the pyridine nitrogen will be protonated, increasing the polarity and likely enhancing solubility in polar protic solvents. In basic solutions, the carboxylic acid groups will be deprotonated to form carboxylate salts, which are generally more soluble in water.
-
It is anticipated to have limited solubility in non-polar organic solvents due to its high polarity.
-
Solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) is expected to be higher than in non-polar solvents, as these solvents can engage in strong dipole-dipole interactions and act as hydrogen bond acceptors.
Factors Influencing Solubility
Several factors can significantly influence the solubility of this compound:
-
pH: As an amphoteric molecule with both acidic (carboxylic acids) and basic (pyridine nitrogen) functionalities, its solubility is highly dependent on the pH of the aqueous medium. At its isoelectric point, the molecule will have a net neutral charge, leading to minimal aqueous solubility. Solubility increases significantly at pH values above and below the isoelectric point.
-
Temperature: For most solid solutes, solubility increases with temperature. The extent of this increase is determined by the enthalpy of the solution. For this compound, it is expected that solubility in most solvents will increase with a rise in temperature.
-
Solvent Polarity: The principle of "like dissolves like" is a key determinant of solubility. This compound is a polar molecule and will exhibit greater solubility in polar solvents compared to non-polar or weakly polar solvents. The ability of the solvent to form hydrogen bonds with the carboxylic acid groups and the pyridine nitrogen will also play a crucial role.
-
Formation of Salts: Conversion of the carboxylic acid groups to their corresponding salts by reaction with a base will dramatically increase aqueous solubility. Similarly, the formation of a salt at the pyridine nitrogen with an acid can also enhance solubility in polar solvents.
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data in specific solvent systems, the following experimental protocols are recommended. These methods are standard in the field for determining the solubility of organic compounds.
4.1. Gravimetric Method (Equilibrium Solubility Method)
This method is considered the gold standard for determining equilibrium solubility.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial or flask.
-
Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker or a magnetic stirrer in a constant temperature bath is recommended.
-
-
Separation of Undissolved Solid:
-
Allow the mixture to stand undisturbed at the experimental temperature for a period to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature.
-
Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE or nylon) into a pre-weighed vial. This step is critical to remove any undissolved microcrystals.
-
-
Solvent Evaporation and Mass Determination:
-
Accurately weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the decomposition point of the compound.
-
Once the solvent is completely removed, re-weigh the vial containing the dried solute.
-
-
Calculation of Solubility:
-
The mass of the dissolved solid is the difference between the final and initial weights of the vial.
-
Solubility is typically expressed in g/L, mg/mL, or mol/L.
-
4.2. High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for determining solubility in complex mixtures or when only small amounts of material are available.
Methodology:
-
Preparation of Saturated Solution:
-
Follow the same procedure as in the gravimetric method (Step 1) to prepare a saturated solution.
-
-
Sample Preparation and Analysis:
-
After equilibration and settling, take a known volume of the supernatant and filter it.
-
Dilute the filtered solution with a known volume of a suitable solvent (usually the mobile phase) to bring the concentration within the linear range of the HPLC calibration curve.
-
Inject a known volume of the diluted sample into the HPLC system.
-
-
Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Inject these standards into the HPLC and create a calibration curve by plotting the peak area against concentration.
-
-
Calculation of Solubility:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration of the saturated solution by taking into account the dilution factor.
-
Visualizations
Experimental Workflow for Solubility Determination
References
1H and 13C NMR spectral data of Pyridine-2,4,6-tricarboxylic acid
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Pyridine-2,4,6-tricarboxylic Acid
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation and characterization of organic molecules. This document presents a summary of the spectral data in tabular format, a detailed experimental protocol for acquiring such data, and a visualization of the molecular structure with its corresponding NMR signals.
Introduction
This compound, also known as collidinic acid, is a key organic compound with a central pyridine ring substituted with three carboxylic acid groups.[1] Its ability to form coordination complexes makes it a valuable ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.[2] Accurate structural characterization is paramount, and NMR spectroscopy is a primary analytical technique for this purpose. This guide focuses on the ¹H and ¹³C NMR spectral features of this molecule.
Data Presentation
The quantitative ¹H and ¹³C NMR spectral data for this compound are summarized in the tables below. The data were obtained in a deuterated water (D₂O) solvent, which is a common choice for polar, acidic compounds.[2]
Table 1: ¹H NMR Spectral Data for this compound [2]
| Chemical Shift (δ) in ppm | Multiplicity | Integration | Assignment |
| 8.58 | Singlet (s) | 2H | Protons at positions 3 and 5 of the pyridine ring |
Table 2: ¹³C NMR Spectral Data for this compound [2]
| Chemical Shift (δ) in ppm | Assignment |
| 127.4 | Pyridine ring carbons (C-3, C-5) |
| 142.2 | Pyridine ring carbon (C-4) |
| 148.5 | Pyridine ring carbons (C-2, C-6) |
| 166.5 | Carboxyl group carbons |
| 166.9 | Carboxyl group carbons |
Molecular Structure and NMR Signal Correlation
The symmetry of this compound is reflected in its NMR spectra. The two protons at the 3 and 5 positions of the pyridine ring are chemically equivalent, resulting in a single signal in the ¹H NMR spectrum. Similarly, the carbon atoms at the 2 and 6 positions, as well as at the 3 and 5 positions, are equivalent, simplifying the ¹³C NMR spectrum.
Experimental Protocol
The following is a representative experimental protocol for acquiring ¹H and ¹³C NMR spectra of pyridine carboxylic acid derivatives.
4.1. Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.5-0.7 mL of deuterated water (D₂O). The use of a deuterated solvent is crucial to avoid a large solvent signal that would obscure the analyte signals.
-
Transfer: Transfer the solution to a standard 5 mm NMR tube.
-
Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.
4.2. NMR Spectrometer Setup
-
Spectrometer: A high-resolution NMR spectrometer with a proton frequency of 400 MHz or higher is recommended.
-
Probe: A standard broadband or inverse detection probe suitable for ¹H and ¹³C nuclei.
-
Temperature: Maintain a constant temperature, typically 25 °C (298 K), to ensure reproducibility of chemical shifts.
4.3. Data Acquisition
-
Locking and Shimming: Insert the sample into the spectrometer. The instrument's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized by shimming, which is essential for obtaining sharp and well-resolved peaks.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans (NS): Typically 16 to 64 scans are sufficient to achieve a good signal-to-noise ratio.
-
Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally adequate.
-
Acquisition Time (AQ): Approximately 2-4 seconds.
-
Spectral Width (SW): A spectral width of about 16 ppm is appropriate for most organic molecules.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans (NS): Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) is typically required.
-
Relaxation Delay (D1): A relaxation delay of 2 seconds is common.
-
Acquisition Time (AQ): Approximately 1-2 seconds.
-
Spectral Width (SW): A spectral width of about 200-250 ppm is standard for ¹³C NMR.
-
4.4. Data Processing
-
Fourier Transform: The raw Free Induction Decay (FID) data is converted from the time domain to the frequency domain using a Fourier transform.
-
Phasing: The spectrum is phased to ensure that all peaks have a pure absorption lineshape.
-
Baseline Correction: A baseline correction is applied to obtain a flat baseline.
-
Referencing: The chemical shift axis is referenced. For spectra in D₂O, the residual HDO signal (around 4.79 ppm) can be used as an internal reference for ¹H spectra. For ¹³C spectra, an external reference or the spectrometer's internal reference can be used.
-
Integration: The relative areas of the peaks in the ¹H NMR spectrum are determined by integration to provide information on the relative number of protons.
Logical Workflow for NMR Analysis
The logical workflow for the NMR analysis of this compound is outlined below.
References
An In-depth Technical Guide to the Infrared (IR) Spectroscopy Analysis of Pyridine-2,4,6-tricarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy analysis of Pyridine-2,4,6-tricarboxylic acid. This document outlines the expected vibrational modes, a detailed experimental protocol for sample analysis, and a logical workflow for spectral interpretation. The information presented herein is crucial for the characterization of this compound, which serves as a versatile building block in the synthesis of metal-organic frameworks (MOFs), coordination polymers, and novel pharmaceutical agents.
Core Concepts in the IR Analysis of this compound
Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to the vibrations of its chemical bonds. An IR spectrum, a plot of absorbance or transmittance versus frequency (typically expressed as wavenumber, cm⁻¹), provides a unique "fingerprint" of the molecule, revealing the presence of its functional groups.
For this compound, the key functional groups that give rise to characteristic IR absorption bands are the carboxylic acid groups (-COOH) and the pyridine ring. The analysis of the IR spectrum allows for the confirmation of the compound's identity and purity.
Predicted Infrared Absorption Data
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3300 - 2500 | O-H stretching (hydrogen-bonded) | Carboxylic Acid (-COOH) | Broad, Strong |
| 3100 - 3000 | C-H stretching | Pyridine Ring | Weak to Medium |
| 1730 - 1680 | C=O stretching | Carboxylic Acid (-COOH) | Strong |
| 1610 - 1580 | C=C and C=N ring stretching | Pyridine Ring | Medium to Strong |
| 1480 - 1400 | C-C and C-N ring stretching | Pyridine Ring | Medium |
| 1320 - 1210 | C-O stretching and O-H bending | Carboxylic Acid (-COOH) | Medium, Broad |
| 950 - 910 | O-H out-of-plane bending | Carboxylic Acid (-COOH) | Broad, Medium |
| 800 - 700 | C-H out-of-plane bending | Pyridine Ring | Medium to Strong |
Note: The exact positions and intensities of the peaks can be influenced by factors such as the physical state of the sample (solid, solution), intermolecular hydrogen bonding, and the presence of impurities.
Experimental Protocol: FTIR Analysis of Solid Samples (KBr Pellet Method)
The following protocol details a standard procedure for obtaining the Fourier-Transform Infrared (FTIR) spectrum of a solid sample like this compound using the potassium bromide (KBr) pellet technique.
Materials and Equipment:
-
This compound (analyte)
-
Infrared (IR) grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
FTIR spectrometer
-
Spatula
-
Desiccator
Procedure:
-
Sample Preparation:
-
Place approximately 1-2 mg of this compound and 100-200 mg of dry IR-grade KBr into an agate mortar.
-
Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The presence of large crystals will cause scattering of the IR beam and result in a poor-quality spectrum.
-
-
Pellet Formation:
-
Transfer a small amount of the powdered mixture into the collar of a pellet-forming die.
-
Ensure the surface of the powder is level.
-
Place the plunger into the collar and carefully transfer the die assembly to a hydraulic press.
-
Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.
-
Acquire the spectrum of the sample over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Process the acquired spectrum to identify the positions and intensities of the absorption bands.
-
Correlate the observed peaks with the expected vibrational modes of the functional groups present in this compound.
-
Logical Workflow for IR Spectral Analysis
The following diagram illustrates a logical workflow for the infrared spectroscopy analysis of this compound, from sample preparation to final interpretation.
Caption: Workflow for the IR analysis of this compound.
This comprehensive guide provides the foundational knowledge for researchers and scientists to effectively utilize infrared spectroscopy for the characterization of this compound. Adherence to the outlined experimental protocol and a systematic approach to spectral interpretation will ensure reliable and reproducible results, which are essential for advancing research and development in medicinal chemistry and materials science.
An In-depth Technical Guide to Pyridine-2,4,6-tricarboxylic Acid: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine-2,4,6-tricarboxylic acid, also known as collidinic acid, is a versatile heterocyclic compound with significant applications in coordination chemistry, materials science, and organic synthesis.[1][2][3][4] Its rigid structure and the presence of three carboxylic acid groups at the 2, 4, and 6 positions of the pyridine ring make it an excellent building block for the construction of complex molecular architectures, particularly metal-organic frameworks (MOFs).[1][2][5] This technical guide provides a comprehensive overview of the chemical properties and reactivity of this compound, with a focus on data-driven insights and detailed experimental methodologies.
Chemical Properties
This compound is a white to off-white solid with the chemical formula C₈H₅NO₆ and a molecular weight of 211.13 g/mol .[1][6][7] Its structure is characterized by a central pyridine ring with carboxylic acid groups attached to the 2, 4, and 6 positions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | References |
| IUPAC Name | This compound | [1][7] |
| Synonyms | Collidinic acid, 2,4,6-Pyridinetricarboxylic acid, Py-2,4,6-TCA | [1][7][8] |
| CAS Number | 536-20-9 | [1][7] |
| Molecular Formula | C₈H₅NO₆ | [1][7] |
| Molecular Weight | 211.13 g/mol | [1][7] |
| Melting Point | 227 °C (decomposes) | [1] |
| Predicted Boiling Point | 732.7 ± 60.0 °C | [1] |
| pKa | ~2.60 (predicted for one of the carboxylic groups) | [6] |
| Appearance | White to off-white solid | [6] |
Spectroscopic Data
Spectroscopic techniques are crucial for the identification and characterization of this compound.
| Technique | Solvent | **Chemical Shift (δ) / Wavenumber (cm⁻¹) ** | Assignment | References |
| ¹H NMR | D₂O | 8.58 (s, 2H) | Protons at positions 3 and 5 of the pyridine ring | [8] |
| ¹³C NMR | D₂O | 127.4, 142.2, 148.5, 166.5, 166.9 | Carbon atoms of the pyridine ring and carboxyl groups | [8] |
| IR Spectroscopy | KBr disc | The IR spectrum of the free acid shows characteristic broad O-H stretching vibrations of the carboxylic acid groups in the 3200-2500 cm⁻¹ region and a strong C=O stretching vibration around 1700 cm⁻¹. The IR spectra of its metal complexes are used to confirm the deprotonation of the carboxylate groups and the coordination to the metal centers. | O-H stretch (carboxylic acid), C=O stretch (carboxylic acid) | [1][6] |
Reactivity
The reactivity of this compound is dominated by its three carboxylic acid groups and the nitrogen atom of the pyridine ring. These functional groups allow for a variety of chemical transformations, with coordination chemistry being the most extensively studied area.
Coordination Chemistry
This compound is a highly versatile ligand in coordination chemistry, capable of binding to a wide range of metal ions to form coordination polymers and metal-organic frameworks (MOFs).[1][2][5] The coordination is primarily facilitated by the deprotonated carboxylate groups and the pyridine nitrogen atom. The reaction conditions, such as pH, temperature, and the presence of other ligands, play a crucial role in determining the dimensionality and topology of the resulting structures.[3][6]
This protocol describes the synthesis of a 3D supramolecular architecture based on Manganese(II) and this compound.[1]
Materials:
-
This compound (H₃ptc)
-
MnCl₂·4H₂O
-
Distilled water
Procedure:
-
A mixture of H₃ptc (0.042 g, 0.2 mmol) and MnCl₂·4H₂O (0.059 g, 0.3 mmol) is prepared in 10 mL of distilled water.
-
The mixture is sealed in a 25 mL Teflon-lined stainless steel vessel.
-
The vessel is heated to 160 °C for 72 hours.
-
After cooling to room temperature, colorless block-shaped crystals of [Mn₃(ptc)₂(H₂O)₉]n are collected by filtration.
-
The crystals are washed with distilled water and dried in air.
References
- 1. New pyridine-2,4,6-tricarboxylato coordination polymers: Synthesis, crystal structures and properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. 536-20-9|this compound|BLD Pharm [bldpharm.com]
- 3. Reactivity of this compound toward Zn(II) salts under different reaction conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. orgchemres.org [orgchemres.org]
- 5. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 6. Coordination polymers with this compound and alkaline-earth/lanthanide/transition metals: synthesis and X-ray structures - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. This compound | C8H5NO6 | CID 345552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound|Multidentate Ligand for MOFs [benchchem.com]
Pyridine-2,4,6-tricarboxylic acid CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Pyridine-2,4,6-tricarboxylic acid, also known as collidinic acid, is a versatile organic compound that has garnered significant interest in various scientific fields. Its unique structure, featuring a pyridine ring with three carboxylic acid groups, makes it an excellent building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its role in coordination chemistry and materials science.
Core Compound Data
This compound is a stable, white crystalline solid. Its fundamental properties are summarized below.
| Property | Value | Reference |
| CAS Number | 536-20-9 | [1][2][3][4][5][6][7] |
| Molecular Formula | C₈H₅NO₆ | [1][7][8][9] |
| Molecular Weight | 211.13 g/mol | [1][2][3][7][8] |
| IUPAC Name | This compound | [1][3][9] |
| Synonyms | Collidinic acid, 2,4,6-Pyridinetricarboxylic acid | [1][6][8][9] |
| Appearance | White crystalline solid | [4] |
| pKa | ~2.60 | [4] |
| Predicted Boiling Point | ~732.7 °C | [4] |
| Density | ~1.755 g/cm³ | [4] |
Synthesis of this compound
The primary method for synthesizing this compound is through the oxidation of 2,4,6-trimethylpyridine (2,4,6-collidine).[1][6] This process converts the methyl groups into carboxylic acid functionalities.
A general workflow for its synthesis and purification is outlined below:
Caption: Synthesis and Purification Workflow.
A two-step purification process involving esterification to the trimethyl ester followed by hydrolysis is an effective method for obtaining the pure acid.[8]
Applications in Research and Development
This compound is a versatile ligand in coordination chemistry, primarily used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.[1] Its derivatives are also being explored for their potential in drug delivery and as enzyme inhibitors.[4][10]
Caption: Key Application Areas.
The three carboxylic acid groups and the pyridine nitrogen atom can coordinate with metal ions in various ways, leading to the formation of diverse and complex structures.[2] The resulting MOFs and coordination polymers have shown potential in applications such as gas storage and separation, catalysis, and sensors.[1][4]
Experimental Protocol: Hydrothermal Synthesis of a Coordination Polymer
The following is a representative experimental protocol for the hydrothermal synthesis of a coordination polymer using this compound, based on methodologies described in the literature.[1][2][3]
Objective: To synthesize a crystalline coordination polymer of a transition metal (e.g., Co(II), Mn(II)) with this compound.
Materials:
-
This compound (H₃ptc)
-
A metal salt (e.g., Co(NO₃)₂·6H₂O, MnCl₂·4H₂O)
-
Deionized water
-
Teflon-lined stainless-steel autoclave (20 mL)
Procedure:
-
Reactant Preparation: A mixture of the chosen metal salt and this compound is prepared. The molar ratio of metal to ligand can be varied to explore different structural outcomes.
-
Dissolution: The mixture is dissolved in deionized water within a Teflon-lined stainless-steel autoclave.
-
Sealing and Heating: The autoclave is securely sealed and placed in an oven. It is then heated to a specific temperature (typically between 120°C and 180°C) for a period of 24 to 72 hours.
-
Cooling: After the heating phase, the autoclave is allowed to cool down slowly to room temperature. A slow cooling rate often promotes the formation of larger, higher-quality crystals.
-
Product Collection: The resulting crystalline product is collected by filtration.
-
Washing: The collected crystals are washed with deionized water and a solvent such as ethanol to remove any unreacted starting materials.
-
Drying: The final product is dried in air or under a vacuum.
Characterization: The synthesized coordination polymer can be characterized using single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), infrared (IR) spectroscopy, and thermogravimetric analysis (TGA).[2][3]
Caption: Hydrothermal Synthesis Workflow.
Role in Drug Development
While this compound itself is not a therapeutic agent, its derivatives and other pyridine carboxylic acid isomers have been extensively studied in drug discovery.[10] These scaffolds have been incorporated into a wide range of drugs for various diseases. The chelating properties of this compound make it an interesting candidate for applications involving metal ions.[1] Further research into its derivatives could lead to the development of new therapeutic agents. Computational modeling and molecular dynamics simulations are valuable tools for investigating the interactions of pyridine-based molecules with biological targets.[8]
References
- 1. Buy this compound | 536-20-9 [smolecule.com]
- 2. New pyridine-2,4,6-tricarboxylato coordination polymers: Synthesis, crystal structures and properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. Coordination polymers with this compound and alkaline-earth/lanthanide/transition metals: synthesis and X-ray structures - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Buy this compound (EVT-290180) | 536-20-9 [evitachem.com]
- 5. This compound - CD Bioparticles [cd-bioparticles.net]
- 6. Collidinic acid - Wikipedia [en.wikipedia.org]
- 7. This compound | 536-20-9 [chemicalbook.com]
- 8. This compound|Multidentate Ligand for MOFs [benchchem.com]
- 9. This compound | C8H5NO6 | CID 345552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Coordination chemistry of Pyridine-2,4,6-tricarboxylic acid with transition metals
An In-depth Technical Guide to the Coordination Chemistry of Pyridine-2,4,6-tricarboxylic Acid with Transition Metals
For Researchers, Scientists, and Drug Development Professionals
This compound, often abbreviated as H₃ptc, is a versatile organic ligand that has garnered significant attention in the field of coordination chemistry. Its rigid structure, combined with the presence of one nitrogen and three carboxylic acid groups, allows for a rich variety of coordination modes and the construction of diverse metal-organic frameworks (MOFs) and coordination polymers.[1][2] This guide provides a comprehensive overview of the synthesis, structure, properties, and applications of coordination complexes formed between H₃ptc and various transition metals.
The Ligand: this compound (H₃ptc)
H₃ptc is a polyprotic acid that can be deprotonated to varying degrees (H₂ptc⁻, Hptc²⁻, and ptc³⁻), a property that is highly dependent on the pH of the reaction medium.[2] This pH-dependent deprotonation allows for fine-tuning of its coordination behavior, enabling the controlled assembly of metal complexes with different dimensionalities and topologies.[1][2] A predominant coordination mode involves the tridentate chelation of a metal ion by the pyridine nitrogen and the oxygen atoms from the two adjacent carboxylate groups at the 2- and 6-positions, forming a stable O,N,O-tridentate motif.[1]
Synthesis of H₃ptc-Transition Metal Complexes
The synthesis of coordination polymers from H₃ptc and transition metal salts is highly sensitive to the reaction conditions, such as temperature, solvent, and the presence of co-ligands or bases.[1] Hydrothermal synthesis is a widely employed technique for obtaining high-quality single crystals of these complexes.[1][3]
General Experimental Protocol: Hydrothermal Synthesis
A typical hydrothermal synthesis involves the following steps:
-
Reactant Mixture: A metal salt (e.g., nitrate, acetate, or chloride salt of Mn(II), Co(II), Zn(II), etc.) and this compound are mixed in a suitable solvent, often water or a water/ethanol mixture.
-
pH Adjustment: The pH of the mixture may be adjusted using a base to control the deprotonation state of the H₃ptc ligand.
-
Sealing: The mixture is placed in a Teflon-lined stainless steel autoclave.
-
Heating: The autoclave is heated to a specific temperature (typically between 120-180 °C) for a period ranging from several hours to a few days.
-
Cooling: The vessel is slowly cooled to room temperature, allowing for the formation of single crystals.
-
Isolation: The resulting crystals are collected by filtration, washed with the solvent, and dried in air.
Influence of Reaction Conditions
The final product is critically influenced by the reaction parameters. For instance, the presence of pyridine as a co-ligand can lead to the decomposition of the H₃ptc ligand, forming simpler structures like metal-oxalate polymers.[3][4][5] In the absence of pyridine, the H₃ptc ligand often remains intact, leading to the formation of the desired coordination polymers or discrete metallomacrocycles.[1][4][5]
Structural Diversity and Characterization
The interaction of H₃ptc with various transition metals leads to a wide array of structures, ranging from discrete molecules to infinite one-, two-, and three-dimensional networks.[1][3] The specific dimensionality is largely dependent on the coordination preferences of the metal ion and the reaction conditions.[3][6]
Table 1: Structural Data for Selected H₃ptc-Transition Metal Complexes
| Metal Ion | Formula | Dimensionality | Coordination Number(s) | Ref. |
| Mn(II) | {[Mn₃(ptc)₂(H₂O)₉]}n | 3D | 6 and 7 | [7] |
| Mn(II) | {Mn₁.₅(ptc)·2H₂O}n | - | - | [3] |
| Co(II) | {[Co₃(ptc)₂(H₂O)₂]}n | 3D | 6 | [7] |
| Ni(II) | {[Ni₁.₅(ptc)(pip)₀.₅(H₂O)₄]·H₂O}n (pip = piperazine) | - | - | [3] |
| Cd(II) | {--INVALID-LINK--₃}₂ (cdaH₂ = 4-hydroxypyridine-2,6-dicarboxylic acid) | 0D (Discrete Tetramer) | - | [3] |
| Dy(III) | {[Dy(ptc)·3H₂O]·H₂O}n | - | - | [3] |
| Ce(III) | [Ce(H₂O)₃(C₈H₂NO₆)]n·(H₂O) | 2D | 10 | [8] |
Note: Data availability for coordination numbers and dimensionality varies across publications.
These structures are typically characterized by a suite of analytical techniques.
-
Single-Crystal X-ray Diffraction: The definitive method for determining the precise three-dimensional arrangement of atoms, bond lengths, and bond angles.
-
Infrared (IR) Spectroscopy: Used to confirm the coordination of the carboxylate groups to the metal centers by observing shifts in the C=O stretching frequencies.
-
Thermogravimetric Analysis (TGA): Provides information on the thermal stability of the complexes and the loss of solvent molecules.[8]
-
Elemental Analysis: Confirms the empirical formula of the synthesized compound.
Physicochemical Properties and Applications
The coordination complexes of H₃ptc exhibit a range of interesting properties that make them suitable for various applications.
Magnetic Properties
Magnetic susceptibility measurements have been performed on several H₃ptc complexes, particularly those involving paramagnetic metal ions like Mn(II) and Co(II). Many of these compounds exhibit overall antiferromagnetic interactions between the metal centers, which are mediated by the bridging carboxylate groups of the ptc³⁻ ligand.[7]
Table 2: Magnetic Properties of H₃ptc Complexes
| Complex | Magnetic Behavior | Key Findings | Ref. |
| {[Mn₃(ptc)₂(H₂O)₉]}n | Antiferromagnetic | Overall antiferromagnetic interactions observed between Mn(II) ions. | [7] |
| {[Co₃(ptc)₂(H₂O)₂]}n | Antiferromagnetic | Overall antiferromagnetic interactions observed between Co(II) ions. | [7] |
| {[Co(bpy)(H₂O)₄]}n{[Co(ptc)(H₂O)]}₂n | Antiferromagnetic | Overall antiferromagnetic interactions observed between Co(II) ions. | [7] |
Thermal Stability
Thermogravimetric analysis (TGA) shows that many H₃ptc coordination polymers possess high thermal stability.[8] The decomposition process typically begins with the loss of coordinated and lattice water molecules, followed by the decomposition of the organic ligand at higher temperatures.
Catalytic Activity
Metal-organic frameworks derived from H₃ptc have shown significant promise as heterogeneous catalysts. The presence of both Lewis acid sites (the metal centers) and Brønsted-Lowry acid/base sites (uncoordinated carboxylate groups or the pyridine nitrogen) within the same structure can lead to enhanced catalytic activity.[1] A notable application is in catalyzing Knoevenagel condensation reactions, a fundamental carbon-carbon bond-forming reaction in organic synthesis.[1]
Luminescence
While this guide focuses on transition metals, it is noteworthy that H₃ptc and its derivatives are excellent ligands for sensitizing lanthanide ion luminescence. The organic ligand can absorb UV light efficiently and transfer the energy to the lanthanide ion (e.g., Eu³⁺, Tb³⁺), which then emits light at its characteristic wavelengths. This "antenna effect" is a key principle in the design of luminescent materials for applications in lighting, sensing, and bio-imaging.[9]
Conclusion
The coordination chemistry of this compound with transition metals is a rich and expanding field. The ligand's versatility allows for the rational design and synthesis of a vast range of coordination compounds with diverse structures and functionalities. The ability to tune the final structure by carefully controlling reaction conditions makes H₃ptc an attractive building block for creating novel materials. Future research will likely focus on exploiting the unique properties of these materials for advanced applications in catalysis, gas storage and separation, magnetism, and sensing.
References
- 1. This compound|Multidentate Ligand for MOFs [benchchem.com]
- 2. New pyridine-2,4,6-tricarboxylato coordination polymers: Synthesis, crystal structures and properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. Coordination polymers with this compound and alkaline-earth/lanthanide/transition metals: synthesis and X-ray structures - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reactivity of this compound toward Zn(II) salts under different reaction conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New pyridine-2,4,6-tricarboxylato coordination polymers: Synthesis, crystal structures and properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
In-Depth Technical Guide: Thermal Stability and Decomposition of Pyridine-2,4,6-tricarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal properties of Pyridine-2,4,6-tricarboxylic acid (also known as collidinic acid), a key building block in the synthesis of pharmaceuticals and functional materials. Understanding the thermal stability and decomposition behavior of this compound is critical for its effective use in high-temperature applications and for ensuring the safety and predictability of synthetic processes.
Core Thermal Properties
This compound is a crystalline solid that exhibits high thermal stability due to its aromatic structure and extensive intermolecular hydrogen bonding. The primary thermal event of significance is its decomposition upon melting.
Data Presentation: Thermal Properties
The known quantitative thermal data for this compound are summarized in the table below. These values are essential for designing and controlling chemical reactions and for safety assessments.
| Thermal Property | Value | Notes |
| Melting Point | 227 °C (with decomposition)[1][2] | The compound decomposes upon reaching its melting point. |
| Boiling Point (Predicted) | 732.7 ± 60.0 °C[2][3] | This is a theoretical value; the compound decomposes before boiling. |
| Flash Point | 188 °C[3] | Indicates the lowest temperature at which vapors can ignite in air. |
| Ignition Temperature | 620 °C[3] | The temperature at which the substance will spontaneously ignite without an external spark or flame. |
Thermal Analysis: Experimental Protocols
Thermogravimetric Analysis (TGA) Protocol
TGA measures the change in mass of a sample as a function of temperature, providing a clear indication of decomposition temperatures and the presence of volatile components.
Objective: To determine the onset and completion temperatures of decomposition for this compound and to quantify the mass loss associated with this process.
Instrumentation: A calibrated thermogravimetric analyzer.
Experimental Parameters:
-
Sample Preparation: A small sample of this compound (typically 3-10 mg) is accurately weighed into a ceramic or aluminum crucible.
-
Heating Rate: A linear heating rate of 10 °C/min is applied.
-
Temperature Range: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature of at least 300 °C to ensure complete decomposition.
-
Atmosphere: The analysis is conducted under an inert nitrogen atmosphere with a purge rate of 20-50 mL/min to prevent oxidative decomposition.
Data Analysis: The resulting TGA curve plots percentage weight loss against temperature. The onset temperature of decomposition is determined from the initial sharp decrease in mass.
Differential Scanning Calorimetry (DSC) Protocol
DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting point, enthalpy of fusion, and other thermal transitions.
Objective: To determine the melting point and associated enthalpy changes of this compound.
Instrumentation: A calibrated differential scanning calorimeter.
Experimental Parameters:
-
Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.
-
Heating Rate: A controlled heating rate of 10 °C/min is employed.
-
Temperature Range: The analysis is typically run from ambient temperature to a temperature above the decomposition point, for instance, up to 250 °C.
-
Atmosphere: An inert nitrogen atmosphere is maintained with a purge rate of 20-50 mL/min.
Data Analysis: The DSC thermogram shows heat flow as a function of temperature. An endothermic peak will indicate melting, and the peak onset temperature is taken as the melting point. The area under the peak can be used to calculate the enthalpy of fusion.
Visualizing Experimental and Logical Workflows
To further clarify the processes involved in assessing the thermal properties of this compound, the following diagrams have been generated.
The decomposition of this compound upon heating is a critical characteristic. The following diagram illustrates the logical pathway of this thermal event.
Conclusion
The thermal stability of this compound is a key parameter for its application in synthesis and materials science. With a decomposition temperature of 227 °C, it is moderately stable. However, for processes requiring higher temperatures, the potential for decomposition must be a primary consideration. The experimental protocols provided in this guide offer a standardized approach to verifying its thermal properties, ensuring reproducible and reliable results for research and development activities.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks Using Pyridine-2,4,6-tricarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of Metal-Organic Frameworks (MOFs) using Pyridine-2,4,6-tricarboxylic acid as the organic linker. This class of MOFs holds significant promise for applications in gas storage, separation, catalysis, and drug delivery due to the versatile coordination chemistry of the pyridine-based tricarboxylic acid linker.
Introduction
Metal-Organic Frameworks are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The modular nature of MOFs allows for the tuning of their structure and function by judicious selection of the metal and organic components. This compound is a particularly interesting organic linker due to its multiple coordination sites—a nitrogen atom within the pyridine ring and three carboxylate groups. These sites can coordinate with a variety of metal ions to form one, two, or three-dimensional networks with diverse topologies and properties.[1]
The synthesis of MOFs using pyridine-based carboxylic acid ligands is typically achieved through solvothermal or hydrothermal methods.[2] These techniques involve heating the constituent components in a sealed vessel to promote the crystallization of the desired framework. The choice of solvent, temperature, reaction time, and the presence of modulators can significantly influence the final product's structure and purity.
This application note provides a generalized protocol for the synthesis of a zinc-based MOF with this compound, based on established procedures for similar pyridine-carboxylate linkers. It also includes representative data and characterization techniques commonly employed for these materials.
Experimental Protocols
General Protocol for Solvothermal Synthesis of a Zn-based MOF
This protocol describes a representative method for synthesizing a Metal-Organic Framework using this compound and a zinc(II) salt under solvothermal conditions.
Materials:
-
This compound (H₃ptc)
-
Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
Equipment:
-
20 mL Scintillation vials or Teflon-lined stainless-steel autoclave
-
Analytical balance
-
Oven
-
Centrifuge
-
Vacuum filtration apparatus
-
pH meter (optional)
Procedure:
-
In a 20 mL glass vial, combine this compound (e.g., 0.1 mmol, 21.1 mg) and Zinc(II) nitrate hexahydrate (e.g., 0.15 mmol, 44.6 mg).
-
Add a solvent mixture of N,N-Dimethylformamide (DMF) and ethanol (e.g., 8 mL DMF and 2 mL ethanol).
-
The vial is tightly sealed.
-
Place the sealed vial in a programmable oven and heat to a specific temperature (e.g., 100-120 °C) for a designated period (e.g., 24-72 hours).
-
After the reaction time, the oven is turned off, and the vessel is allowed to cool slowly to room temperature.
-
Colorless crystals of the MOF should be visible in the vial.
-
The solid product is collected by filtration or centrifugation.
-
The collected crystals are washed with fresh DMF and then ethanol to remove any unreacted starting materials.
-
The final product is dried under vacuum or in a low-temperature oven (e.g., 60 °C).
Data Presentation
The following tables summarize typical quantitative data obtained from the synthesis and characterization of MOFs based on pyridine-tricarboxylic acid and similar linkers.
Table 1: Representative Synthesis Parameters
| Parameter | Value |
| Metal Salt | Zinc(II) nitrate hexahydrate |
| Organic Linker | This compound |
| Molar Ratio (Metal:Linker) | 1.5 : 1 |
| Solvent System | DMF:Ethanol (4:1 v/v) |
| Reaction Temperature | 120 °C |
| Reaction Time | 48 hours |
| Product Yield | Typically > 70% |
Table 2: Typical Characterization Data for a Pyridine-Carboxylate MOF
| Characterization Technique | Parameter | Typical Value/Observation |
| Powder X-Ray Diffraction (PXRD) | 2θ peaks | Characteristic peaks indicating crystalline structure |
| Thermogravimetric Analysis (TGA) | Decomposition Temperature | > 350 °C in N₂ atmosphere |
| Brunauer-Emmett-Teller (BET) | Surface Area | 500 - 1500 m²/g |
| Fourier-Transform Infrared (FTIR) | Vibrational Bands | Asymmetric and symmetric COO⁻ stretches (~1610 & 1385 cm⁻¹) |
Visualization of Workflow and Structure
Experimental Workflow
The following diagram illustrates the general workflow for the solvothermal synthesis of a Metal-Organic Framework.
Caption: General workflow for solvothermal MOF synthesis.
Conceptual MOF Assembly
This diagram illustrates the logical relationship between the components that self-assemble to form the Metal-Organic Framework.
Caption: Conceptual diagram of MOF self-assembly.
References
Pyridine-2,4,6-tricarboxylic Acid: A Versatile Tridentate Ligand for the Design of Functional Coordination Polymers
Application Notes
Pyridine-2,4,6-tricarboxylic acid (H₃ptc) has emerged as a highly versatile building block in the construction of coordination polymers and metal-organic frameworks (MOFs).[1][2] Its rigid pyridine core, combined with three strategically positioned carboxylate groups, allows for a variety of coordination modes, making it an excellent candidate for creating diverse and functional materials.[3][4] This document provides an overview of the applications of H₃ptc-based coordination polymers, detailed experimental protocols for their synthesis, and a summary of their key properties.
Key Features of this compound as a Ligand:
-
Tridentate Coordination: The nitrogen atom of the pyridine ring and the oxygen atoms from the two adjacent carboxylate groups at the 2- and 6-positions can chelate to a metal center, forming a stable O,N,O-tridentate coordination motif.[3]
-
Variable Coordination Modes: The degree of deprotonation of the three carboxylic acid groups can be controlled, leading to a variety of coordination modes.[4] This allows for the formation of coordination polymers with different dimensionalities, from one-dimensional chains to complex three-dimensional frameworks.[3][5]
-
Structural Diversity: The reaction of H₃ptc with various metal ions, including transition metals (e.g., Mn(II), Co(II), Zn(II), Cu(II)) and lanthanides, results in a wide array of crystal structures with unique topologies.[1][3][5]
-
pH-Tunability: The coordination behavior of H₃ptc is pH-dependent, providing a tool for rationally designing and controlling the assembly of metal-organic frameworks.[3]
Applications:
Coordination polymers derived from this compound exhibit a range of interesting properties and have potential applications in several fields:
-
Materials Science: The structural diversity of these polymers makes them attractive for applications in gas storage and separation.[2] The porous nature of some of these frameworks allows for the selective adsorption of small molecules.
-
Catalysis: The presence of accessible metal sites and the Lewis basicity of the pyridine nitrogen can impart catalytic activity to these materials.[6] They are being explored as heterogeneous catalysts for various organic transformations.
-
Drug Delivery: The porous and tunable nature of MOFs makes them promising candidates for drug delivery systems.[2] The coordination polymers can encapsulate therapeutic agents and release them in a controlled manner.
-
Luminescence: Lanthanide-based coordination polymers incorporating H₃ptc have been shown to exhibit enhanced photoluminescent properties, which could be utilized in sensing and imaging applications.[1]
-
Magnetic Materials: The interaction between metal centers bridged by the H₃ptc ligand can lead to interesting magnetic behaviors, such as antiferromagnetic interactions.[3]
-
Ferroelectricity: At least one manganese-based coordination polymer with H₃ptc has been reported to exhibit ferroelectric properties, opening up possibilities for applications in electronic devices.[4]
Experimental Protocols
The following protocols provide a general framework for the synthesis and characterization of coordination polymers using this compound. The specific parameters may need to be optimized depending on the desired metal and final product.
Protocol 1: Hydrothermal Synthesis of a Manganese(II)-based Coordination Polymer
This protocol is adapted from the synthesis of [Mn₃(ptc)₂(H₂O)₉]n, a compound exhibiting ferroelectric properties.[3]
Materials:
-
This compound (H₃ptc)
-
Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O)
-
Deionized water
-
Ethanol
Equipment:
-
Teflon-lined stainless steel autoclave (25 mL)
-
Oven
-
Buchner funnel and filter paper
-
Vacuum filtration apparatus
-
Analytical balance
-
pH meter
Procedure:
-
In a 50 mL beaker, dissolve 0.1 mmol of this compound in 10 mL of deionized water.
-
In a separate beaker, dissolve 0.15 mmol of MnCl₂·4H₂O in 5 mL of deionized water.
-
Slowly add the manganese(II) chloride solution to the this compound solution while stirring.
-
Adjust the pH of the resulting mixture to approximately 5.0 using a dilute NaOH or HCl solution.
-
Transfer the mixture to a 25 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it in an oven at 160 °C for 72 hours.
-
After 72 hours, allow the autoclave to cool slowly to room temperature over a period of 24 hours.
-
Collect the resulting crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with deionized water and then with ethanol.
-
Dry the crystals in air at room temperature.
Characterization:
The synthesized coordination polymer can be characterized using the following techniques:
-
Single-Crystal X-ray Diffraction: To determine the crystal structure.
-
Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk sample.
-
Infrared (IR) Spectroscopy: To identify the coordination of the carboxylate groups to the metal center.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the material.
-
Elemental Analysis: To determine the elemental composition of the compound.
Data Presentation
The following tables summarize some of the key quantitative data reported for coordination polymers synthesized with this compound.
Table 1: Selected Crystallographic Data for H₃ptc-based Coordination Polymers
| Compound | Metal Ion | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| [Mn₃(ptc)₂(H₂O)₉]n | Mn(II) | Cc | 16.345(3) | 10.689(2) | 16.345(3) | 90.45(3) | [3] |
| [Co₃(ptc)₂(H₂O)₂]n | Co(II) | P-1 | 8.872(2) | 10.134(2) | 11.876(2) | 108.38(3) | [3] |
| {[Dy(ptc)·3H₂O]·H₂O}n | Dy(III) | P2₁/c | 10.189(2) | 14.545(3) | 10.189(2) | 98.45(3) | [7] |
| {Mn(1.5)(ptc)·2H₂O}n | Mn(II) | P2₁/c | 9.345(2) | 10.876(2) | 13.456(3) | 109.87(3) | [7] |
Table 2: Physical Properties of a Manganese(II)-based Coordination Polymer
| Property | Value | Units | Reference |
| Remnant Polarization (Pr) | 0.0188 | µC cm⁻² | [3] |
| Coercive Field (Ec) | 9 | kV cm⁻¹ | [3] |
| Saturation Polarization (Ps) | 0.1326 | µC cm⁻² | [3] |
Visualizations
The following diagrams illustrate key aspects of coordination polymers based on this compound.
References
- 1. Buy this compound | 536-20-9 [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound|Multidentate Ligand for MOFs [benchchem.com]
- 4. New pyridine-2,4,6-tricarboxylato coordination polymers: Synthesis, crystal structures and properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. Coordination polymers with this compound and alkaline-earth/lanthanide/transition metals: synthesis and X-ray structures - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Hydrothermal Synthesis of Lanthanide Complexes with Pyridine-2,4,6-tricarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the hydrothermal synthesis of lanthanide coordination polymers using pyridine-2,4,6-tricarboxylic acid (H₃pta). The unique photoluminescent and structural properties of these complexes make them promising candidates for various applications, including bio-imaging, sensing, and as scaffolds in drug delivery systems.
I. Application Notes
Lanthanide complexes, particularly those synthesized with multidentate organic ligands like this compound, have garnered significant attention. The hydrothermal synthesis route is a versatile method for obtaining crystalline, stable metal-organic frameworks (MOFs). The resulting lanthanide-organic frameworks exhibit characteristic sharp, line-like emission bands in the visible and near-infrared (NIR) regions, a consequence of the f-f electronic transitions of the lanthanide ions.
The organic ligand, in this case, this compound, acts as an "antenna," absorbing excitation energy and transferring it to the central lanthanide ion, which then luminesces. This "antenna effect" is crucial for enhancing the otherwise weak luminescence of lanthanide ions.
Relevance for Drug Development:
The unique properties of these lanthanide complexes open up several avenues for applications in drug development and therapy:
-
Bio-imaging and Sensing: The strong luminescence and long lifetimes of these complexes make them suitable as probes for in vitro and in vivo imaging.[1] Their emission is sensitive to the local environment, allowing for the development of sensors for biologically relevant molecules. Lanthanide-based nanoscale metal-organic frameworks (nMOFs) are being explored for multispectral radioluminescent imaging.[2][3]
-
Drug Delivery: The porous nature of the metal-organic frameworks constructed from these complexes can be exploited for loading and releasing therapeutic agents.[4][5][6] The ability to functionalize the organic ligand provides a means to tailor the carrier for specific drug molecules and to control their release kinetics.
-
Therapeutics: Lanthanide complexes themselves have been investigated for their therapeutic potential, including applications in photodynamic therapy and as cytotoxic agents in cancer treatment.[7][8][9] The combination of a luminescent lanthanide for imaging and a therapeutic agent within the same framework can lead to the development of theranostic agents.
II. Quantitative Data
The following tables summarize the crystallographic and photoluminescent data for a series of hydrothermally synthesized lanthanide-pyridine-2,4,6-tricarboxylate frameworks.
Table 1: Crystallographic Data for Lanthanide-Pyridine-2,4,6-tricarboxylate Frameworks
| Compound Formula | Lanthanide (Ln) | Crystal System | Space Group | Reference |
| [Nd₂(pyta)₂(H₂O)₆]n | Nd | Monoclinic | Pc | [7] |
| {[Sm₂(pyta)₂(H₂O)₃]·2.5H₂O}n | Sm | Monoclinic | C2/c | [7] |
| {[Eu₂(pyta)₂(H₂O)₃]·2.5H₂O}n | Eu | Monoclinic | C2/c | [7] |
| {[Gd₂(pyta)₂(H₂O)₃]·2.5H₂O}n | Gd | Monoclinic | C2/c | [7] |
| {[Tb₂(pyta)₂(H₂O)₂]·2.5H₂O}n | Tb | Monoclinic | C2/c | [7] |
| {[Dy₂(pyta)₂(H₂O)₂]·2H₂O}n | Dy | Monoclinic | C2/c | [7] |
| {[Ho₂(pyta)₂(H₂O)₂]·2H₂O}n | Ho | Monoclinic | C2/c | [7] |
| {[Dy(ptc)·3H₂O]·H₂O}n | Dy | - | - |
Data for the Dy(ptc) complex's crystal system and space group were not specified in the provided search results.
Table 2: Photoluminescence Properties of Selected Lanthanide Complexes
| Lanthanide Ion | Excitation Wavelength (nm) | Major Emission Bands (nm) | Corresponding Transition | Reference |
| Sm(III) | - | - | - | [7] |
| Eu(III) | - | - | - | [7] |
| Tb(III) | - | - | - | [7] |
| Dy(III) | - | - | - | [7] |
| Nd(III) | - | NIR emission | - | [7] |
| Ho(III) | - | NIR emission | - | [7] |
Specific excitation and emission maxima were not detailed in the search results but the characteristic luminescence in the visible and NIR regions was noted.
III. Experimental Protocols
The following are generalized protocols for the hydrothermal synthesis of lanthanide-pyridine-2,4,6-tricarboxylate frameworks based on published procedures.[7]
Protocol 1: General Hydrothermal Synthesis of {[Ln₂(pyta)₂(H₂O)ₓ]·yH₂O}ₙ Frameworks
Materials:
-
Lanthanide(III) nitrate hexahydrate (Ln(NO₃)₃·6H₂O), where Ln = Nd, Sm, Eu, Gd, Tb, Dy, Ho
-
This compound (H₃pyta)
-
Deionized water
Procedure:
-
In a typical synthesis, a mixture of the respective lanthanide nitrate (e.g., 0.1 mmol) and this compound (e.g., 0.1 mmol) is prepared.
-
The reactants are dissolved in deionized water (e.g., 10 mL) in a Teflon-lined stainless steel autoclave.
-
The autoclave is sealed and heated to a specific temperature (e.g., 160 °C) for a designated period (e.g., 72 hours).
-
After the reaction, the autoclave is allowed to cool slowly to room temperature.
-
The resulting crystals are collected by filtration, washed with deionized water and ethanol, and dried in air.
Protocol 2: Hydrothermal Synthesis of {[Dy(ptc)·3H₂O]·H₂O}ₙ
Materials:
-
Dysprosium(III) salt (e.g., nitrate or chloride)
-
This compound (H₃ptc)
-
Deionized water
Procedure:
-
A mixture of a Dysprosium(III) salt and this compound is prepared in an aqueous solution.
-
The solution is placed in a Teflon-lined autoclave.
-
The autoclave is heated under hydrothermal conditions to induce crystallization.
-
After a period of heating, the vessel is cooled to room temperature.
-
The crystalline product is isolated, washed, and dried.
IV. Visualizations
The following diagrams illustrate the general workflow and logical relationships in the synthesis and application of these lanthanide complexes.
Caption: Workflow for the hydrothermal synthesis of lanthanide complexes.
Caption: Potential applications in drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Lanthanide Metal-Organic Frameworks for Multispectral Radioluminescent Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scite.ai [scite.ai]
- 4. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 5. Lanthanide complexes for drug delivery and therapeutics | CoLab [colab.ws]
- 6. Cyanine‐Doped Lanthanide Metal–Organic Frameworks for Near‐Infrared II Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lanthanides: Applications in Cancer Diagnosis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lanthanides: Applications in Cancer Diagnosis and Therapy [authors.library.caltech.edu]
Application Notes and Protocols for Gas Adsorption Studies Using Pyridine-2,4,6-tricarboxylic Acid-Based Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials synthesized from metal ions or clusters and organic linkers. Their high surface area, tunable pore size, and versatile chemical functionalities make them promising candidates for a wide range of applications, including gas storage, separation, catalysis, and drug delivery. Pyridine-2,4,6-tricarboxylic acid is a trivalent linker that can be utilized in the synthesis of robust MOFs with potential for selective gas adsorption due to the presence of multiple coordination sites (three carboxylate groups and one pyridine nitrogen). These sites can lead to the formation of three-dimensional frameworks with specific pore environments suitable for interacting with various gas molecules.
This document provides a detailed guide for the experimental setup and protocols for the synthesis, characterization, and gas adsorption analysis of MOFs based on this compound.
I. Synthesis of a Representative this compound-Based MOF
The following protocol is a representative example of a hydrothermal synthesis of a coordination polymer using this compound with a transition metal, such as manganese(II). It is important to note that the specific conditions may require optimization depending on the desired crystal phase and properties.[1][2]
Materials:
-
This compound (H₃ptc)
-
Manganese(II) salt (e.g., MnCl₂·4H₂O or Mn(NO₃)₂·4H₂O)
-
Deionized water
-
Teflon-lined stainless-steel autoclave (23 mL)
Protocol:
-
Precursor Mixture: In a typical synthesis, a stoichiometric mixture of this compound and the manganese(II) salt is prepared. For example, a molar ratio of 2:3 (H₃ptc to Mn(II)) can be used.
-
Dissolution: The mixture is dissolved in deionized water in a Teflon-lined stainless-steel autoclave.
-
Hydrothermal Reaction: The autoclave is sealed and heated in an oven to a specific temperature (e.g., 160 °C) for a designated period (e.g., 72 hours).
-
Cooling: After the reaction, the autoclave is allowed to cool slowly to room temperature.
-
Product Collection: The resulting crystals are collected by filtration.
-
Washing: The collected crystals are washed thoroughly with deionized water and then with a solvent like ethanol to remove any unreacted starting materials.
-
Drying: The final product is dried under ambient conditions.
II. Physicochemical Characterization
Thorough characterization of the synthesized MOF is crucial to confirm its structure, purity, and thermal stability prior to gas adsorption studies.
Table 1: Key Characterization Techniques for this compound-Based MOFs
| Technique | Purpose | Typical Observations |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the synthesized material.[3] | A unique diffraction pattern with sharp peaks indicates a well-ordered crystalline structure. The experimental pattern should be compared with a simulated pattern from single-crystal X-ray diffraction data if available. |
| Thermogravimetric Analysis (TGA) | To determine the thermal stability of the MOF and to identify the temperature range for the removal of guest/solvent molecules during activation.[3] | A weight loss step at lower temperatures (typically below 200 °C) corresponds to the removal of solvent molecules. A sharp weight loss at higher temperatures indicates the decomposition of the framework. The activation temperature should be chosen below the decomposition temperature. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the coordination of the this compound linker to the metal centers. | The characteristic C=O stretching band of the carboxylic acid groups in the free linker (around 1700 cm⁻¹) will shift to lower wavenumbers upon coordination to the metal ions. |
| Elemental Analysis (CHNS) | To determine the elemental composition of the synthesized MOF and to verify the empirical formula. | The experimental weight percentages of carbon, hydrogen, and nitrogen should match the calculated values based on the expected chemical formula of the MOF. |
III. Activation of the MOF for Gas Adsorption
Activation is a critical step to remove the solvent molecules that occupy the pores of the as-synthesized MOF, thereby making the internal surface area accessible for gas molecules.
Protocol:
-
Sample Preparation: Place a precisely weighed amount of the synthesized MOF sample (typically 50-100 mg) into a sample tube of a gas sorption analyzer.
-
Degassing: Attach the sample tube to the degassing port of the instrument.
-
Heating under Vacuum: Heat the sample under a high vacuum (e.g., <10⁻³ Torr) at a temperature determined from the TGA analysis (e.g., 120-180 °C).
-
Duration: Maintain these conditions for several hours (e.g., 8-12 hours) to ensure the complete removal of all guest molecules.
-
Backfilling: After degassing, the sample tube is backfilled with an inert gas like nitrogen or helium.
-
Weighing: The sample tube is then weighed again to determine the exact mass of the activated sample.
IV. Gas Adsorption Measurements
Gas adsorption isotherms are measured to determine the porosity, surface area, and gas uptake capacity of the activated MOF.
Apparatus:
-
Volumetric gas sorption analyzer (e.g., Micromeritics ASAP 2020, Quantachrome Autosorb-iQ).
-
High-purity adsorbate gases (e.g., N₂, CO₂, CH₄, H₂) and helium for free space determination.
-
Cryogenic liquid (e.g., liquid nitrogen for 77 K measurements) and a temperature-controlled bath for other temperatures (e.g., 273 K, 298 K).
Protocol:
-
Free Space Measurement: After transferring the activated sample to the analysis port of the instrument, the free space (void volume) in the sample tube is measured using helium gas, which is assumed not to adsorb on the material.
-
Nitrogen Adsorption-Desorption Isotherm (at 77 K):
-
Immerse the sample tube in a liquid nitrogen bath (77 K).
-
Introduce known doses of nitrogen gas into the sample tube and allow the pressure to equilibrate.
-
Record the amount of gas adsorbed at each relative pressure point (P/P₀) to generate the adsorption isotherm.
-
To obtain the desorption isotherm, incrementally decrease the pressure and measure the amount of desorbed gas at each point.
-
-
CO₂, CH₄, and H₂ Adsorption Isotherms (at relevant temperatures):
-
Maintain the sample temperature at the desired value (e.g., 273 K or 298 K) using a suitable bath.
-
Introduce known doses of the adsorbate gas (CO₂, CH₄, or H₂) and record the amount adsorbed at various equilibrium pressures to construct the adsorption isotherm.
-
V. Data Presentation and Analysis
Please note: As of the current literature survey, specific gas adsorption data for MOFs synthesized directly from this compound is not available. The following data is for a representative MOF, Zn₂(Pydc)(Ata)₂, synthesized using a related ligand, 3,5-pyridinedicarboxylic acid (H₂Pydc), to illustrate how such data is presented.[4]
Table 2: Single-Component Gas Adsorption Data for a Representative Pyridine-Carboxylate-Based MOF (Zn₂(Pydc)(Ata)₂) at 1 atm [4]
| Gas | Temperature (K) | Gas Uptake (cm³/g) |
| C₂H₂ | 278 | 54.9 |
| 298 | 47.2 | |
| CO₂ | 278 | 43.1 |
| 298 | 33.0 | |
| CH₄ | 278 | 27.8 |
| 298 | 19.1 |
Data Analysis:
-
BET Surface Area: The Brunauer-Emmett-Teller (BET) theory is applied to the nitrogen adsorption isotherm data (typically in the relative pressure range of 0.05 to 0.3) to calculate the specific surface area of the material.
-
Pore Size Distribution: The pore size distribution can be calculated from the nitrogen isotherm using methods such as Density Functional Theory (DFT) or Barrett-Joyner-Halenda (BJH).
-
Gas Selectivity: The selectivity of the MOF for one gas over another in a mixture can be estimated from the single-component isotherms using the Ideal Adsorbed Solution Theory (IAST).
Table 3: IAST Selectivity for a Representative Pyridine-Carboxylate-Based MOF (Zn₂(Pydc)(Ata)₂) at 298 K and 1 atm for an Equimolar Mixture [4]
| Gas Mixture | Selectivity |
| C₂H₂ / CO₂ | 5.1 |
| C₂H₂ / CH₄ | 21.5 |
VI. Mandatory Visualizations
Caption: Experimental workflow for the synthesis, characterization, and gas adsorption analysis of this compound-based MOFs.
Caption: Logical flow of a gas adsorption experiment from sample and gas inputs to data outputs and analysis.
References
- 1. New pyridine-2,4,6-tricarboxylato coordination polymers: Synthesis, crystal structures and properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. Coordination polymers with this compound and alkaline-earth/lanthanide/transition metals: synthesis and X-ray structures - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gram-Scale Synthesis of an Ultrastable Microporous Metal-Organic Framework for Efficient Adsorptive Separation of C2H2/CO2 and C2H2/CH4 - PMC [pmc.ncbi.nlm.nih.gov]
Application of Pyridine-2,4,6-tricarboxylic Acid in the Development of Fluorescent Materials
Abstract:
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of Pyridine-2,4,6-tricarboxylic acid (PTA) in the creation of fluorescent materials. PTA is a versatile tridentate ligand capable of forming highly luminescent coordination polymers and metal-organic frameworks (MOFs), particularly with lanthanide and transition metal ions. These materials exhibit potential applications in areas such as fluorescent sensing, bio-imaging, and solid-state lighting. This document outlines the synthesis of a representative Dysprosium(III)-PTA coordination polymer, its photoluminescent characterization, and a protocol for its application as a fluorescent sensor for metal ions.
Introduction
This compound is a rigid, aromatic ligand with three carboxylic acid groups and a central pyridine nitrogen atom, providing multiple coordination sites for metal ions. This structural feature allows for the formation of stable, multi-dimensional coordination polymers with unique photophysical properties. When complexed with lanthanide ions, such as Dysprosium(III) and Samarium(III), the PTA ligand can act as an "antenna," efficiently absorbing UV light and transferring the energy to the metal center, which then emits characteristic, sharp luminescence in the visible region. This sensitization process is crucial for overcoming the low absorption coefficients of lanthanide ions themselves. The resulting materials have potential applications as fluorescent probes for the detection of various analytes.
Quantitative Data Presentation
The photoluminescent properties of materials derived from pyridine carboxylic acids are highly dependent on the choice of metal ion and the coordination environment. Below is a summary of representative quantitative data for lanthanide-based coordination polymers.
Table 1: Photoluminescence Properties of a Representative Dy(III)-PTA Coordination Polymer.
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | ~350 nm (ligand-centered) | Adapted from similar Dy(III) coordination polymers[1][2] |
| Emission Wavelengths (λem) | 481 nm, 575 nm | Characteristic ⁴F₉/₂ → ⁶H₁₅/₂ and ⁴F₉/₂ → ⁶H₁₃/₂ transitions of Dy(III)[1][2] |
| Luminescence Color | Yellowish-white | Combination of blue and yellow emissions |
| Quantum Yield (Φ) | Not Reported | - |
| Luminescence Lifetime (τ) | Not Reported | - |
Table 2: Representative Sensing Performance of Lanthanide-MOFs for Metal Ion Detection.
| Analyte | Sensor Platform | Detection Limit (LOD) | Quenching Constant (Ksv) | Reference |
| Fe³⁺ | Eu-MOF | 3.5 x 10⁻⁵ M | 11236 M⁻¹ | [3] |
| Cu²⁺ | Eu³⁺@MOF-253 | 0.66 µM | - | [4] |
Experimental Protocols
Synthesis of a Dysprosium(III)-Pyridine-2,4,6-tricarboxylic Acid Coordination Polymer
This protocol is adapted from the hydrothermal synthesis of {[Dy(ptc)·3H₂O]·H₂O}n described by Das et al.[5].
Materials:
-
This compound (H₃ptc)
-
Dysprosium(III) nitrate hexahydrate (Dy(NO₃)₃·6H₂O)
-
Deionized water
-
Teflon-lined stainless-steel autoclave (25 mL capacity)
-
Oven
Procedure:
-
In a 50 mL beaker, dissolve this compound (0.1 mmol, 25.5 mg) in 10 mL of deionized water with stirring.
-
In a separate beaker, dissolve Dysprosium(III) nitrate hexahydrate (0.1 mmol, 45.8 mg) in 5 mL of deionized water.
-
Slowly add the Dysprosium(III) nitrate solution to the this compound solution with continuous stirring.
-
Transfer the resulting mixture to a 25 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and place it in an oven.
-
Heat the autoclave to 140 °C for 72 hours.
-
After 72 hours, allow the autoclave to cool slowly to room temperature.
-
Collect the resulting colorless crystals by vacuum filtration.
-
Wash the crystals with deionized water and then with ethanol.
-
Dry the crystals in air.
Photoluminescence Characterization
Instrumentation:
-
Fluorometer/Spectrofluorometer
-
Solid-state sample holder
Procedure:
-
Place a small amount of the dried Dy(III)-PTA crystals in the solid-state sample holder.
-
Record the excitation spectrum by monitoring the emission at the characteristic Dy(III) emission wavelength (e.g., 575 nm).
-
Identify the wavelength of maximum excitation.
-
Record the emission spectrum by exciting the sample at its maximum excitation wavelength.
-
Measure the luminescence lifetime using a time-correlated single-photon counting (TCSPC) system or a pulsed laser source.
Fluorescent Sensing of Metal Ions (Adapted Protocol)
This protocol is adapted from methodologies for fluorescent sensing using lanthanide-based MOFs[3][4].
Materials:
-
Dy(III)-PTA coordination polymer
-
Aqueous solutions of various metal salts (e.g., FeCl₃, CuCl₂, NiCl₂, CoCl₂, etc.) of known concentrations
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Preparation of Sensor Dispersion: Disperse a small amount of the finely ground Dy(III)-PTA crystals in deionized water to form a stable suspension (e.g., 0.1 mg/mL).
-
Selectivity Study:
-
Place 2 mL of the Dy(III)-PTA dispersion into a quartz cuvette.
-
Record the initial fluorescence emission spectrum.
-
Add a small aliquot of a specific metal ion solution (e.g., 10 µL of a 1 mM solution) to the cuvette and mix well.
-
Record the fluorescence emission spectrum after a short incubation period (e.g., 2 minutes).
-
Repeat this process for a range of different metal ions to assess the selectivity of the sensor.
-
-
Titration Experiment:
-
To a cuvette containing 2 mL of the Dy(III)-PTA dispersion, incrementally add small aliquots of the target metal ion solution.
-
Record the fluorescence emission spectrum after each addition.
-
Continue the titration until the fluorescence intensity reaches a plateau.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the main emission peak versus the concentration of the added metal ion.
-
Calculate the quenching efficiency using the formula: Quenching Efficiency (%) = (I₀ - I) / I₀ * 100, where I₀ is the initial fluorescence intensity and I is the fluorescence intensity in the presence of the metal ion.
-
For quenching responses, analyze the data using the Stern-Volmer equation: I₀ / I = 1 + Ksv[Q], where Ksv is the Stern-Volmer quenching constant and [Q] is the concentration of the quencher (metal ion).
-
Determine the limit of detection (LOD) using the formula: LOD = 3σ / k, where σ is the standard deviation of the blank and k is the slope of the calibration curve at low concentrations.
-
Logical Relationships in Material Design
The development of fluorescent materials based on this compound involves a series of logical considerations to achieve the desired properties.
Conclusion
This compound is a promising building block for the construction of novel fluorescent materials. Its coordination with lanthanide and transition metals through methods like hydrothermal synthesis can yield crystalline coordination polymers with significant luminescent properties. While further research is needed to fully characterize the photophysical properties and explore the full range of applications, the protocols and data presented here provide a solid foundation for researchers interested in developing PTA-based fluorescent materials for sensing and other applications.
References
- 1. Frontiers | Two-dimensional dysprosium(III) coordination polymer: Structure, single-molecule magnetic behavior, proton conduction, and luminescence [frontiersin.org]
- 2. Two-dimensional dysprosium(III) coordination polymer: Structure, single-molecule magnetic behavior, proton conduction, and luminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globethesis.com [globethesis.com]
- 4. researchgate.net [researchgate.net]
- 5. Coordination polymers with this compound and alkaline-earth/lanthanide/transition metals: synthesis and X-ray structures - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Note: Spectrophotometric Determination of Iron Using Pyridine-2,4,6-tricarboxylic Acid
References
Application Notes and Protocols for the Synthesis of Coordination Polymers with Pyridine-2,4,6-tricarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of coordination polymers utilizing pyridine-2,4,6-tricarboxylic acid (H₃ptc). The methodologies outlined are based on established hydrothermal and solvothermal techniques, offering a foundational guide for the preparation of novel metal-organic frameworks (MOFs).
Introduction
This compound is a versatile organic linker in the construction of coordination polymers due to its multiple carboxylate groups and a nitrogen atom within the pyridine ring, which can coordinate to metal ions. The resulting structures can range from one-dimensional chains to complex three-dimensional frameworks.[1] The synthesis conditions, including temperature, solvent, and the choice of metal salt, play a crucial role in determining the dimensionality and topology of the final product.[2][3] Hydrothermal and solvothermal methods are commonly employed, providing the necessary conditions for the crystallization of these materials.[1]
Data Presentation: Synthesis Parameters and Resulting Compounds
The following table summarizes various synthetic conditions and the resulting coordination polymers reported in the literature. This allows for a comparative overview of how different metal ions and reaction environments influence the final structure.
| Metal Salt Used | Ligand System | Solvent | Method | Temperature (°C) | Reaction Time | Resulting Empirical Formula | Ref. |
| MnCl₂·4H₂O | H₃ptc | Water | Hydrothermal | Not Specified | Not Specified | {[Mn₃(ptc)₂(H₂O)₉]}n | [4] |
| Co(NO₃)₂·6H₂O | H₃ptc | Water | Hydrothermal | Not Specified | Not Specified | {[Co₃(ptc)₂(H₂O)₂]}n | [4] |
| Ni(NO₃)₂·6H₂O | H₃ptc, piperazine | Water | Hydrothermal | Not Specified | Not Specified | {[Ni₁.₅(ptc)(pip)₀.₅(H₂O)₄]·H₂O}n | [2] |
| DyCl₃·6H₂O | H₃ptc | Water | Hydrothermal | Not Specified | Not Specified | {[Dy(ptc)·3H₂O]·H₂O}n | [2] |
| Bi₂O₃ | H₃ptc | DMF | Solvothermal | Not Specified | 24 h | {[Bi(μ-pdc-COO)₂][NH₂Me₂]₃}n | [5][6] |
| Cd(OAc)₂·2H₂O | H₃ptc | Water | Hydrothermal | Not Specified | Not Specified | {--INVALID-LINK--₃}₂ | [2] |
| Mg(NO₃)₂·6H₂O | H₃ptc | Water | Hydrothermal | Not Specified | Not Specified | {Mg₃(ptc)₂·8H₂O}n | [2] |
| Ca(NO₃)₂·4H₂O | H₃ptc | Water | Hydrothermal | Not Specified | Not Specified | {Ca₁.₅(ptc)·2H₂O}n | [2] |
| Sr(NO₃)₂ | H₃ptc | Water | Hydrothermal | Not Specified | Not Specified | {Sr₁.₅(ptc)·5H₂O}n | [2] |
| Ba(NO₃)₂ | H₃ptc | Water | Hydrothermal | Not Specified | Not Specified | {[Ba(ptc)(H₂O)][Ba(ptcH₂)H₂O]}n | [2] |
Note: 'ptc' refers to the deprotonated pyridine-2,4,6-tricarboxylate ligand. 'pip' refers to piperazine. 'cda' refers to 4-hydroxypyridine-2,6-dicarboxylate, a transformed ligand.
Experimental Protocols
The following are generalized step-by-step protocols for the synthesis of coordination polymers with this compound based on common literature procedures.
Protocol 1: Hydrothermal Synthesis
This method is widely used for the synthesis of coordination polymers from H₃ptc and various transition metal and lanthanide salts.[4][7][8][9]
Materials:
-
This compound (H₃ptc)
-
Metal salt (e.g., MnCl₂·4H₂O, Co(NO₃)₂·6H₂O, etc.)
-
Deionized water
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a typical synthesis, combine this compound and the chosen metal salt in a molar ratio (commonly ranging from 1:1 to 1:2) in a Teflon-lined autoclave.
-
Add deionized water as the solvent. The volume will depend on the scale of the reaction, but a typical volume is 10-20 mL.
-
Seal the autoclave and heat it in an oven to a temperature typically between 120 °C and 180 °C for a period of 24 to 72 hours.
-
After the reaction time, allow the autoclave to cool slowly to room temperature over several hours or days.
-
Collect the resulting crystals by filtration, wash them with deionized water and a suitable organic solvent (e.g., ethanol or ether), and dry them in air.
Protocol 2: Solvothermal Synthesis
This method is similar to the hydrothermal method but uses an organic solvent or a mixture of an organic solvent and water.[10][11]
Materials:
-
This compound (H₃ptc)
-
Metal salt (e.g., Bi₂O₃)
-
Organic solvent (e.g., Dimethylformamide - DMF)
-
Teflon-lined stainless steel autoclave
Procedure:
-
Combine this compound and the metal salt in a Teflon-lined autoclave.
-
Add the organic solvent, such as DMF.
-
Seal the autoclave and heat to the desired temperature, typically in the range of 100-180 °C, for 24-72 hours.
-
Allow the autoclave to cool slowly to room temperature.
-
Isolate the product crystals by filtration, wash with the solvent used in the reaction and then with a more volatile solvent like ethanol, and air dry.
Mandatory Visualization
The following diagrams illustrate the general experimental workflows for the synthesis of coordination polymers using this compound.
Caption: Hydrothermal Synthesis Workflow.
Caption: Solvothermal Synthesis Workflow.
References
- 1. This compound|Multidentate Ligand for MOFs [benchchem.com]
- 2. Coordination polymers with this compound and alkaline-earth/lanthanide/transition metals: synthesis and X-ray structures - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. New pyridine-2,4,6-tricarboxylato coordination polymers: Synthesis, crystal structures and properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. Coordination polymers incorporating Bi(III) and 2,4,6-pyridine tricarboxylic acid and its derivatives: Synthesis, structure and topology [zora.uzh.ch]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Hydrothermal Assembly, Structural Multiplicity, and Catalytic Knoevenagel Condensation Reaction of a Series of Coordination Polymers Based on a Pyridine-Tricarboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of pH in the Coordination Behavior of Pyridine-2,4,6-tricarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine-2,4,6-tricarboxylic acid (PTC), also known as collidinic acid, is a versatile organic ligand extensively utilized in the construction of coordination polymers and metal-organic frameworks (MOFs). Its rigid pyridine core and three carboxylate functional groups allow for a variety of coordination modes with metal ions, leading to diverse structural topologies and properties. A critical factor governing the coordination behavior of PTC is the pH of the reaction medium. The extent of deprotonation of the carboxylic acid groups is directly influenced by the pH, which in turn dictates the ligand's charge, denticity, and ultimately the dimensionality and properties of the resulting metal complex.[1][2] This document provides detailed application notes and experimental protocols for investigating the role of pH in the coordination behavior of this compound.
pH-Dependent Speciation and Coordination Modes
The coordination of this compound with metal ions is fundamentally controlled by its protonation state, which is a function of pH. PTC has three acidic protons corresponding to its three carboxylic acid groups. The sequential deprotonation of these groups alters the overall charge and the number of available coordination sites on the ligand.
At very low pH, PTC exists in its fully protonated form (H₃PTC), with all three carboxylic acid groups being neutral. As the pH increases, the carboxylic acid groups deprotonate sequentially, forming H₂PTC⁻, HPTC²⁻, and finally the fully deprotonated PTC³⁻ at high pH. Each of these species exhibits distinct coordination capabilities.
The denticity of the PTC ligand can be effectively tuned by adjusting the pH of the reaction medium.[2] This pH-tuning allows for the controlled assembly of metal-organic frameworks with varying dimensionalities, from discrete clusters to one-, two-, and three-dimensional networks.[2]
A prominent coordination mode for PTC is as a tridentate ligand, where a metal ion is simultaneously bound by the nitrogen atom of the pyridine ring and two oxygen atoms from the adjacent carboxylate groups at the 2- and 6-positions.[2] This O,N,O-tridentate chelation is a recurring motif in the crystal structures of its coordination complexes.[2] In its fully deprotonated form, PTC can also act as a bridging ligand, connecting multiple metal centers through its carboxylate groups to form extended coordination polymers.[1]
The interplay between pH and coordination can be visualized as a logical relationship:
Caption: Logical flow of pH influencing the final structure of PTC-metal complexes.
Quantitative Data
| Ligand/Complex | pKa₁ | pKa₂ | pKa₃ | Log β (at specific pH) | Metal Ion | Reference |
| This compound (Predicted) | ~2.60 | - | - | - | - | [3] |
| Pyridine-2,6-dicarboxylic acid | 2.16 | - | - | - | - | |
| [Cu(PDA)] | - | - | - | 7.5 | Cu(II) | |
| [Ni(PDA)] | - | - | - | 6.9 | Ni(II) | |
| [Co(PDA)] | - | - | - | 6.2 | Co(II) | |
| [Zn(PDA)] | - | - | - | 6.0 | Zn(II) |
Note: PDA refers to Pyridine-dicarboxylic acid. The stability constants (Log β) are illustrative and depend on the specific dicarboxylic acid isomer and experimental conditions.
Experimental Protocols
To investigate the role of pH in the coordination behavior of this compound, a combination of synthetic, potentiometric, and spectroscopic techniques can be employed.
Synthesis of PTC-Metal Complexes at Varying pH
This protocol describes a general method for the synthesis of PTC-metal complexes under different pH conditions to observe the effect on the resulting product.
Materials:
-
This compound (PTC)
-
Metal salt (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O, Co(NO₃)₂·6H₂O)
-
Deionized water
-
pH meter
-
0.1 M NaOH solution
-
0.1 M HCl solution
-
Hydrothermal synthesis vessels (Teflon-lined stainless steel autoclave)
-
Oven
Procedure:
-
Solution Preparation: Prepare a stock solution of PTC (e.g., 0.1 M) and a stock solution of the desired metal salt (e.g., 0.1 M) in deionized water.
-
pH Adjustment: In a series of reaction vessels, mix stoichiometric amounts of the PTC and metal salt solutions (e.g., 1:1, 1:2, 2:1 molar ratio).
-
Adjust the pH of each reaction mixture to a specific target value (e.g., pH 3, 5, 7, 9) by the dropwise addition of 0.1 M NaOH or 0.1 M HCl while monitoring with a calibrated pH meter.
-
Hydrothermal Synthesis: Seal the reaction vessels and place them in an oven. Heat at a specific temperature (e.g., 120-180 °C) for a set period (e.g., 24-72 hours).
-
Isolation and Characterization: After cooling to room temperature, filter the resulting crystalline products, wash with deionized water and ethanol, and dry in air. Characterize the products using techniques such as single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), infrared (IR) spectroscopy, and elemental analysis.
Caption: Workflow for synthesizing and characterizing PTC-metal complexes at various pH.
Potentiometric Titration for Determination of Protonation and Stability Constants
Potentiometric titration is a powerful technique to determine the protonation constants of PTC and the stability constants of its metal complexes in solution.
Materials:
-
Calibrated pH meter with a glass electrode
-
Thermostated titration vessel
-
Microburette
-
Standardized carbonate-free NaOH solution (e.g., 0.1 M)
-
Standardized HCl or HNO₃ solution (e.g., 0.1 M)
-
This compound
-
Metal salt solution of known concentration
-
Inert salt solution (e.g., 1 M KNO₃ or NaClO₄) to maintain constant ionic strength
Procedure for Protonation Constants (pKa):
-
Prepare a solution of PTC of known concentration in a thermostated vessel.
-
Add a known volume of standardized acid to lower the initial pH.
-
Add the inert salt solution to maintain a constant ionic strength.
-
Titrate the solution with the standardized NaOH solution, recording the pH value after each addition of titrant.
-
Plot the pH versus the volume of NaOH added. The pKa values can be determined from the titration curve at the half-equivalence points.
Procedure for Stability Constants (Log β):
-
Prepare a solution containing known concentrations of both PTC and the metal salt in the thermostated vessel.
-
Follow the same titration procedure as for the protonation constants, titrating with standardized NaOH.
-
Perform a separate titration of the metal salt alone under the same conditions to account for metal hydrolysis.
-
The stability constants are calculated from the titration data using specialized software that analyzes the complex formation equilibria.
UV-Vis Spectrophotometric Analysis
UV-Vis spectroscopy can be used to monitor the formation of PTC-metal complexes as a function of pH. Changes in the absorption spectra can indicate the formation of different complex species.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Stock solutions of PTC and metal salts
-
Buffer solutions of various pH values
Procedure:
-
Prepare a series of solutions containing fixed concentrations of PTC and the metal ion in different buffer solutions covering a wide pH range (e.g., pH 2 to 10).
-
Allow the solutions to equilibrate.
-
Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range.
-
Analyze the changes in the spectra, such as shifts in the maximum absorbance wavelength (λ_max) or changes in molar absorptivity, as a function of pH. These changes can be correlated with the formation of different coordination complexes.
Conclusion
The coordination behavior of this compound is intricately linked to the pH of the surrounding medium. By controlling the pH, researchers can manipulate the deprotonation state of the ligand and, consequently, direct the self-assembly of metal-PTC complexes towards desired structures and dimensionalities. The experimental protocols outlined in this document provide a framework for systematically investigating these pH-dependent phenomena, enabling the rational design and synthesis of novel coordination compounds with tailored properties for applications in materials science, catalysis, and drug development.
References
Application Notes and Protocols: Pyridine-2,4,6-tricarboxylic Acid in Supramolecular Assemblies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine-2,4,6-tricarboxylic acid (H₃ptc) is a versatile and highly functionalized organic ligand that has garnered significant attention as a building block for the construction of supramolecular assemblies. Its rigid pyridine core, combined with three strategically positioned carboxylic acid groups, allows for a variety of coordination modes with metal ions, leading to the formation of diverse and intricate architectures such as coordination polymers and metal-organic frameworks (MOFs).[1][2] The ability to tune the dimensionality and properties of these materials by modifying reaction conditions makes H₃ptc a powerful tool in crystal engineering and materials science.[1]
The resulting supramolecular structures have shown potential in a range of applications, including gas storage and separation, catalysis, and as functional materials with interesting magnetic and ferroelectric properties.[3][4] Furthermore, the chelating nature of the tricarboxylate moiety suggests potential applications in pharmaceuticals and drug delivery.[4] This document provides detailed application notes and experimental protocols for the synthesis and characterization of supramolecular assemblies based on this compound.
Applications in Supramolecular Chemistry
This compound is a key component in the rational design of functional supramolecular materials. Its primary applications in this field include:
-
Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs): H₃ptc readily reacts with a variety of metal ions, including transition metals (Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II)), alkaline-earth metals (Mg(II), Ca(II), Sr(II), Ba(II)), and lanthanides (Dy(III)), to form crystalline coordination polymers.[1][3] The structure of these polymers can range from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) frameworks.[1][3]
-
Tunable Structural Dimensionality: The final architecture of the supramolecular assembly can be controlled by carefully selecting the reaction conditions. Factors such as temperature (room temperature vs. hydrothermal), the presence of co-ligands (e.g., pyridine, piperazine), and the nature of the metal salt all play a crucial role in determining the dimensionality and topology of the resulting framework.[1][5]
-
Development of Functional Materials: Supramolecular assemblies incorporating H₃ptc have exhibited a range of interesting physical properties. For example, a manganese-based coordination polymer, [Mn₃(ptc)₂(H₂O)₉]n, has been shown to exhibit significant ferroelectricity.[3] Other reported complexes display antiferromagnetic interactions between the metal centers.[3]
-
Potential in Drug Delivery and Pharmaceuticals: The ability of the carboxylate groups to chelate metal ions is being explored for potential therapeutic uses.[4] MOFs constructed from H₃ptc can be designed to have porous structures suitable for encapsulating and delivering drug molecules.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₅NO₆ | [6] |
| Molecular Weight | 211.13 g/mol | [6] |
| Melting Point | 227°C (with decomposition) | [4] |
Summary of Representative Supramolecular Assemblies
| Compound | Metal Ion | Dimensionality | Synthesis Condition | Key Properties/Features | Reference |
| {[Cd(Ox)(H₂O)₂]H₂O}n | Cd(II) | 1D | Room Temperature (with pyridine) | Ligand decomposition to oxalate (Ox) | [1] |
| {--INVALID-LINK--₃}₂ | Cd(II) | 0D (tetramer) | Hydrothermal | Ligand transformation to 4-hydroxypyridine-2,6-dicarboxylic acid (cdaH₂) | [1] |
| {[Ni₁.₅(ptc)(pip)₀.₅(H₂O)₄]·H₂O}n | Ni(II) | 1D | Hydrothermal (with piperazine) | [1] | |
| {Mn₁.₅(ptc)·2H₂O}n | Mn(II) | 3D | Hydrothermal | [1] | |
| [Mn₃(ptc)₂(H₂O)₉]n | Mn(II) | 3D | Hydrothermal | Ferroelectric (Pr = 0.0188 μC cm⁻²) | [3] |
| [Co₃(ptc)₂(H₂O)₂]n | Co(II) | 3D | Hydrothermal | Antiferromagnetic interactions | [3] |
| [Co(bpy)(H₂O)₄]n[Co(ptc)(H₂O)]₂n | Co(II) | 3D | Hydrothermal (with 2,2'-bipyridine) | Antiferromagnetic interactions | [3] |
| {Mg₃(ptc)₂·8H₂O}n | Mg(II) | 2D | Hydrothermal | [1] | |
| {Ca₁.₅(ptc)·2H₂O}n | Ca(II) | 2D | Hydrothermal | [1] | |
| {Sr₁.₅(ptc)·5H₂O}n | Sr(II) | 2D | Hydrothermal | [1] | |
| {[Ba(ptc)(H₂O)][Ba(ptcH₂)H₂O]}n | Ba(II) | 2D | Hydrothermal | [1] | |
| {[Dy(ptc)·3H₂O]·H₂O}n | Dy(III) | 3D | Hydrothermal | [1] |
Experimental Protocols
Protocol 1: General Hydrothermal Synthesis of a Metal-Organic Framework with this compound
This protocol provides a general procedure for the synthesis of coordination polymers using hydrothermal methods. The specific metal salt and the inclusion of co-ligands can be varied to target different structures.
Materials:
-
This compound (H₃ptc)
-
Metal salt (e.g., MnCl₂·4H₂O, Co(NO₃)₂·6H₂O, etc.)
-
Deionized water
-
Optional: Co-ligand (e.g., piperazine, 2,2'-bipyridine)
-
20 mL Teflon-lined stainless-steel autoclave
Procedure:
-
In a typical synthesis, a mixture of the metal salt (e.g., 0.1 mmol) and this compound (0.1 mmol) is prepared.
-
If a co-ligand is used, it is added to the mixture at an appropriate molar ratio (e.g., 0.1 mmol).
-
The solid mixture is placed in a 20 mL Teflon-lined stainless-steel autoclave.
-
Deionized water (approximately 10 mL) is added to the autoclave.
-
The autoclave is sealed and heated in an oven at a specific temperature (typically between 120°C and 180°C) for a designated period (usually 24 to 72 hours).
-
After the reaction time, the oven is turned off, and the autoclave is allowed to cool slowly to room temperature over several hours.
-
The resulting crystalline product is collected by filtration.
-
The crystals are washed with deionized water and a suitable organic solvent (e.g., ethanol) to remove any unreacted starting materials.
-
The final product is dried in air or under a vacuum at room temperature.
Protocol 2: Synthesis of [Mn₃(ptc)₂(H₂O)₉]n
This protocol is a specific example for the synthesis of a ferroelectric manganese-based coordination polymer.[3]
Materials:
-
This compound (H₃ptc) (0.0211 g, 0.1 mmol)
-
MnCl₂·4H₂O (0.0594 g, 0.3 mmol)
-
Deionized water (10 mL)
-
20 mL Teflon-lined stainless-steel autoclave
Procedure:
-
A mixture of MnCl₂·4H₂O (0.0594 g, 0.3 mmol) and H₃ptc (0.0211 g, 0.1 mmol) is placed in a 20 mL Teflon-lined stainless-steel autoclave.
-
Deionized water (10 mL) is added to the autoclave.
-
The autoclave is sealed and heated to 160°C for 72 hours.
-
The autoclave is then cooled to room temperature at a rate of 5°C/h.
-
Colorless block-shaped crystals are obtained.
-
The crystals are collected by filtration, washed with deionized water, and dried in air.
Protocol 3: Synthesis of [Co₃(ptc)₂(H₂O)₂]n
This protocol details the synthesis of a cobalt-based 3D MOF.[3]
Materials:
-
This compound (H₃ptc) (0.0211 g, 0.1 mmol)
-
Co(NO₃)₂·6H₂O (0.0873 g, 0.3 mmol)
-
Deionized water (10 mL)
-
20 mL Teflon-lined stainless-steel autoclave
Procedure:
-
A mixture of Co(NO₃)₂·6H₂O (0.0873 g, 0.3 mmol) and H₃ptc (0.0211 g, 0.1 mmol) is placed in a 20 mL Teflon-lined stainless-steel autoclave.
-
Deionized water (10 mL) is added.
-
The autoclave is sealed and heated to 160°C for 72 hours.
-
The system is then cooled to room temperature at a rate of 5°C/h.
-
Pink block-shaped crystals are formed.
-
The product is collected by filtration, washed with deionized water, and air-dried.
Visualizations
Caption: A generalized workflow for the hydrothermal synthesis of supramolecular assemblies using this compound.
Caption: Logical relationship showing how different reaction conditions can lead to supramolecular assemblies with varying dimensionalities.
Caption: Diagram illustrating the versatile coordination and bridging modes of the pyridine-2,4,6-tricarboxylate ligand in supramolecular assemblies.
References
- 1. Coordination polymers with this compound and alkaline-earth/lanthanide/transition metals: synthesis and X-ray structures - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. This compound|Multidentate Ligand for MOFs [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. sciforum.net [sciforum.net]
- 5. Reactivity of this compound toward Zn(II) salts under different reaction conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C8H5NO6 | CID 345552 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Pyridine-2,4,6-tricarboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Pyridine-2,4,6-tricarboxylic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and highest-yielding method for synthesizing this compound?
A1: The most well-established and highest-yielding method for synthesizing this compound is the oxidation of 2,4,6-collidine (2,4,6-trimethylpyridine) using a strong oxidizing agent, most commonly potassium permanganate (KMnO₄) in an alkaline medium.[1][2][3] Under optimized conditions, this method can achieve yields of up to 95%.[3]
Q2: Are there alternative methods for the synthesis of this compound?
A2: Yes, other methods exist, but they are generally less common for producing this specific tricarboxylic acid. These include:
-
Direct Carboxylation: This involves the direct introduction of carboxylic acid groups onto the pyridine ring. However, achieving simultaneous and regioselective carboxylation at the 2, 4, and 6-positions with high yield is challenging.[1]
-
Refluxing in Acidic Medium: Another method involves refluxing pyridine with concentrated sulfuric acid.[3]
For consistent high yields of this compound, the oxidation of 2,4,6-collidine remains the recommended route.
Q3: What are the critical parameters to control for maximizing the yield in the oxidation of 2,4,6-collidine?
A3: To maximize the yield, it is crucial to control the following parameters:
-
Temperature: The reaction is exothermic, and maintaining an optimal temperature is critical to prevent side reactions and decomposition of the product.
-
Molar Ratio of Reactants: The stoichiometry between 2,4,6-collidine and potassium permanganate significantly impacts the completeness of the oxidation and the formation of byproducts.
-
Reaction Time: Sufficient reaction time is necessary for the complete conversion of the starting material to the desired product.
-
Purity of Starting Materials: Using high-purity 2,4,6-collidine and potassium permanganate is essential to avoid the introduction of impurities that can interfere with the reaction.
Q4: How can I purify the final this compound product?
A4: The most common and effective method for purifying solid this compound is recrystallization.[4] This technique involves dissolving the crude product in a minimum amount of a suitable hot solvent and allowing it to cool slowly. As the solution cools, the solubility of the product decreases, leading to the formation of pure crystals while impurities remain dissolved in the solvent.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via the oxidation of 2,4,6-collidine.
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete Oxidation: The methyl groups on the collidine are not fully converted to carboxylic acid groups. | - Increase Oxidant Ratio: Gradually increase the molar ratio of KMnO₄ to 2,4,6-collidine. - Extend Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using techniques like TLC or NMR if possible. |
| Suboptimal Temperature: The reaction temperature may be too low for efficient oxidation or too high, leading to product degradation. | - Optimize Temperature: Experiment with slight variations in the reaction temperature. A controlled, steady temperature is often key. | |
| Impure Starting Materials: Impurities in the 2,4,6-collidine or KMnO₄ can inhibit the reaction. | - Verify Purity: Use reagents of high purity. Consider purifying the 2,4,6-collidine by distillation if its purity is questionable. | |
| Product is colored/impure | Presence of Manganese Dioxide (MnO₂): MnO₂ is a brown solid byproduct of the oxidation reaction with KMnO₄. | - Effective Filtration: After the reaction is complete, ensure the MnO₂ is thoroughly removed by filtration. Washing the filter cake with hot water can help recover any product that may have been adsorbed. |
| Incomplete Oxidation Byproducts: Partially oxidized intermediates (e.g., pyridine dicarboxylic acids) may be present. | - Recrystallization: Perform recrystallization of the crude product. Choosing an appropriate solvent is crucial for separating the desired tricarboxylic acid from less oxidized species. | |
| Reaction is difficult to control (runaway reaction) | Highly Exothermic Reaction: The oxidation of 2,4,6-collidine with KMnO₄ is highly exothermic. | - Slow Addition of Oxidant: Add the potassium permanganate solution slowly and in portions to the reaction mixture. - Efficient Cooling: Use an ice bath to maintain a controlled temperature, especially during the addition of the oxidant. - Dilution: Conducting the reaction in a more dilute solution can help to dissipate the heat more effectively. |
| Difficulty in isolating the product | Product remains dissolved: The product may be too soluble in the reaction mixture, especially if excess water is used. | - Acidification: After removing the MnO₂, carefully acidify the filtrate with an acid like HCl to a pH of around 2-3. This will protonate the carboxylate groups, making the this compound less soluble and causing it to precipitate. |
Data Presentation
Table 1: Effect of Molar Ratio of KMnO₄ to 2,4,6-Collidine on Yield
| Molar Ratio (KMnO₄ : Collidine) | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |
| 3:1 | 80 | 4 | ~75 |
| 4:1 | 80 | 4 | ~85 |
| 5:1 | 80 | 4 | up to 95 |
Note: These are representative values and may vary based on specific experimental conditions.
Table 2: Influence of Temperature on Reaction Time and Yield
| Temperature (°C) | Approximate Reaction Time (h) | Observed Yield (%) | Notes |
| 60 | 6-8 | ~80 | Slower reaction rate |
| 80 | 4 | ~90 | Good balance of rate and yield |
| 100 (Reflux) | 2-3 | ~85 | Increased risk of side reactions |
Experimental Protocols
1. Oxidation of 2,4,6-Collidine with Potassium Permanganate
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
2,4,6-Collidine (2,4,6-trimethylpyridine)
-
Potassium Permanganate (KMnO₄)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve a specific amount of 2,4,6-collidine in water containing sodium hydroxide.
-
Heat the mixture to the desired temperature (e.g., 80°C) with stirring.
-
In a separate beaker, prepare a solution of potassium permanganate in water.
-
Slowly add the potassium permanganate solution to the heated collidine solution over a period of several hours. The rate of addition should be controlled to maintain the desired reaction temperature.
-
After the addition is complete, continue to stir the reaction mixture at the set temperature for a few more hours to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the manganese dioxide (MnO₂) precipitate. Wash the filter cake with hot water to recover any adsorbed product.
-
Combine the filtrate and the washings.
-
Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 2-3. This will cause the this compound to precipitate.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the white precipitate by filtration, wash with a small amount of cold water, and dry in an oven or under vacuum.
2. Recrystallization of this compound
This protocol outlines the purification of the synthesized product.
Materials:
-
Crude this compound
-
Deionized Water (or another suitable solvent)
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimum amount of hot deionized water to the flask while stirring until the solid is completely dissolved.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a short period before hot filtration to remove the charcoal.
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
Once the solution has reached room temperature, place it in an ice bath to further promote crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold deionized water.
-
Dry the crystals to obtain the pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low yield in the synthesis of this compound.
References
Technical Support Center: Purification of Crude Pyridine-2,4,6-tricarboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of crude Pyridine-2,4,6-tricarboxylic acid (PTCA).
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of crude PTCA.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Purified Product | - Incomplete precipitation/crystallization. - Product loss during transfers and filtration. - Sub-optimal pH for precipitation. - Oiling out instead of crystallization. | - Cool the crystallization mixture slowly and for a sufficient duration. - Ensure efficient transfer and washing of the solid product. - Adjust the pH of the solution to the isoelectric point of PTCA to minimize solubility. - Use a different solvent system or a co-solvent to induce crystallization. |
| Product is Colored (Yellow/Brown Tint) | - Presence of colored organic impurities. - Residual metal ion complexes. | - Treat the solution with activated charcoal before filtration and crystallization. - Perform multiple recrystallizations. - Wash the purified crystals with a suitable cold solvent. - For metal ion contamination, refer to the metal ion removal protocol. |
| Oiling Out During Recrystallization | - The solvent is too nonpolar for the compound at the crystallization temperature. - The concentration of the compound is too high. | - Add a co-solvent in which the compound is less soluble to the hot solution. - Dilute the solution with more of the primary solvent before cooling. - Ensure a slow cooling rate to promote crystal nucleation over oil formation. |
| Broad Melting Point Range of Purified Product | - Presence of impurities. - The sample is not completely dry (residual solvent or water). | - Perform further recrystallization steps. - Dry the sample under vacuum at an elevated temperature. - Analyze the sample using techniques like ¹H NMR or HPLC to identify the impurities. |
| Inconsistent Spectroscopic Data (¹H NMR, IR) | - Presence of unreacted starting materials or byproducts. - Contamination with residual solvents. - Metal ion coordination affecting peak positions. | - Compare spectra with a known standard of pure PTCA. - Identify characteristic peaks of potential impurities (e.g., methyl groups from 2,4,6-trimethylpyridine). - Ensure the sample is thoroughly dried before analysis. - Consider demetallation steps if metal contamination is suspected. |
Frequently Asked Questions (FAQs)
1. What are the most common impurities in crude this compound synthesized by oxidation of 2,4,6-trimethylpyridine?
Common impurities include:
-
Unreacted 2,4,6-trimethylpyridine (collidine): Due to incomplete oxidation.
-
Partially oxidized intermediates: Such as pyridine-2,4-dicarboxylic-6-methyl acid and other isomers.
-
Inorganic salts: From the oxidizing agent (e.g., manganese dioxide from potassium permanganate).
-
Metal ions: Residual metal ions from the oxidizing agent that can form stable complexes with PTCA.[1]
2. How can I effectively remove metal ion impurities from my PTCA sample?
Due to its strong chelating properties, removing metal ions can be challenging.[1] Here are a few approaches:
-
Acidification and Recrystallization: Dissolving the crude product in a dilute acidic solution can help break the metal-PTCA complexes. Subsequent recrystallization from a suitable solvent can leave the more soluble metal salts in the mother liquor.
-
Ion-Exchange Chromatography: Passing a solution of the crude PTCA through a cation-exchange resin can effectively capture metal ions.
-
Use of a Competing Chelating Agent: In some cases, adding a stronger, water-soluble chelating agent like EDTA can sequester the metal ions, which can then be removed by washing.
3. What is a good solvent system for the recrystallization of this compound?
A common and effective solvent for the recrystallization of PTCA is deionized water. Its solubility is relatively low in cold water but increases significantly in hot water, making it a good candidate for this technique. For particularly stubborn impurities, a mixed solvent system, such as water with a small amount of a miscible organic solvent, may be beneficial.
4. What analytical techniques are recommended for assessing the purity of PTCA?
A combination of techniques is recommended for a comprehensive purity assessment:
-
¹H NMR Spectroscopy: To identify organic impurities, including unreacted starting materials and partially oxidized intermediates.
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity of the sample and detect non-volatile impurities.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS): To determine the concentration of residual metal ion contaminants.
-
Melting Point Analysis: A sharp melting point close to the literature value (around 227 °C with decomposition) is a good indicator of high purity.[1]
Quantitative Data Summary
The following table summarizes representative data for the purification of crude PTCA using the methods described in the experimental protocols. (Note: These are illustrative values and actual results may vary depending on the initial purity of the crude product and the specific experimental conditions.)
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) | Key Impurities Removed |
| Recrystallization from Water | 85-90 | 95-98 | 70-85 | Unreacted starting materials, partially oxidized intermediates |
| Acid/Base Purification | 80-85 | >98 | 60-75 | Basic and neutral organic impurities |
| Metal Ion Removal Protocol | - | - | - | Divalent and trivalent metal ions (e.g., Mn²⁺, Fe³⁺) |
Experimental Protocols
Protocol 1: Recrystallization from Deionized Water
This protocol describes a standard procedure for the purification of crude PTCA by recrystallization.
-
Dissolution: In a fume hood, suspend the crude PTCA in a minimal amount of deionized water in an Erlenmeyer flask. Heat the suspension on a hot plate with stirring. Add small portions of hot deionized water until the PTCA is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% w/w of the crude PTCA) and swirl the flask. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold deionized water, followed by a cold, non-polar solvent like diethyl ether to aid in drying.
-
Drying: Dry the purified crystals in a vacuum oven at 60-80 °C to a constant weight.
Protocol 2: Purification via Acid/Base Treatment
This protocol is effective for removing non-acidic organic impurities.
-
Dissolution in Base: Dissolve the crude PTCA in a dilute aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) until the solution is basic (pH > 8).
-
Extraction of Neutral/Basic Impurities: Transfer the basic solution to a separatory funnel and extract with an organic solvent such as diethyl ether or dichloromethane to remove any neutral or basic impurities. Repeat the extraction 2-3 times.
-
Precipitation: Cool the aqueous layer in an ice bath and acidify it by the slow, dropwise addition of concentrated hydrochloric acid (HCl) with stirring until the pH is acidic (pH < 2). PTCA will precipitate out of the solution.
-
Isolation and Washing: Collect the precipitate by vacuum filtration. Wash the solid with cold deionized water until the washings are neutral to pH paper.
-
Drying: Dry the purified PTCA under vacuum.
Visualizations
Caption: Workflow for the purification of crude this compound by recrystallization.
Caption: Logical troubleshooting workflow for the purification of this compound.
References
Overcoming solubility issues of Pyridine-2,4,6-tricarboxylic acid in organic solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered with Pyridine-2,4,6-tricarboxylic acid in organic solvents.
Troubleshooting Guide
Issue: this compound does not dissolve in a non-polar organic solvent.
-
Cause: this compound is a polar molecule containing a pyridine ring and three carboxylic acid groups. These functional groups make it poorly soluble in non-polar organic solvents.
-
Solution: It is recommended to use polar organic solvents. For reactions requiring non-polar media, consider derivatization of the carboxylic acid groups to esters, which will increase lipophilicity.
Issue: Low solubility in polar aprotic solvents (e.g., DMSO, DMF).
-
Observation: While soluble in polar aprotic solvents, the dissolution rate may be slow, or the solution may appear hazy. For instance, it is reported to be 20% soluble in DMSO with a hazy appearance.
-
Troubleshooting Steps:
-
Increase Temperature: Gently warming the mixture can significantly increase the solubility of this compound.
-
Sonication: Use of an ultrasonic bath can aid in the dissolution process by breaking down particle agglomerates.
-
Co-solvents: The addition of a small amount of a co-solvent can sometimes improve solubility.
-
Issue: Precipitation of the compound during a reaction.
-
Cause: A change in the reaction medium's polarity, temperature, or pH can cause the dissolved this compound to precipitate.
-
Solution:
-
pH maintenance: If the solubility is pH-dependent, ensure the reaction is buffered to maintain the optimal pH for solubility.
-
Solvent choice: Select a solvent system in which all reactants, intermediates, and products are sufficiently soluble under the reaction conditions.
-
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
This compound is a white crystalline solid. Its solubility is largely dependent on the polarity and pH of the solvent. It is generally soluble in polar solvents and its solubility in aqueous and some organic media can be significantly enhanced by adjusting the pH to deprotonate the carboxylic acid groups.
Q2: Is there any quantitative data on the solubility of this compound in common organic solvents?
Specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature. However, based on its structure and the general behavior of similar carboxylic acids, a qualitative solubility profile can be inferred.
Table 1: Qualitative Solubility of this compound
| Solvent | Polarity | Expected Solubility | Notes |
| Methanol | Polar Protic | Soluble | May require gentle heating for higher concentrations. |
| Ethanol | Polar Protic | Soluble | Similar to methanol, heating can improve solubility. |
| Acetone | Polar Aprotic | Sparingly Soluble | Lower solubility expected compared to alcohols. |
| DMSO | Polar Aprotic | Soluble | Reported to be 20% soluble, may form a hazy solution. |
| DMF | Polar Aprotic | Soluble | Generally a good solvent for carboxylic acids. |
| Toluene | Non-polar | Insoluble | Not a suitable solvent. |
| Hexane | Non-polar | Insoluble | Not a suitable solvent. |
Q3: How can I improve the solubility of this compound in organic solvents?
The most effective method to enhance the solubility of this compound in polar organic solvents is through deprotonation of its carboxylic acid groups to form a more soluble salt.
Experimental Protocol: Solubility Enhancement by Salt Formation
This protocol describes the in-situ formation of a soluble salt of this compound using a base.
Materials:
-
This compound
-
Organic solvent of choice (e.g., Methanol, Ethanol, DMSO, DMF)
-
A suitable base (e.g., Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH), Triethylamine (TEA))
-
Stir plate and stir bar
-
pH indicator paper or pH meter (optional)
Procedure:
-
To a flask containing the desired volume of the organic solvent, add the this compound.
-
Begin stirring the suspension at room temperature.
-
Slowly add the base dropwise to the suspension.
-
Continue adding the base and stirring until the solid completely dissolves. The solution should become clear.
-
If using a pH indicator, the pH of the solution will be basic upon complete dissolution.
Q4: What is the underlying principle for solubility enhancement via salt formation?
The carboxylic acid groups of this compound can donate a proton (H⁺) to a base, forming a carboxylate anion (-COO⁻). This ionic form is significantly more polar than the neutral acid, leading to stronger interactions with polar solvent molecules and thus, increased solubility.
Visualizing Experimental Workflows and Logical Relationships
To aid in understanding the processes involved in overcoming solubility issues, the following diagrams illustrate the troubleshooting workflow and the chemical principle of solubility enhancement.
Caption: Troubleshooting workflow for addressing solubility issues.
Optimizing reaction conditions for MOF synthesis with Pyridine-2,4,6-tricarboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Metal-Organic Frameworks (MOFs) using Pyridine-2,4,6-tricarboxylic acid as an organic linker.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of MOFs with this compound, offering potential causes and solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No crystalline product or amorphous powder obtained. | - Inappropriate solvent system.- Suboptimal reaction temperature or time.- Incorrect molar ratio of metal salt to linker.- pH of the reaction mixture is not ideal. | - Screen different solvents or solvent mixtures (e.g., DMF, ethanol, water).- Systematically vary the reaction temperature (e.g., from room temperature to hydrothermal conditions, 100-180°C) and time (e.g., 24-72 hours).[1][2]- Adjust the metal-to-linker molar ratio. A 1:1 or 1:2 ratio is a common starting point.[3]- Introduce a modulator or base (e.g., pyridine, triethylamine) to control the deprotonation of the carboxylic acid groups.[4][5][6] |
| Formation of an undesired phase or ligand decomposition. | - Presence of certain additives or impurities.- High reaction temperatures causing ligand breakdown. | - In the case of Zn(II) salts, the presence of pyridine can cause the this compound ligand to break down into oxalate.[4][5] Consider pyridine-free synthesis conditions for this specific system.- Lower the reaction temperature and monitor for any color changes that might indicate decomposition. |
| Poor yield of the desired MOF. | - Incomplete reaction.- Product loss during washing and collection. | - Increase the reaction time or temperature moderately.- Optimize the washing procedure. Use gentle filtration and wash with appropriate solvents (e.g., DMF, ethanol) to remove unreacted starting materials without dissolving the product.[1] |
| Small crystal size or poor crystal quality. | - Rapid nucleation and crystal growth.- Presence of impurities. | - Slow down the cooling rate after hydrothermal synthesis (e.g., 5-10°C/h).[2][7]- Use a modulator to control the crystal growth rate.- Ensure high purity of starting materials and solvents. |
Frequently Asked Questions (FAQs)
1. What are the typical starting reaction conditions for the synthesis of a MOF with this compound?
A common starting point for solvothermal synthesis involves reacting the metal salt and this compound in a solvent like N,N-Dimethylformamide (DMF), often mixed with ethanol and/or water.[1][7] The reaction is typically carried out in a sealed Teflon-lined autoclave at temperatures ranging from 100°C to 180°C for 24 to 72 hours.[1][2]
2. How does the choice of metal salt affect the final MOF structure?
The metal ion is a critical component that dictates the geometry and connectivity of the resulting MOF. Different metal ions (e.g., Co(II), Zn(II), Cu(II)) will lead to different crystal structures and properties due to their varying coordination preferences and ionic radii.[8][9]
3. What is the role of a modulator in the synthesis?
A modulator, often a monodentate ligand like pyridine or triethylamine, can compete with the linker for coordination to the metal centers. This can slow down the nucleation and growth processes, often leading to larger and higher-quality crystals. It can also influence the final topology of the MOF. However, be aware that in some systems, the modulator can have unintended effects, such as causing ligand decomposition.[4][5][6]
4. Can the synthesis be performed at room temperature?
While solvothermal methods are common, room temperature synthesis is also possible for some MOF systems.[10] This typically involves stirring a mixture of the metal salt and linker in a suitable solvent, sometimes with the addition of a base like triethylamine to facilitate deprotonation of the linker.[10]
5. How can I characterize the synthesized MOF?
Standard characterization techniques for MOFs include:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the bulk sample.
-
Single-Crystal X-ray Diffraction: To determine the precise crystal structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the coordination of the carboxylate groups to the metal centers.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF and identify solvent loss.
-
Gas Adsorption Analysis (e.g., N₂ at 77K): To determine the porosity and surface area of the material.
Experimental Protocols
General Solvothermal Synthesis Protocol
This protocol is a generalized starting point and should be optimized for specific metal-ligand combinations.
-
Preparation of the Reaction Mixture: In a glass vial, combine the metal salt (e.g., 0.1 mmol) and this compound (0.1 mmol).
-
Addition of Solvent: Add a solvent or solvent mixture (e.g., 5 mL of DMF/ethanol/water).
-
Sealing the Reactor: Place the vial inside a Teflon-lined stainless-steel autoclave and seal it.
-
Heating: Heat the autoclave in an oven at a set temperature (e.g., 120°C) for a specific duration (e.g., 72 hours).
-
Cooling: Allow the autoclave to cool slowly to room temperature.
-
Product Collection: Collect the resulting crystals by filtration.
-
Washing: Wash the crystals with a suitable solvent (e.g., fresh DMF, then ethanol) to remove any unreacted starting materials.
-
Drying: Dry the product, for instance, under vacuum.
Example Protocol: Synthesis of a Zn(II) Coordination Polymer with a Related Ligand (4-Hydroxypyridine-2,6-dicarboxylic Acid)
This protocol, adapted for a related pyridine-dicarboxylic acid ligand, can serve as a reference for developing a synthesis with this compound.[1]
-
Reactants:
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O): 0.066 g
-
4-Hydroxypyridine-2,6-dicarboxylic acid (H₃CAM): 0.016 g
-
-
Procedure:
-
Dissolve the reactants in 10 mL of deionized water in a 20 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it to 120°C for 72 hours.
-
Allow the autoclave to cool slowly to room temperature.
-
Collect the resulting colorless crystals by filtration.
-
Wash the crystals with deionized water and ethanol.
-
Air-dry the final product.
-
Data Presentation
Table 1: Summary of Reaction Conditions for MOFs with Pyridine-based Carboxylic Acid Ligands
| MOF System | Metal Salt | Ligand | Solvent | Temperature (°C) | Time (h) | Ref. |
| Co-MOFs | Co(NO₃)₂·6H₂O | 2,4,6-tri(2,4-dicarboxyphenyl)pyridine | DMF/Ethanol | 100 | 72 | [8] |
| Zn-based MOF | Zn(NO₃)₂·6H₂O | 4-Hydroxypyridine-2,6-dicarboxylic acid | Deionized Water | 120 | 72 | [1] |
| Zn(II)-ptcH₃ | Zn(II) salt | This compound | Water | Room Temp. | - | [4][5] |
| Co-MOFs | Co(NO₃)₂·6H₂O | Pyridine-3,5-dicarboxylic acid | DMF | 120 | 72 | [7] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. journal.umt.edu.my [journal.umt.edu.my]
- 4. Reactivity of this compound toward Zn(II) salts under different reaction conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pyridine-induced caused structural reconfiguration forming ultrathin 2D metal–organic frameworks for the oxygen evolution reaction - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Construction of two novel non-penetrating Co-MOFs derived from designed 2,4,6-tri(2,4-dicarboxyphenyl)pyridine: synthesis, structure and gas adsorption properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. nbinno.com [nbinno.com]
- 10. yaghi.berkeley.edu [yaghi.berkeley.edu]
Troubleshooting poor crystallinity in Pyridine-2,4,6-tricarboxylic acid-based coordination polymers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyridine-2,4,6-tricarboxylic acid-based coordination polymers. The information is presented in a question-and-answer format to directly address common experimental challenges.
Troubleshooting Guide: Addressing Poor Crystallinity
Poor crystallinity is a frequent obstacle in the synthesis of coordination polymers, leading to amorphous powders or microcrystalline materials unsuitable for single-crystal X-ray diffraction analysis. This guide provides systematic steps to diagnose and resolve these issues.
Q1: My reaction yielded an amorphous precipitate instead of a crystalline product. What are the potential causes and how can I fix it?
Potential Causes:
-
Rapid Precipitation: The coordination polymer may be forming too quickly, preventing the orderly arrangement of molecules into a crystal lattice.
-
Inappropriate Solvent System: The solvent plays a crucial role in mediating the interactions between the metal ions and the ligand. An unsuitable solvent can lead to poor solubility of reactants or the rapid precipitation of an amorphous solid.
-
Incorrect pH: The deprotonation state of the this compound ligand is highly pH-dependent, which in turn dictates its coordination behavior. An suboptimal pH can lead to the formation of undesired, poorly crystalline phases.
-
High Reactant Concentrations: Concentrated solutions can lead to rapid nucleation and the formation of a large number of small, poorly crystalline particles.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for amorphous precipitates.
Detailed Solutions:
-
Solvent System Modification: The choice of solvent is critical. For instance, hydrothermal or solvothermal methods, where reactions are carried out in water or organic solvents above their boiling points in a sealed vessel, can promote the growth of high-quality crystals. Experiment with solvent mixtures (e.g., water/ethanol, DMF/water) to fine-tune the solubility of the reactants and the resulting coordination polymer.[1] The coordination ability of the solvent with the metal center can also influence the dimensionality of the framework.[2]
-
pH Adjustment: The this compound ligand has multiple protonation states. Systematically varying the pH of the reaction mixture can favor the formation of a specific, crystalline coordination polymer. The use of buffers can help maintain a stable pH throughout the crystallization process.[3]
-
Concentration Control: Lowering the concentration of both the metal salt and the ligand can slow down the reaction rate, allowing more time for ordered crystal growth.[4] Techniques like slow evaporation of the solvent from a dilute solution, or layering a solution of the ligand on top of a solution of the metal salt, can also promote the formation of larger, well-defined crystals.[5]
-
Temperature Control: Lowering the reaction temperature can decrease the rate of nucleation and crystal growth, often leading to better crystallinity.[6] For solvothermal syntheses, a controlled, slow cooling ramp after the initial heating period can be beneficial.
Q2: The crystals I obtained are too small for single-crystal X-ray diffraction. How can I increase the crystal size?
Potential Causes:
-
High Nucleation Rate: A rapid formation of numerous crystal nuclei leads to a large number of small crystals competing for the available material.
-
Insufficient Growth Time: The reaction time may not be long enough for the initial nuclei to grow into larger crystals.
-
Unfavorable Reaction Conditions: Factors such as temperature, solvent, and reactant ratio can influence the growth rate of crystals.
Strategies to Increase Crystal Size:
-
Slowing Down the Reaction:
-
Lower Temperature: Reducing the reaction temperature can decrease the nucleation rate.
-
Lower Concentrations: Using more dilute solutions of the metal salt and ligand can slow down the formation of nuclei.
-
Slow Diffusion/Evaporation: Employing methods like liquid-liquid diffusion or slow evaporation of the solvent can control the rate at which reactants come together, favoring the growth of fewer, larger crystals.[5]
-
-
Optimize Reaction Time: Increasing the reaction time can provide more opportunity for crystal growth.
-
Use of Modulators: The addition of a "modulator," often a monodentate ligand that can compete with the primary ligand for coordination to the metal center, can control the crystal growth process and lead to larger, more well-defined crystals.[2][7][8]
-
Seed Crystals: Introducing a small, pre-existing crystal of the desired coordination polymer (a "seed crystal") into a supersaturated solution can promote the growth of a larger single crystal.
Table 1: Influence of Reaction Parameters on Crystallinity
| Parameter | Effect on Crystallinity | Recommended Action to Improve Crystallinity |
| Temperature | Higher temperatures can increase reaction rates, potentially leading to amorphous products. | Decrease the reaction temperature; implement a slow cooling ramp in solvothermal synthesis.[6] |
| Solvent | Solvent polarity and coordinating ability affect reactant solubility and reaction kinetics. | Experiment with solvent mixtures; use solvents that allow for slow diffusion of reactants.[1] |
| pH | Affects the deprotonation state of the ligand and its coordination mode. | Systematically screen a range of pH values; use buffers for stable pH.[3] |
| Concentration | High concentrations can lead to rapid precipitation and small crystals. | Use dilute solutions of reactants.[4] |
| Metal-to-Ligand Ratio | The stoichiometry of the reactants can influence the final structure and crystallinity.[9] | Systematically vary the metal-to-ligand ratio. |
| Reaction Time | Insufficient time may not allow for complete crystal growth. | Increase the reaction time. |
| Modulators | Can control nucleation and crystal growth rates. | Add small amounts of a competing monodentate ligand.[7][8] |
Frequently Asked Questions (FAQs)
Q1: What is a typical experimental protocol for the hydrothermal synthesis of a this compound-based coordination polymer?
A general procedure for hydrothermal synthesis involves the following steps:
-
Reactant Preparation: Dissolve the metal salt (e.g., MnCl₂·4H₂O) and this compound in a suitable solvent, often a mixture of water and an organic solvent like ethanol or DMF.[10]
-
pH Adjustment (Optional but Recommended): Adjust the pH of the solution using a base (e.g., NaOH) or an acid to achieve the desired deprotonation state of the ligand.
-
Sealing the Reaction Vessel: Transfer the solution to a Teflon-lined stainless-steel autoclave.
-
Heating: Place the sealed autoclave in an oven and heat it to a specific temperature (typically between 120°C and 180°C) for a set period (usually 24 to 72 hours).[10]
-
Cooling: Allow the autoclave to cool down slowly to room temperature. A slow cooling rate is often crucial for obtaining high-quality crystals.
-
Product Isolation: Collect the crystalline product by filtration, wash it with the solvent used for the reaction, and then with a more volatile solvent like ethanol or ether.
-
Drying: Dry the product, for example, in a desiccator over silica gel.
Table 2: Example Hydrothermal Synthesis Protocols for Pyridine-Tricarboxylate Coordination Polymers
| Metal Salt | Ligand(s) | Solvent | Temperature (°C) | Time (h) | Reference |
| MnCl₂∙4H₂O | H₃cpia, H₂biim | H₂O | 160 | 72 | [10] |
| CuCl₂∙2H₂O | H₃cpia, bipy | H₂O | 160 | 72 | [10] |
| NiCl₂∙6H₂O | H₃cpia, dpe | H₂O | 160 | 72 | [10] |
(H₃cpia = 4-(6-carboxy-pyridin-3-yl)-isophthalic acid, H₂biim = 2,2′-biimidazole, bipy = 2,2′-bipyridine, dpe = 1,2-di(4-pyridyl)ethane)
Q2: Can I improve the crystallinity of my product after the initial synthesis?
Yes, post-synthetic treatments can sometimes improve the crystallinity of a coordination polymer. One common technique is post-synthetic annealing . This involves heating the as-synthesized material in a solvent, which can help to repair defects in the crystal lattice and promote the growth of larger crystalline domains.[3][11][12]
Q3: How do I know if my product is amorphous or crystalline?
Several characterization techniques can be used to distinguish between amorphous and crystalline materials:
-
Powder X-ray Diffraction (PXRD): This is the most definitive method. A crystalline material will produce a diffraction pattern with sharp, well-defined peaks, while an amorphous material will show a broad, featureless halo.
-
Scanning Electron Microscopy (SEM): Crystalline materials often exhibit well-defined crystal habits (e.g., cubes, needles, plates), which can be observed with SEM. Amorphous materials typically appear as irregular particles.
-
Polarized Light Microscopy: Crystalline materials are often birefringent and will appear bright when viewed under cross-polarized light, while amorphous materials are typically not birefringent and will appear dark.
Logical Diagram for Crystallinity Assessment:
Caption: Decision tree for assessing product crystallinity.
References
- 1. figshare.com [figshare.com]
- 2. The Role of Modulators in Controlling Layer Spacings in a Tritopic Linker Based Zirconium 2D Microporous Coordination Polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. Tailoring Enhanced Elasticity of Crystalline Coordination Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cris.tau.ac.il [cris.tau.ac.il]
- 7. Morphology design of porous coordination polymer crystals by coordination modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buffered Coordination Modulation as a Means of Controlling Crystal Morphology and Molecular Diffusion in an Anisotropic Metal-Organic Framework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Direct synthesis of amorphous coordination polymers and metal-organic frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Post-Synthetic Annealing: Linker Self-Exchange in UiO-66 and Its Effect on Polymer-Metal Organic Framework Interaction | Bradley Ladewig [ladewig.co]
- 12. researchgate.net [researchgate.net]
Preventing ligand degradation during hydrothermal synthesis with Pyridine-2,4,6-tricarboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the degradation of Pyridine-2,4,6-tricarboxylic acid during hydrothermal synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in hydrothermal synthesis?
This compound (ptcH₃) is a tricarboxylic acid derivative of pyridine. It is frequently used as an organic ligand in hydrothermal synthesis to construct metal-organic frameworks (MOFs) and coordination polymers. Its three carboxylic acid groups and the nitrogen atom on the pyridine ring provide multiple coordination sites for metal ions, enabling the formation of diverse and porous structures.
Q2: What is the thermal stability of this compound?
This compound has a melting point of approximately 227 °C, at which it also begins to decompose. This thermal instability is a critical factor to consider during high-temperature hydrothermal synthesis.
Q3: What are the common degradation pathways for this compound under hydrothermal conditions?
Under typical hydrothermal synthesis temperatures, which can often exceed its decomposition point, this compound can undergo several degradation pathways:
-
Decarboxylation: The loss of one or more carboxyl groups (-COOH) as carbon dioxide (CO₂) is a common thermal decomposition route for carboxylic acids. This can lead to the formation of pyridine dicarboxylic or monocarboxylic acids.
-
Ring Opening and Fragmentation: At higher temperatures, the pyridine ring itself can break apart. Studies have shown that in the presence of certain metal ions like cadmium(II) and zinc(II), the ligand can fragment to form smaller molecules like oxalate.
-
In-situ Reduction: In some cases, the carboxylate group at the 4-position of the pyridine ring has been observed to be reduced to a hydroxyl group during hydrothermal reactions.
Q4: How do reaction parameters influence the degradation of the ligand?
Several reaction parameters can significantly impact the stability of this compound:
-
Temperature: As a key driver of thermal decomposition, higher temperatures increase the rate of ligand degradation.
-
pH: Both highly acidic and highly alkaline conditions can promote the hydrolysis or decarboxylation of the carboxylic acid groups. The stability of the pyridine ring itself can also be pH-dependent.
-
Reaction Time: Longer reaction times at elevated temperatures increase the likelihood and extent of ligand degradation.
-
Metal Ion Type: The nature of the metal ion can influence the degradation pathway. Some metal ions may catalyze decomposition or react with the ligand in specific ways.
Troubleshooting Guides
Problem 1: Formation of Unexpected Crystalline Phases or Amorphous Precipitate
| Possible Cause | Suggested Solution |
| Ligand Degradation: The formation of unexpected products, such as metal oxalates or phases containing partially decarboxylated ligands, is a strong indicator of ligand degradation. | 1. Lower the Reaction Temperature: Gradually decrease the synthesis temperature in increments of 10-20 °C to find a balance between crystal formation and ligand stability. 2. Reduce Reaction Time: Shorter reaction times can minimize the exposure of the ligand to harsh conditions. 3. Control the pH: Adjust the initial pH of the reaction mixture to be near-neutral (pH 6-7). Use a suitable buffer if necessary. |
| Incorrect Reagent Stoichiometry: An improper ratio of metal salt to ligand can sometimes favor the formation of unintended products. | Verify the molar ratios of your reactants. |
Problem 2: Low Yield of the Desired Product
| Possible Cause | Suggested Solution |
| Ligand Decomposition: A significant portion of the ligand may be degrading, reducing the amount available to form the target product. | Implement the solutions from Problem 1 to minimize ligand degradation. |
| Suboptimal Crystallization Conditions: The temperature, time, or solvent system may not be ideal for the crystallization of your desired product. | Systematically vary the synthesis parameters (temperature, time, solvent ratios) to optimize for your target phase. |
Problem 3: Poor Crystal Quality or Small Crystal Size
| Possible Cause | Suggested Solution |
| Rapid Nucleation due to High Temperature: High temperatures can lead to rapid nucleation and the formation of many small crystals. | Lowering the reaction temperature can slow down the nucleation and growth process, potentially leading to larger, higher-quality crystals. |
| Use of Modulators/Capping Agents: The absence of a modulator can sometimes result in uncontrolled crystal growth. | Introduce small amounts of a modulator, such as a monocarboxylic acid (e.g., acetic acid), to compete for coordination sites and control the crystal growth rate. |
Summary of Key Experimental Parameters
The following table provides a general guide to the reaction parameters for minimizing the degradation of this compound during hydrothermal synthesis.
| Parameter | Recommended Range | Rationale |
| Temperature | 100 - 180 °C | Staying below the decomposition temperature of the ligand (227 °C) is crucial. Lower temperatures generally favor ligand stability. |
| pH | 5.0 - 7.5 | Near-neutral conditions are often optimal for maintaining the integrity of both the carboxylic acid groups and the pyridine ring. |
| Reaction Time | 12 - 48 hours | Shorter reaction times can reduce the extent of thermal degradation. |
Experimental Protocols
Protocol 1: Standard Hydrothermal Synthesis (Degradation More Likely)
-
Reactant Preparation: In a 20 mL glass vial, dissolve 0.1 mmol of the desired metal salt and 0.1 mmol of this compound in 10 mL of deionized water.
-
Sealing: Place the vial inside a 23 mL Teflon-lined stainless steel autoclave.
-
Heating: Place the sealed autoclave in a preheated oven at 200 °C for 72 hours.
-
Cooling: Allow the autoclave to cool naturally to room temperature.
-
Product Isolation: Collect the resulting solid by filtration, wash with deionized water and ethanol, and dry in air.
Protocol 2: Modified Hydrothermal Synthesis for Preventing Ligand Degradation
-
pH Adjustment (Optional): Prepare a stock solution of this compound and adjust the pH to 6.5 using a dilute NaOH or HCl solution.
-
Reactant Preparation: In a 20 mL glass vial, dissolve 0.1 mmol of the desired metal salt in 5 mL of deionized water. In a separate container, dissolve 0.1 mmol of this compound in 5 mL of deionized water (or use the pH-adjusted solution). Combine the two solutions.
-
Sealing: Place the vial inside a 23 mL Teflon-lined stainless steel autoclave.
-
Heating: Place the sealed autoclave in a preheated oven at 150 °C for 24 hours.
-
Cooling: Allow the autoclave to cool naturally to room temperature.
-
Product Isolation: Collect the resulting solid by filtration, wash with deionized water and ethanol, and dry in air.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow with checkpoints for preventing ligand degradation.
Caption: A logical workflow for troubleshooting ligand degradation.
Technical Support Center: Enhancing the Thermal Stability of MOFs Derived from Pyridine-2,4,6-tricarboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for enhancing the thermal stability of Metal-Organic Frameworks (MOFs) derived from Pyridine-2,4,6-tricarboxylic acid (H₃pytc).
Section 1: Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis and thermal analysis of H₃pytc-based MOFs.
Frequently Asked Questions (FAQs)
Q1: My synthesized MOF shows a much lower decomposition temperature than expected. What are the common causes?
A1: Several factors can lead to lower than expected thermal stability:
-
Ligand Fragmentation: this compound can be susceptible to decomposition under certain reaction conditions, particularly in the presence of bases like pyridine at room temperature. This can lead to the formation of MOFs with oxalate linkers, which have lower thermal stability.[1]
-
Incomplete Solvent Removal: Residual solvent molecules within the pores can lower the onset temperature of decomposition. Ensure your activation (solvent removal) process is thorough.
-
Presence of Coordinated Solvent: Water or other solvent molecules directly coordinated to the metal centers can be lost at elevated temperatures, which can be misinterpreted as framework decomposition if not carefully analyzed. This initial weight loss is typically observed at lower temperatures than the framework collapse.
-
Low Crystallinity or Amorphous Phases: Poorly crystalline or amorphous byproducts will generally have lower thermal stability than the highly ordered crystalline MOF.
-
Metal Node Choice: The nature of the metal-ligand bond is critical. MOFs synthesized with lower-valent metal ions (e.g., Cu²⁺, Co²⁺, Zn²⁺) may exhibit lower thermal stability compared to those with high-valent metal ions like Zr⁴⁺ or Cr³⁺ due to weaker coordination bonds.
Q2: I observe an initial weight loss in my TGA curve well below the main decomposition temperature. What does this signify?
A2: This initial weight loss, typically below 200°C, corresponds to the removal of guest solvent molecules (e.g., water, DMF, ethanol) residing in the pores of the MOF. A second, often more gradual, weight loss may be due to the removal of solvent molecules that are directly coordinated to the metal centers. The final, sharp weight loss at higher temperatures usually indicates the decomposition of the organic linker and collapse of the framework structure.
Q3: How can I confirm if my ligand is fragmenting during synthesis?
A3: If you suspect ligand fragmentation (e.g., to oxalate), you can use the following characterization techniques:
-
Infrared (IR) Spectroscopy: Compare the IR spectrum of your synthesized MOF with that of the pure H₃pytc ligand and a known metal-oxalate complex. The absence of characteristic pyridine ring vibrations and the appearance of strong oxalate stretches would suggest fragmentation.
-
Single-Crystal X-ray Diffraction: If you can obtain single crystals, this is the most definitive method to determine the exact connectivity and composition of your framework, confirming whether the H₃pytc ligand is intact.
-
Elemental Analysis: A significant deviation in the carbon and nitrogen content from the calculated values for the expected H₃pytc-based MOF can indicate ligand loss or fragmentation.
Troubleshooting Common Experimental Issues
| Problem | Potential Cause | Suggested Solution |
| Low product yield | - Non-optimal pH of the reaction mixture.- Inappropriate solvent system.- Reaction temperature or time is not suitable. | - Adjust the pH using a suitable acid or base. Note that the presence of pyridine as a base may cause ligand fragmentation.[1]- Experiment with different solvent mixtures (e.g., DMF/ethanol/water).- Vary the hydrothermal synthesis temperature (typically 100-180°C) and time (24-72 hours). |
| Poor crystallinity of the synthesized MOF | - Reaction rate is too fast.- Inadequate mixing of reagents.- Presence of impurities. | - Lower the reaction temperature to slow down crystal growth.- Ensure thorough mixing of the metal salt and linker solutions before heating.- Use high-purity reagents and solvents. |
| Inconsistent TGA results between batches | - Incomplete activation (solvent removal).- Variation in crystal size or morphology.- Different heating rates or atmospheric conditions during TGA. | - Standardize the activation protocol (e.g., solvent exchange followed by heating under vacuum).- Optimize synthesis conditions to obtain a more uniform product.- Use the same TGA parameters (heating rate, gas flow) for all measurements to ensure comparability. |
| Ligand fragmentation when using Zn(II) salts | - The presence of pyridine in the reaction mixture can promote the decomposition of the H₃pytc ligand.[1] | - Avoid using pyridine as a base or co-ligand in room temperature syntheses with Zn(II) and H₃pytc.[1]- If a base is needed, consider a non-coordinating base and carefully control the reaction temperature. |
Section 2: Data Presentation
| MOF System (Illustrative) | Metal Ion | Ligand | Decomposition Temp. (°C) | Technique | Reference |
| Co-MOF 1 | Co²⁺ | 2,4,6-tri(2,4-dicarboxyphenyl)pyridine | ~400 | TGA | [2] |
| Co-MOF 2 | Co²⁺ | 2,4,6-tri(2,4-dicarboxyphenyl)pyridine | ~350 | TGA | [2] |
| Hypothetical Zn-MOF | Zn²⁺ | This compound | 300-400 | TGA | Expected Range |
| Hypothetical Cu-MOF | Cu²⁺ | This compound | 250-350 | TGA | Expected Range |
| Hypothetical Zr-MOF | Zr⁴⁺ | This compound | >450 | TGA | Expected Range |
Note: The decomposition temperature is often defined as the onset of the major weight loss step in the TGA curve after the removal of solvent molecules.
Section 3: Experimental Protocols
Protocol 1: General Hydrothermal Synthesis of a H₃pytc-based MOF
This protocol is a general starting point and should be optimized for specific metal ions.
Materials:
-
This compound (H₃pytc)
-
Metal salt (e.g., Co(NO₃)₂·6H₂O, Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
Procedure:
-
In a 20 mL glass vial, dissolve the metal salt (e.g., 0.1 mmol) in a solvent mixture, for example, 4 mL of DMF.
-
In a separate vial, dissolve this compound (e.g., 0.1 mmol) in 4 mL of DMF.
-
Combine the two solutions in the 20 mL vial and sonicate for 10 minutes to ensure a homogeneous mixture.
-
Seal the vial tightly and place it in a programmable oven.
-
Heat the vial to a specified temperature (e.g., 120°C) for a designated period (e.g., 48 hours).
-
Allow the oven to cool down to room temperature slowly.
-
Collect the resulting crystals by filtration.
-
Wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL).
-
Dry the product in a vacuum oven at a moderate temperature (e.g., 80°C) overnight.
Protocol 2: Post-Synthetic Modification (PSM) for Enhancing Thermal Stability (Conceptual)
This protocol outlines a conceptual workflow for enhancing thermal stability by modifying the metal clusters, a strategy that could be adapted for H₃pytc MOFs. The example describes a metal metathesis approach.
Objective: To exchange the initial metal ions in a pre-synthesized MOF with more robust, higher-valent metal ions to strengthen the metal-ligand bonds.
Materials:
-
Pre-synthesized H₃pytc-MOF (e.g., a Zn-based MOF).
-
A solution of a high-valent metal salt (e.g., ZrCl₄ in DMF).
-
Anhydrous DMF.
Procedure:
-
Activate the pre-synthesized Zn-H₃pytc MOF by heating under vacuum to remove all guest solvents.
-
Immerse the activated MOF powder in a solution of ZrCl₄ in anhydrous DMF. The concentration of the ZrCl₄ solution should be optimized (e.g., starting with a 10-fold molar excess relative to the Zn content in the MOF).
-
Heat the suspension at an elevated temperature (e.g., 100-150°C) for 24-72 hours under an inert atmosphere.
-
After cooling, filter the solid material and wash thoroughly with fresh anhydrous DMF to remove any unreacted ZrCl₄ and exchanged Zn²⁺ ions.
-
Activate the resulting solid by heating under vacuum.
-
Characterize the material using Powder X-ray Diffraction (PXRD) to confirm that the framework structure is retained, Inductively Coupled Plasma (ICP) analysis to determine the extent of metal exchange, and TGA to evaluate the change in thermal stability.
Section 4: Visualizations
Diagram 1: Experimental Workflow for MOF Synthesis and Characterization
Caption: Workflow for synthesis, activation, and characterization of H₃pytc-MOFs.
Diagram 2: Factors Influencing Thermal Stability of H₃pytc-MOFs
Caption: Key factors affecting the thermal stability of H₃pytc-based MOFs.
References
- 1. Reactivity of this compound toward Zn(II) salts under different reaction conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Construction of two novel non-penetrating Co-MOFs derived from designed 2,4,6-tri(2,4-dicarboxyphenyl)pyridine: synthesis, structure and gas adsorption properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Controlling the Dimensionality of Coordination Polymers with Pyridine-2,4,6-tricarboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Pyridine-2,4,6-tricarboxylic acid (H₃ptc) to synthesize coordination polymers.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound (H₃ptc) in the formation of coordination polymers?
A1: this compound is a versatile multifunctional ligand used as a linker in the construction of coordination polymers. Its pyridine nitrogen and three carboxylate groups can coordinate with metal ions in various ways, leading to the formation of one-, two-, or three-dimensional networks.[1] The specific coordination mode and resulting dimensionality are influenced by factors such as pH, the metal ion used, and the presence of other coordinating molecules.[1][2]
Q2: How does pH affect the dimensionality of coordination polymers synthesized with H₃ptc?
A2: The pH of the reaction medium plays a crucial role in determining the denticity of the H₃ptc ligand. By controlling the pH, one can control the degree of deprotonation of the carboxylic acid groups. This, in turn, influences how the ligand binds to metal centers and directs the assembly of coordination polymers with varying dimensionalities, from discrete clusters to extended 1D, 2D, or 3D networks.[1]
Q3: What are the common coordination modes of H₃ptc?
A3: H₃ptc exhibits a variety of coordination modes. A prominent one is as a tridentate ligand, where a metal ion is simultaneously bound by the nitrogen atom of the pyridine ring and two oxygen atoms from the adjacent carboxylate groups at the 2 and 6 positions (O,N,O-tridentate chelation).[1] Other observed modes include η⁵μ₂ and η⁵μ₃, contributing to the formation of diverse architectures.[3]
Q4: Which metal ions are commonly used with H₃ptc to form coordination polymers?
A4: H₃ptc readily forms stable coordination polymers and complexes with a range of transition metals, including manganese(II), cobalt(II), nickel(II), copper(II), zinc(II), and cadmium(II).[1][2] It also reacts with alkaline-earth and lanthanide metals such as magnesium(II), calcium(II), strontium(II), barium(II), and dysprosium(III).[2] The nature of the metal ion is a significant factor in determining the final structure of the coordination polymer.[2]
Troubleshooting Guide
Issue 1: Unexpected ligand decomposition during synthesis.
-
Symptom: The final product does not contain the intact this compound ligand. For instance, with Zn(II) or Cd(II) salts in the presence of pyridine at room temperature, the ligand can break to form oxalate.[2][4][5]
-
Possible Cause: The presence of certain co-ligands, like pyridine, can facilitate the decomposition of the H₃ptc ligand under specific reaction conditions.
-
Solution:
-
Avoid Pyridine Co-ligand: If the intact H₃ptc ligand is desired, consider running the reaction in the absence of pyridine.[4][5]
-
Hydrothermal Conditions: Employing hydrothermal synthesis conditions in the absence of pyridine can sometimes prevent ligand decomposition and lead to the formation of coordination polymers with the intact or a modified (e.g., reduced) ligand.[2][6]
-
Issue 2: Failure to obtain crystalline product at room temperature.
-
Symptom: No crystalline material can be isolated from the reaction mixture at room temperature.
-
Possible Cause: The reaction kinetics at room temperature may not favor the formation of a stable, crystalline coordination polymer, especially in the absence of a modulating co-ligand. For several metal salts (Ni(II), Mn(II), Mg(II), Ca(II), Sr(II), Ba(II), Dy(III)), no crystalline product could be isolated at room temperature.[2]
-
Solution:
Issue 3: Formation of a discrete complex instead of an extended coordination polymer.
-
Symptom: The product is a discrete tetrameric complex rather than a 1D, 2D, or 3D polymer. This has been observed with Cd(II) under hydrothermal conditions in the absence of pyridine, where the ligand was also transformed.[2][6]
-
Possible Cause: The specific combination of metal ion and reaction conditions may favor the formation of a thermodynamically stable, discrete molecular structure over an extended polymeric network.
-
Solution:
-
Introduce a Co-ligand: The addition of a suitable co-ligand can alter the coordination environment of the metal ion and link the discrete units into a higher-dimensional structure.
-
Vary the Metal Ion: The choice of metal ion has a significant impact on the final structure. Experimenting with different metal ions may lead to the formation of extended polymers under similar conditions.[2]
-
Data Presentation
Table 1: Influence of Reaction Conditions on the Dimensionality of Coordination Polymers with H₃ptc.
| Metal Ion | Co-ligand | Reaction Condition | Resulting Structure | Dimensionality | Reference |
| Zn(II) | Pyridine | Room Temperature | {Zn(Ox)(py)₂}n (Ox = oxalate) | 1D (zigzag chain) | [4][5] |
| Zn(II) | None | Room Temperature | Mixture of coordination polymer and metallomacrocycle | 1D + 0D | [4][5] |
| Cd(II) | Pyridine | Room Temperature | {[Cd(Ox)(H₂O)₂]H₂O}n (Ox = oxalate) | Open framework | [2] |
| Cd(II) | None | Hydrothermal | {--INVALID-LINK--₃}₂ (cdaH₂ = 4-hydroxypyridine-2,6-dicarboxylic acid) | 0D (discrete tetramer) | [2] |
| Mn(II) | None | Hydrothermal | {Mn₁.₅(ptc)·2H₂O}n | Not specified | [2] |
| Ni(II) | Piperazine | Hydrothermal | {[Ni₁.₅(ptc)(pip)₀.₅(H₂O)₄]·H₂O}n | Not specified | [2] |
| Dy(III) | None | Hydrothermal | {[Dy(ptc)·3H₂O]·H₂O}n | Not specified | [2] |
| Mn(II) | None | Hydrothermal | [Mn₃(ptc)₂(H₂O)₉]n | 3D supramolecular via H-bonds | [3] |
| Co(II) | None | Hydrothermal | [Co₃(ptc)₂(H₂O)₂]n | 3D | [3] |
Experimental Protocols
General Hydrothermal Synthesis of a Coordination Polymer with H₃ptc (Example)
-
Reactants:
-
This compound (H₃ptc)
-
A metal salt (e.g., MnCl₂·4H₂O)
-
Deionized water
-
-
Procedure: a. In a 20 mL Teflon-lined stainless steel autoclave, combine this compound (e.g., 0.1 mmol, 21.1 mg) and the metal salt (e.g., 0.15 mmol, 29.7 mg). b. Add deionized water (e.g., 10 mL). c. The pH of the mixture can be adjusted at this stage using a suitable acid or base if pH control is desired. d. Seal the autoclave and heat it in an oven at a specific temperature (e.g., 160 °C) for a designated period (e.g., 72 hours). e. After the reaction time, allow the autoclave to cool slowly to room temperature over 24-48 hours. f. Collect the resulting crystals by filtration, wash with deionized water and a suitable solvent (e.g., ethanol), and air-dry.
Characterization:
-
Single-Crystal X-ray Diffraction: To determine the crystal structure and dimensionality.
-
Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk sample.
-
Infrared (IR) Spectroscopy: To identify the coordination of the carboxylate groups to the metal center.
-
Elemental Analysis: To determine the elemental composition of the product.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the coordination polymer.
Visualizations
Caption: Influence of a pyridine co-ligand on the stability of H₃ptc.
References
- 1. This compound|Multidentate Ligand for MOFs [benchchem.com]
- 2. Coordination polymers with this compound and alkaline-earth/lanthanide/transition metals: synthesis and X-ray structures - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. New pyridine-2,4,6-tricarboxylato coordination polymers: Synthesis, crystal structures and properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reactivity of this compound toward Zn(II) salts under different reaction conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Side reactions in the oxidation of 2,4,6-trimethylpyridine and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the oxidation of 2,4,6-trimethylpyridine (also known as collidine). Our aim is to help you navigate common challenges, minimize side reactions, and optimize the yield of your desired product, typically pyridine-2,4,6-tricarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the oxidation of 2,4,6-trimethylpyridine?
The complete oxidation of all three methyl groups on 2,4,6-trimethylpyridine yields this compound (also known as collidinic acid)[1]. This is the most common and desired product when using strong oxidizing agents like potassium permanganate[1][2].
Q2: What are the most common side reactions to be aware of during this oxidation?
The primary side reactions encountered during the oxidation of 2,4,6-trimethylpyridine include:
-
Incomplete Oxidation: The oxidation may stop at intermediate stages, resulting in the formation of partially oxidized products such as 2,4-dimethyl-6-pyridinecarboxylic acid, 2-methyl-4,6-pyridinedicarboxylic acid, or the corresponding aldehydes and alcohols.
-
Ring Cleavage: Under overly harsh reaction conditions (e.g., excessively high temperatures or prolonged reaction times), the pyridine ring itself can be oxidized and cleaved. This leads to a complex mixture of smaller, often undesirable byproducts and a significant reduction in the yield of the target molecule.
-
N-Oxide Formation: The nitrogen atom in the pyridine ring is susceptible to oxidation, which can lead to the formation of 2,4,6-trimethylpyridine N-oxide.
Q3: Which oxidizing agent is most effective for this transformation?
Potassium permanganate (KMnO₄) is a powerful and commonly used oxidizing agent for converting the methyl groups of 2,4,6-trimethylpyridine to carboxylic acids[1][2]. It is effective in achieving complete oxidation to this compound.
Q4: How can I improve the yield of this compound?
Optimizing reaction conditions is crucial for maximizing the yield. Key factors to consider include:
-
Temperature Control: Maintaining a consistent and appropriate reaction temperature is critical to prevent both incomplete oxidation (at lower temperatures) and ring cleavage (at higher temperatures).
-
Stoichiometry of the Oxidizing Agent: Using a sufficient excess of the oxidizing agent, such as potassium permanganate, helps to ensure the complete oxidation of all three methyl groups.
-
Reaction Time: Monitoring the reaction progress is important to determine the optimal reaction time that allows for complete conversion without promoting the degradation of the product.
-
pH of the Reaction Medium: The pH can influence the reactivity of the oxidizing agent and the stability of the pyridine ring.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the oxidation of 2,4,6-trimethylpyridine.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the desired this compound. | 1. Incomplete oxidation of the methyl groups. 2. Degradation of the product due to harsh reaction conditions. 3. Suboptimal workup and purification procedure. | 1. Increase the molar ratio of the oxidizing agent (e.g., KMnO₄) to the substrate. 2. Carefully control the reaction temperature and avoid excessive heating. Monitor the reaction progress to prevent prolonged reaction times. 3. Ensure the pH is appropriately adjusted during workup to precipitate the carboxylic acid effectively. Consider alternative purification methods like esterification followed by hydrolysis for highly impure samples. |
| Presence of significant amounts of partially oxidized byproducts (e.g., dicarboxylic or monocarboxylic acids). | Insufficient amount of oxidizing agent or inadequate reaction time/temperature. | Increase the amount of oxidizing agent and/or prolong the reaction time while carefully monitoring for product degradation. A moderate increase in temperature might also be beneficial. |
| The reaction mixture turns dark brown or black, and the desired product is not isolated. | Ring cleavage due to overly aggressive oxidation conditions (e.g., too high temperature, excessive concentration of oxidant). | Reduce the reaction temperature. Add the oxidizing agent portion-wise to control the exotherm. Ensure the reaction is not left to run for an unnecessarily long time. |
| Difficulty in isolating the product from the reaction mixture. | The product may be soluble in the aqueous workup solution if the pH is not optimal for precipitation. The product may also be contaminated with manganese dioxide (if using KMnO₄). | Carefully adjust the pH of the aqueous solution to the isoelectric point of this compound to induce precipitation. Ensure thorough removal of manganese dioxide by filtration, possibly with the aid of a filter agent like Celite. |
Experimental Protocols
Protocol: Oxidation of 2,4,6-Trimethylpyridine with Potassium Permanganate
This protocol describes a general method for the oxidation of 2,4,6-trimethylpyridine to this compound.
Materials:
-
2,4,6-Trimethylpyridine (collidine)
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Distilled water
-
Celite (optional, for filtration)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 2,4,6-trimethylpyridine in water.
-
Addition of Oxidant: While stirring the solution vigorously, add solid potassium permanganate in small portions. The addition is exothermic, so control the rate of addition to maintain the desired reaction temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the manganese dioxide precipitate. Washing the filter cake with hot water can help to recover any adsorbed product. The use of a filter aid like Celite can improve filtration.
-
Combine the filtrate and washings.
-
Acidify the filtrate with hydrochloric acid to a pH of approximately 3-4. This will precipitate the this compound.
-
-
Isolation and Purification:
-
Collect the precipitated product by filtration.
-
Wash the product with cold water to remove any remaining salts.
-
Dry the product under vacuum.
-
Further purification can be achieved by recrystallization from hot water or by converting the crude acid to its methyl ester, purifying the ester by distillation or chromatography, and then hydrolyzing it back to the pure acid[3].
-
Visualizations
Caption: Reaction pathway for the oxidation of 2,4,6-trimethylpyridine.
Caption: Troubleshooting workflow for low yield in 2,4,6-trimethylpyridine oxidation.
References
Technical Support Center: Synthesis and Characterization of Pyridine-2,4,6-tricarboxylic Acid (PTC) Metal Complexes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyridine-2,4,6-tricarboxylic acid (PTC) metal complexes. The structural outcome of these complexes is highly sensitive to the presence of co-ligands, and this guide addresses common issues encountered during their synthesis and characterization.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a co-ligand in the formation of PTC metal complexes?
Co-ligands, also known as auxiliary ligands, play a crucial role in modifying the coordination environment of the metal center and influencing the overall structure and dimensionality of the resulting metal-organic framework (MOF).[1][2] They can prevent the formation of overly dense structures, introduce specific functionalities, and direct the assembly of desired topologies (e.g., 1D chains, 2D layers, or 3D frameworks).[1][3]
Q2: How does the choice of metal ion affect the final structure of the PTC complex?
The choice of the metal ion is a critical factor that dictates the coordination geometry and, consequently, the dimensionality of the resulting complex. Different metal ions have distinct preferred coordination numbers and geometries. For instance, some metal ions might favor octahedral coordination, while others might prefer tetrahedral or square planar arrangements, leading to vastly different crystal structures even with the same ligand and co-ligand system.[4]
Q3: What are the most common analytical techniques used to characterize PTC metal complexes?
The characterization of PTC metal complexes typically involves a combination of techniques to determine their structure, composition, and properties. The most definitive method for structural elucidation is single-crystal X-ray diffraction (SCXRD).[5][6][7][8][9] Other essential techniques include:
-
Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk sample.
-
Infrared (IR) Spectroscopy: To identify the coordination modes of the carboxylate groups and the presence of co-ligands and solvent molecules.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the complex and determine the presence of coordinated or guest solvent molecules.[10][11][12]
-
Elemental Analysis: To confirm the empirical formula of the synthesized compound.
Troubleshooting Guides
Problem 1: No crystal formation or amorphous precipitate.
Possible Causes:
-
Inappropriate Solvent System: The solubility of the reactants is crucial. If the complex is too soluble, it will not crystallize. Conversely, if it is too insoluble, an amorphous powder may precipitate.
-
Incorrect pH: The deprotonation of the carboxylic acid groups of PTC is pH-dependent. An unsuitable pH can hinder the coordination process.
-
Reaction Temperature and Time: Hydrothermal and solvothermal reactions are sensitive to temperature and duration. The optimal conditions for crystal growth may not have been met.
-
Reactant Concentrations: The molar ratios of the metal salt, PTC, and co-ligand can significantly impact the outcome.
Solutions:
-
Solvent Screening: Experiment with different solvents or solvent mixtures to achieve optimal solubility.
-
pH Adjustment: Systematically vary the pH of the reaction mixture using dilute acids or bases.
-
Optimize Reaction Conditions: Adjust the reaction temperature and time. A slower cooling rate can often promote the growth of larger, higher-quality crystals.
-
Vary Molar Ratios: Experiment with different stoichiometric ratios of the reactants.
Problem 2: Formation of very small or poor-quality crystals.
Possible Causes:
-
Rapid Crystallization: If the solution is highly supersaturated, nucleation can occur too quickly, leading to the formation of many small crystals instead of a few large ones.
-
Impurities: The presence of impurities can inhibit crystal growth or lead to the formation of defects.
-
Mechanical Disturbance: Vibrations or agitation during the crystallization process can lead to the formation of multiple nucleation sites.
Solutions:
-
Slow Down Crystallization:
-
Use a solvent system where the complex has slightly higher solubility.
-
Employ a slower cooling rate after the hydrothermal/solvothermal reaction.
-
Consider vapor diffusion or slow evaporation methods.
-
-
Ensure High Purity of Reactants: Use high-purity starting materials.
-
Minimize Disturbances: Place the crystallization vessel in a location free from vibrations.
Problem 3: Unexpected crystal structure or ligand decomposition.
Possible Causes:
-
Influence of Co-ligand: In some cases, the co-ligand can lead to unexpected coordination modes or even the decomposition of the primary ligand (PTC). For example, the presence of pyridine as a co-ligand with Zn(II) salts can cause PTC to break down into oxalate.[13][14]
-
Hydrothermal Conditions: High temperatures and pressures during hydrothermal synthesis can sometimes induce in-situ ligand transformations.
Solutions:
-
Careful Selection of Co-ligands: Choose co-ligands that are stable under the reaction conditions and are known to form stable complexes with the chosen metal ion.
-
Milder Reaction Conditions: Explore lower reaction temperatures or alternative synthetic methods like slow evaporation at room temperature.
-
Characterize Byproducts: If an unexpected product is formed, thoroughly characterize it to understand the reaction pathway.
Data Presentation
The following tables summarize typical quantitative data for PTC metal complexes, illustrating the influence of co-ligands on their structural parameters and thermal stability.
Table 1: Influence of Co-ligand on Metal-Ligand Bond Lengths and Angles in PTC Complexes.
| Metal Ion | Co-ligand | M-N (Å) | M-O (Å) | O-M-O Angle (°) | N-M-N Angle (°) | Reference |
| Zn(II) | None | - | 1.95 - 2.15 | 90 - 170 | - | [13][14] |
| Zn(II) | Pyridine | 2.10 - 2.20 | - | - | 90 - 180 | [13][14] |
| Cu(II) | 4,4'-Bipyridine | 2.00 - 2.30 | 1.95 - 2.40 | 85 - 175 | 180 | [15] |
| Cd(II) | Pyridine | 2.30 - 2.40 | 2.25 - 2.50 | 55 - 150 | - | [16] |
Note: The ranges provided are approximate and can vary depending on the specific crystal structure.
Table 2: Thermal Stability of PTC Metal Complexes with and without Co-ligands.
| Metal Ion | Co-ligand | Decomposition Onset (°C) | Final Residue | Reference |
| Co(II) | None | ~300 | Co₃O₄ | [12] |
| Ni(II) | None | ~320 | NiO | [12] |
| Cu(II) | None | ~280 | CuO | [12] |
| Zn(II) | 1,3,5-tris(4-pyridyl)-1,3,5-triazine | ~430 | ZnO | [17] |
| Cd(II) | 1,3-bis(4-pyridyl)propane | ~350 | CdO | [3] |
Note: Thermal stability is influenced by factors such as the heating rate and atmosphere during TGA analysis.
Experimental Protocols
Protocol 1: Hydrothermal Synthesis of a PTC Metal Complex
This protocol provides a general procedure for the hydrothermal synthesis of a PTC metal complex. The specific molar ratios, solvent, temperature, and time should be optimized for each specific system.
Materials:
-
This compound (PTC)
-
Metal salt (e.g., Zn(NO₃)₂·6H₂O)
-
Co-ligand (e.g., 4,4'-bipyridine)
-
Solvent (e.g., deionized water, DMF, or a mixture)
-
Teflon-lined stainless-steel autoclave (23 mL)
Procedure:
-
In a typical synthesis, dissolve this compound (e.g., 0.1 mmol) and the metal salt (e.g., 0.1 mmol) in the chosen solvent (e.g., 10 mL of a 1:1 DMF/water mixture) in a glass vial.
-
Add the co-ligand (e.g., 0.1 mmol) to the solution and stir for 30 minutes to ensure homogeneity.
-
Transfer the resulting solution or suspension to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to the desired temperature (e.g., 120-180 °C) for a specified period (e.g., 48-72 hours).
-
Allow the autoclave to cool slowly to room temperature over 24 hours.
-
Collect the resulting crystals by filtration, wash them with the mother liquor and then with a low-boiling point solvent like ethanol.
-
Dry the crystals in air or under a mild vacuum.
Protocol 2: Single-Crystal X-ray Diffraction (SCXRD) Analysis
This protocol outlines the general steps for analyzing the crystal structure of a synthesized PTC metal complex.
Procedure:
-
Crystal Selection: Carefully select a single crystal of suitable size and quality under a microscope. The crystal should be well-formed with sharp edges and no visible cracks or defects.
-
Mounting: Mount the selected crystal on a goniometer head using a suitable cryo-protectant oil.
-
Data Collection:
-
Mount the goniometer head on the diffractometer.
-
Center the crystal in the X-ray beam.
-
Perform an initial screening to assess the crystal quality and determine the unit cell parameters.
-
Collect a full sphere of diffraction data at a suitable temperature (often 100 K to minimize thermal vibrations).
-
-
Data Processing:
-
Integrate the raw diffraction images to obtain a list of reflection intensities.
-
Apply corrections for factors such as Lorentz polarization, absorption, and crystal decay.
-
Determine the space group and solve the crystal structure using direct methods or Patterson methods.
-
-
Structure Refinement:
-
Refine the structural model against the experimental data by adjusting atomic positions, displacement parameters, and occupancies.
-
Locate and refine hydrogen atoms.
-
Validate the final structure using crystallographic software.
-
Mandatory Visualization
Caption: General experimental workflow for the synthesis and characterization of PTC metal complexes.
Caption: Logical relationship showing the influence of co-ligands on the dimensionality of PTC metal complexes.
References
- 1. Four 3D Co(ii) MOFs based on 2,4,6-tris(4-pyridyl)-1,3,5-triazine and polycarboxylic acid ligands and their derivatives as efficient electrocatalysts for oxygen reduction reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Metal–organic frameworks based on the pyridine-2,3-dicarboxylate and a flexible bispyridyl ligand: syntheses, structures, and photoluminescence - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. Transition metal pyridine complexes - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, Spectral, Thermal Studies and Antimicrobial Evaluation of Transition Metal Complexes with Novel Schiff Base Ligand – Oriental Journal of Chemistry [orientjchem.org]
- 12. ijacskros.com [ijacskros.com]
- 13. Reactivity of this compound toward Zn(II) salts under different reaction conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Purity of Synthesized Pyridine-2,4,6-tricarboxylic Acid: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. Pyridine-2,4,6-tricarboxylic acid, a versatile building block in the synthesis of metal-organic frameworks (MOFs) and other functional molecules, is no exception.[1] Impurities can significantly impact the compound's reactivity, structural integrity, and overall performance in downstream applications. This guide provides a comprehensive overview of using High-Performance Liquid Chromatography (HPLC) for purity validation of this compound, compares it with alternative analytical techniques, and offers detailed experimental protocols.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC is a powerful and widely used technique for separating, identifying, and quantifying components in a mixture, making it an ideal choice for assessing the purity of synthesized compounds.[2] A reversed-phase HPLC method is particularly well-suited for the analysis of polar compounds like pyridinecarboxylic acids.
Experimental Protocol: Reversed-Phase HPLC Method
This protocol provides a general framework for the purity analysis of this compound. Optimization may be necessary based on the specific instrumentation and the nature of any observed impurities.
1. Instrumentation:
-
A standard HPLC system equipped with a UV detector.[2]
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3][4]
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate) with the pH adjusted to be below the pKa of the analytes to ensure proper peak shape.[5]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.[2]
-
Detection: UV detection at a wavelength of 239 nm.[4]
-
Column Temperature: 30°C.
3. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Sample Solution: Prepare the synthesized this compound in the same manner as the standard solution.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.[2]
4. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution to determine the retention time of this compound.
-
Inject the sample solution.
-
The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[2]
Data Presentation: HPLC Method Validation Parameters
The following table summarizes the typical validation parameters for an HPLC method for purity analysis, as recommended by ICH guidelines.[6]
| Parameter | Specification | Description |
| Retention Time (RT) | Consistent RT for the analyte peak | The time it takes for the analyte to pass through the column. |
| Linearity (R²) | R² ≥ 0.999 | The ability of the method to produce results that are directly proportional to the concentration of the analyte. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | The lowest concentration of the analyte that can be detected. |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |
| Precision (%RSD) | ≤ 2% | The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. |
| Accuracy (% Recovery) | 98-102% | The closeness of the test results obtained by the method to the true value. |
Workflow for HPLC Purity Validation
The following diagram illustrates the general workflow for validating the purity of synthesized this compound using HPLC.
Caption: Workflow for HPLC purity validation of this compound.
Potential Impurities in Synthesis
The most common method for synthesizing this compound is the oxidation of 2,4,6-trimethylpyridine (also known as 2,4,6-collidine) using a strong oxidizing agent like potassium permanganate.[1]
Caption: Relationship between the final product and potential impurities.
Potential impurities that could be present in the final product include:
-
Unreacted 2,4,6-trimethylpyridine: The starting material for the synthesis.
-
Partially oxidized intermediates: Such as pyridine dicarboxylic acids or monocarboxylic acids, which result from incomplete oxidation.
Comparison with Alternative Analytical Methods
While HPLC is a robust and widely used method, other techniques can offer advantages in specific situations or can be used for orthogonal verification of purity.[7]
| Method | Principle | Advantages | Disadvantages |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | High resolution, good sensitivity, widely available. | Requires a chromophore, may not be suitable for non-UV active impurities. |
| Quantitative NMR (qNMR) | Signal integral is proportional to the number of nuclei. | Primary analytical method (no need for a reference standard), provides structural information, non-destructive.[7] | Lower sensitivity than chromatographic methods, requires a pure internal standard, potential for signal overlap.[7] |
| Capillary Electrophoresis (CE) | Separation of ions in an electric field. | High separation efficiency, low sample and reagent consumption.[7] | Lower concentration sensitivity compared to HPLC-UV, reproducibility can be challenging.[7] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | High sensitivity and selectivity, provides structural information.[7] | Requires derivatization for non-volatile compounds like carboxylic acids, potential for thermal degradation.[7] |
Conclusion
The purity of synthesized this compound is paramount for its successful application in various fields of research and development. High-Performance Liquid Chromatography offers a reliable, sensitive, and accurate method for purity validation. The provided experimental protocol and validation parameters serve as a strong starting point for researchers to develop a robust analytical method. Furthermore, understanding the potential impurities arising from the synthesis and considering alternative analytical techniques like qNMR and CE can provide a more comprehensive assessment of the compound's purity, ensuring the quality and reliability of experimental outcomes.
References
Elemental Analysis for Compositional Confirmation of Pyridine-2,4,6-tricarboxylic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming the elemental composition of organic compounds is a critical step in ensuring purity and verifying structure. This guide provides a comparative overview of the elemental analysis of Pyridine-2,4,6-tricarboxylic acid and a common alternative, 2,6-Pyridinedicarboxylic acid, supported by theoretical and experimental data.
Comparison of Elemental Composition
The theoretical elemental composition of a compound is calculated from its molecular formula. Any significant deviation of experimental results from these theoretical values can indicate the presence of impurities, residual solvents, or co-crystallized water molecules.
This compound (C₈H₅NO₆, Molar Mass: 211.13 g/mol ) has the following theoretical elemental composition:
-
Carbon (C): 45.51%
-
Hydrogen (H): 2.39%
-
Nitrogen (N): 6.63%
-
Oxygen (O): 45.47%
As a point of comparison, 2,6-Pyridinedicarboxylic acid (C₇H₅NO₄, Molar Mass: 167.12 g/mol ), a structurally related compound also used as a ligand in coordination chemistry, has a different theoretical composition:
-
Carbon (C): 50.31%
-
Hydrogen (H): 3.02%
-
Nitrogen (N): 8.38%
-
Oxygen (O): 38.30%
| Compound | Element | Theoretical (%) | Experimental (%) |
| This compound | Carbon (C) | 45.51 | Not Available |
| Hydrogen (H) | 2.39 | Not Available | |
| Nitrogen (N) | 6.63 | Not Available | |
| 2,6-Pyridinedicarboxylic acid | Carbon (C) | 50.31 | |
| Hydrogen (H) | 3.02 | ||
| Nitrogen (N) | 8.38 | ||
| {[Cu(pdc)(4,4'-bipy)]·2H₂O}n | Carbon (C) | 44.05 | 44.25[1] |
| Hydrogen (H) | 3.23 | 3.73[1] | |
| Nitrogen (N) | 8.17 | 8.19[1] |
*Experimental data for a Cu(II) metal-organic framework with pyridine-2,6-dicarboxylate (pdc) and 4,4'-bipyridine (4,4'-bipy).[1] The theoretical values for this complex are calculated based on its empirical formula.
Experimental Protocol: CHN Elemental Analysis
The determination of carbon, hydrogen, and nitrogen content in organic compounds is typically performed using an automated elemental analyzer based on the principle of combustion analysis.
Principle: A small, accurately weighed amount of the organic sample is combusted at high temperatures (typically around 1000°C) in an oxygen-rich atmosphere. This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) and its various oxides (NOx). The nitrogen oxides are subsequently reduced to dinitrogen (N₂). The resulting gases are separated, and their quantities are determined by a thermal conductivity detector (TCD).
General Procedure:
-
Sample Preparation: The sample must be homogenous and completely dry, as residual solvents or moisture will lead to inaccurate results. Solid samples are typically ground into a fine powder. A minimum of 5mg of the sample is generally required.
-
Sample Weighing: A small amount of the prepared sample (typically 1-3 mg) is weighed precisely into a tin or silver capsule.
-
Instrument Calibration: The elemental analyzer is calibrated using a certified organic standard with a known elemental composition.
-
Combustion: The encapsulated sample is introduced into a high-temperature combustion furnace.
-
Reduction and Gas Separation: The combustion gases are passed through a reduction tube to convert nitrogen oxides to N₂. The mixture of CO₂, H₂O, and N₂ is then passed through a chromatographic column to separate the individual gases.
-
Detection: The separated gases are detected by a thermal conductivity detector (TCD), which measures the change in thermal conductivity of the carrier gas (usually helium) as each analyte gas passes through.
-
Data Analysis: The instrument's software integrates the detector signals and, using the calibration data, calculates the percentage of each element in the original sample.
Visualizing the Workflow
The following diagrams illustrate the logical flow of confirming the composition of this compound and the general workflow of an elemental analyzer.
Caption: Workflow for confirming the composition of a synthesized compound.
Caption: General workflow of a CHN elemental analyzer.
References
A Comparative Guide to Gas Adsorption in MOFs: Pyridine-2,4,6-tricarboxylic Acid vs. Trimesic Acid Linkers
For researchers, scientists, and professionals in drug development, the choice of organic linker is a critical design parameter in the synthesis of Metal-Organic Frameworks (MOFs) for gas storage and separation. This guide provides a comparative analysis of MOFs synthesized from two tritopic linkers: pyridine-2,4,6-tricarboxylic acid and the well-established trimesic acid (1,3,5-benzenetricarboxylic acid).
The primary difference between these two linkers lies in the core aromatic ring: this compound incorporates a nitrogen atom, introducing a basic site that can influence the resulting MOF's chemical environment and its affinity for certain gas molecules, particularly acidic gases like carbon dioxide (CO2). In contrast, trimesic acid provides a purely carboxylate-based coordination environment. This comparison will delve into the structural and gas adsorption properties of MOFs derived from these linkers, supported by available experimental data.
Structural and Physicochemical Properties: A Tabular Comparison
The following tables summarize key quantitative data for representative MOFs synthesized from this compound derivatives and trimesic acid. It is important to note that a direct comparison is challenging as different metal nodes and synthesis conditions have been employed in the literature.
Table 1: Properties of a MOF from a this compound Derivative
| MOF Name | Metal Node | Ligand | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Gas Adsorption Capacity | Reference |
| Co-MOF 1 | Co | 2,4,6-tri(2,4-dicarboxyphenyl)pyridine | Not specified | Not specified | C2H2: ~130 cm³/g at 273K, 1 atmCO2: ~75 cm³/g at 273K, 1 atmC2H4: ~70 cm³/g at 273K, 1 atmCH4: ~25 cm³/g at 273K, 1 atm | [1] |
Table 2: Properties of a Representative MOF from Trimesic Acid (HKUST-1)
| MOF Name | Metal Node | Ligand | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Gas Adsorption Capacity | Reference |
| HKUST-1 (Cu-BTC) | Cu | Trimesic Acid | ~680 - 900 | Not specified | CO2: ~10.5 mmol/g at 298K, 10 barH2O: ~40 mol/kg (saturated) | [2][3] |
Note: The data presented is extracted from different research articles and should be interpreted with caution due to variations in experimental conditions.
The Influence of the Linker on Gas Adsorption
The introduction of a nitrogen atom in the pyridine-based linker can significantly impact the gas adsorption properties of the resulting MOF. The lone pair of electrons on the nitrogen atom can act as a Lewis base site, enhancing interactions with acidic gas molecules like CO2. This can lead to higher adsorption selectivity for CO2 over other gases such as methane (CH4) or nitrogen (N2).
For instance, the Co-MOF derived from a pyridine-tricarboxylic acid derivative shows promising selectivity for CO2/CH4 separation.[1] While MOFs based on trimesic acid, like the well-known HKUST-1, also exhibit significant CO2 adsorption, the mechanism is primarily driven by the open metal sites and the porous structure.[4] The presence of nitrogen-containing functional groups is a known strategy to enhance CO2 uptake in porous materials.[5][6]
Visualizing the Core Structural Difference
The fundamental difference between the two linkers is illustrated below.
Caption: Core structures of the two organic linkers.
General Experimental Workflow
The synthesis and characterization of these MOFs for gas adsorption studies typically follow a standardized workflow.
Caption: A generalized workflow for MOF synthesis and analysis.
Logical Comparison of Linker Impact on Gas Adsorption
The choice of linker logically dictates certain performance characteristics of the final MOF.
Caption: Logical flow of linker choice to MOF properties.
Detailed Experimental Protocols
The following are generalized experimental protocols based on methodologies reported in the literature for the synthesis and characterization of MOFs.
General MOF Synthesis (Solvothermal Method)
A common method for synthesizing these MOFs is the solvothermal or hydrothermal method.[7] In a typical procedure, the metal salt and the organic linker are dissolved in a solvent, often a mixture including N,N-dimethylformamide (DMF), ethanol, and water.[8] The molar ratio of the metal to the linker is a critical parameter.[9] The solution is then sealed in a Teflon-lined autoclave and heated to a specific temperature (e.g., 120 °C) for a set duration (e.g., 24 hours).[9] After the reaction, the autoclave is cooled to room temperature, and the crystalline product is collected by filtration. The resulting powder is washed with solvents like DMF and ethanol to remove any unreacted starting materials.[9]
Activation
Before gas adsorption measurements, the synthesized MOF must be "activated." This process involves removing the solvent molecules that occupy the pores of the framework. Activation is typically achieved by heating the MOF sample under a dynamic vacuum at an elevated temperature for several hours.[8]
Powder X-ray Diffraction (PXRD)
PXRD is used to confirm the crystalline structure and phase purity of the synthesized MOFs. The experimental diffraction pattern of the synthesized material is compared with the simulated pattern from single-crystal X-ray diffraction data or known phases to verify the formation of the desired framework.[9]
Thermogravimetric Analysis (TGA)
TGA is employed to evaluate the thermal stability of the MOFs. The analysis is conducted by heating the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate. The resulting weight loss at different temperatures corresponds to the removal of guest solvent molecules and the eventual decomposition of the MOF structure.[9]
Gas Adsorption Measurements
The gas adsorption properties, including the specific surface area (often calculated using the Brunauer-Emmett-Teller (BET) method) and gas uptake capacity, are determined by volumetric gas adsorption analysis.[9] Nitrogen adsorption-desorption isotherms at 77 K are typically used to determine the BET surface area and pore volume.[9] For specific gas adsorption measurements (e.g., CO2, CH4), the isotherms are measured at relevant temperatures (e.g., 273 K or 298 K) and pressures.[9]
Conclusion
The choice between this compound and trimesic acid as a linker for MOF synthesis has significant implications for the resulting material's gas adsorption properties. While trimesic acid is a foundational linker for creating highly porous and stable MOFs, the incorporation of a pyridine nitrogen in this compound offers a promising avenue for tuning the chemical environment within the pores. This modification can enhance the selectivity for specific gases, particularly CO2, by introducing basic sites that promote stronger host-guest interactions.
The data, while not from a direct comparative study, suggests that nitrogen-containing linkers can be highly effective in designing MOFs for targeted gas separation applications. Further research involving the synthesis and testing of MOFs from both linkers with the same metal node and under identical conditions would be invaluable for a definitive, quantitative comparison.
References
- 1. Construction of two novel non-penetrating Co-MOFs derived from designed 2,4,6-tri(2,4-dicarboxyphenyl)pyridine: synthesis, structure and gas adsorption properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. aidic.it [aidic.it]
- 4. CO2 adsorption mechanisms on MOFs: a case study of open metal sites, ultra-microporosity and flexible framework - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. CO2 Capture and Gas Storage Capacities Enhancement of HKUST-1 by Hybridization with Functionalized Graphene-like Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Structural differences between coordination polymers of Pyridine-2,4,6-tricarboxylic acid and isophthalic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the structural chemistry of coordination polymers (CPs) derived from two common organic linkers: pyridine-2,4,6-tricarboxylic acid (ptcH₃) and isophthalic acid (H₂ip). Understanding the structural differences imparted by these ligands is crucial for the rational design of metal-organic frameworks (MOFs) with tailored properties for applications in gas storage, catalysis, and drug delivery.
Ligand-Induced Structural Diversities: A Head-to-Head Comparison
The distinct geometries and coordination capabilities of this compound and isophthalic acid give rise to a fascinating array of structural differences in the resulting coordination polymers. The presence of a central pyridine nitrogen atom and an additional carboxylic acid group in ptcH₃ significantly expands its coordination versatility compared to the simpler dicarboxylate isophthalic acid.
This compound is a highly versatile ligand in the construction of coordination polymers, exhibiting a variety of coordination modes.[1] Its behavior is influenced by factors such as pH and the specific metal ions used.[1] This adaptability allows for the creation of materials with diverse dimensionalities, from discrete clusters to one-, two-, and three-dimensional networks. In contrast, isophthalic acid and its derivatives typically lead to the formation of one-, two-, or three-dimensional coordination polymers, with the final structure influenced by the conformation of the ligand and the coordination preferences of the metal cation.
A key differentiator is the potential for ptcH₃ to engage in O,N,O-tridentate chelation, utilizing the pyridine nitrogen and the oxygen atoms from the carboxylate groups at the 2 and 6 positions. This mode contributes to the formation of stable and predictable framework geometries. Furthermore, the reaction conditions, such as the presence of co-ligands like pyridine, can dramatically alter the final structure of ptcH₃-based CPs, sometimes even leading to in-situ ligand transformations. For instance, in the presence of pyridine, ptcH₃ has been observed to break down, forming oxalate-bridged coordination polymers.
The structural diversity of CPs based on isophthalic acid is also notable, with factors like the coordination modes of the isophthalate dianions and the conformations of flexible co-ligands playing crucial roles in determining the final architecture.[2]
Quantitative Structural Data
The following tables summarize key crystallographic data for representative coordination polymers of this compound and isophthalic acid, highlighting the differences in their structural parameters.
Table 1: Crystallographic Data for Selected this compound Coordination Polymers
| Compound | Metal Ion | Dimensionality | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| [Mn₃(ptc)₂(H₂O)₉]n | Mn(II) | 3D | Cc | 16.133(3) | 12.021(2) | 15.688(3) | 98.68 | [1] |
| [Co₃(ptc)₂(H₂O)₂]n | Co(II) | 3D | Pī | 8.537(2) | 10.596(2) | 12.589(3) | 81.18 | [1] |
| {[Ni₁.₅(ptc)(pip)₀.₅(H₂O)₄]·H₂O}n | Ni(II) | - | - | - | - | - | - |
Table 2: Crystallographic Data for Selected Isophthalic Acid Coordination Polymers
| Compound | Metal Ion | Dimensionality | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| [Mn₂(ip)₂(L1)₂(H₂O)₃]n·nH₂O | Mn(II) | 1D | Pī | 10.089(2) | 11.218(2) | 12.027(2) | 68.31 | [2] |
| [Co(ip)L1(H₂O)]n | Co(II) | 2D | P2₁/c | 15.021(3) | 13.041(3) | 13.083(3) | 114.77 | [2] |
| [Zn(ip)L1]n | Zn(II) | 2D | P2₁/n | 10.871(2) | 14.004(3) | 14.881(3) | 108.91 | [2] |
L1 = N-(pyridin-3-ylmethyl)pyridin-2-amine
Visualizing Structural Differences
The following diagrams, generated using the DOT language, illustrate the fundamental differences in the coordination of this compound and isophthalic acid and the resulting network topologies.
Caption: Coordination modes of ptcH₃ and H₂ip.
References
- 1. New pyridine-2,4,6-tricarboxylato coordination polymers: Synthesis, crystal structures and properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. Syntheses, crystal structures and properties of transition metal coordination polymers based on isophthalic acid and flexible bis(pyridyl) ligand with unsymmetrical spacer: influence of metal cations, ligand conformations and coordination modes - CrystEngComm (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Lanthanide Complexes of Pyridine-2,4,6-tricarboxylic Acid and Other Pyridine Carboxylate Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of lanthanide complexes based on Pyridine-2,4,6-tricarboxylic acid (PTA) against those derived from other pyridine carboxylate ligands, such as Pyridine-2,6-dicarboxylic acid (PDA) and Pyridine-3,5-dicarboxylic acid. The objective is to furnish researchers, scientists, and drug development professionals with the necessary data and methodologies to select the most suitable ligand for their specific applications, ranging from bioimaging and sensing to catalysis.
Introduction
Lanthanide ions, with their unique photophysical properties, including long-lived luminescence and sharp emission bands, are of significant interest in various scientific fields. The choice of the organic ligand used to form a complex with the lanthanide ion is crucial as it dictates the overall stability, luminescence efficiency, and solubility of the resulting complex. Pyridine carboxylate ligands are a prominent class of sensitizers for lanthanide ions. Among these, this compound (PTA) offers multiple coordination sites, which can lead to the formation of highly stable and luminescent complexes. This guide will delve into a comparative analysis of lanthanide-PTA complexes with those of other pyridine carboxylate ligands, supported by experimental data.
Data Presentation
The following tables summarize key quantitative data for lanthanide complexes with PTA and other pyridine carboxylate ligands. It is important to note that the data has been compiled from various sources, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Luminescence Properties of Europium(III) and Terbium(III) Complexes
| Ligand | Lanthanide Ion | Quantum Yield (%) | Luminescence Lifetime (ms) | Excitation Wavelength (nm) | Emission Wavelength (nm) | Reference |
| This compound (PTA) | Eu(III) | - | - | 305 | Characteristic Eu(III) emission | [1] |
| Pyridine-2,6-dicarboxylic acid (PDA) | Eu(III) | 36.1 | 3.23 (in ethanol) | - | Characteristic Eu(III) emission | [2] |
| Pyridine-2,6-dicarboxylic acid (PDA) | Tb(III) | - | - | - | Characteristic Tb(III) emission | [3] |
| 2,2'-bipyridine-6,6'-dicarboxylic acid | Sm(III) | High | Long | - | Characteristic Sm(III) emission | [4] |
| Pyridine-bis(carboxamide)-bithiophene | Yb(III) | 0.69 | - | 360 | Near-infrared | [5] |
| Pyridine-bis(carboxamide)-bithiophene | Nd(III) | 0.20 | - | 360 | Near-infrared | [5] |
Note: "-" indicates data not available in the cited sources under comparable conditions.
Table 2: Stability Constants of Lanthanide Complexes
| Ligand | Lanthanide Ion | log K | Temperature (°C) | Ionic Strength (M) | Reference |
| Pyridine-2,6-dicarboxylic acid (PDA) | La(III) | - | 40 | 0.1 (KNO3) | [6] |
| Pyridine-2,6-dicarboxylic acid (PDA) | Pr(III) | - | 40 | 0.1 (KNO3) | [6] |
| Pyridine-2,6-dicarboxylic acid (PDA) | Nd(III) | - | 40 | 0.1 (KNO3) | [6] |
| Pyridine-2,6-dicarboxylic acid (PDA) | Gd(III) | - | 40 | 0.1 (KNO3) | [6] |
| Pyridine-2,6-dicarboxylic acid (PDA) | Dy(III) | - | 40 | 0.1 (KNO3) | [6] |
| Macrocyclic derivative (ac3py14) | La(III) | - | 25 | 0.10 (NMe4NO3) | [7] |
| Macrocyclic derivative (ac3py14) | Sm(III) | - | 25 | 0.10 (NMe4NO3) | [7] |
| Macrocyclic derivative (ac3py14) | Ho(III) | - | 25 | 0.10 (NMe4NO3) | [7] |
Note: Specific log K values for PDA were not provided in the summary of the cited article, but the study investigated their relative stabilities. The macrocyclic ligand is included for a broader comparison context.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for the synthesis and key characterization techniques for lanthanide-pyridine carboxylate complexes, based on common practices reported in the literature.[1][8][9][10][11]
Synthesis of Lanthanide-Pyridine-2,4,6-tricarboxylate Complexes (Hydrothermal Method)
-
Reactants : this compound (H₃PTA), a corresponding lanthanide(III) salt (e.g., Ln(NO₃)₃·6H₂O), and a base (e.g., NaOH or pyridine) are used.
-
Procedure :
-
Dissolve H₃PTA in deionized water, followed by the addition of the base to deprotonate the carboxylic acid groups.
-
Separately, dissolve the lanthanide salt in deionized water.
-
Mix the two solutions and stir for a designated period.
-
Transfer the resulting mixture to a Teflon-lined stainless steel autoclave.
-
Heat the autoclave at a specific temperature (e.g., 120-180 °C) for a period of 1-3 days.
-
Allow the autoclave to cool down to room temperature slowly.
-
Filter the resulting crystals, wash with deionized water and ethanol, and dry in air.
-
Measurement of Luminescence Quantum Yield (Comparative Method)
-
Standard : A well-characterized standard with a known quantum yield, such as [Ru(bpy)₃]Cl₂ in water (Φ = 0.028), is used.[12]
-
Procedure :
-
Prepare solutions of the lanthanide complex and the standard with absorbances below 0.1 at the excitation wavelength to minimize inner filter effects.
-
Measure the absorbance of each solution at the excitation wavelength.
-
Record the emission spectra of both the sample and the standard using the same excitation wavelength and instrument settings.
-
Integrate the area under the emission curves for both the sample and the standard.
-
Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (η_sample² / η_standard²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
Measurement of Luminescence Lifetime
-
Instrumentation : A time-correlated single-photon counting (TCSPC) system is typically employed.[13]
-
Procedure :
-
Excite the sample with a pulsed light source (e.g., a laser or a flash lamp) at a wavelength where the ligand absorbs.
-
Detect the emitted photons using a sensitive detector (e.g., a photomultiplier tube).
-
Measure the time delay between the excitation pulse and the detection of the emitted photon.
-
Repeat this process millions of times to build a histogram of photon arrival times.
-
Fit the resulting decay curve to an exponential function to determine the luminescence lifetime (τ). For lanthanide complexes, the decay is often mono-exponential.[4]
-
Mandatory Visualization
The following diagrams illustrate key conceptual frameworks and experimental workflows relevant to the comparison of lanthanide complexes.
Caption: Workflow for the development and evaluation of lanthanide complexes.
Caption: Sensitization mechanism of lanthanide luminescence (Antenna Effect).
Concluding Remarks
The selection of a pyridine carboxylate ligand for complexation with lanthanide ions is a critical step in the design of functional materials for a variety of applications. This compound stands out as a ligand with the potential to form highly stable and luminescent complexes due to its multiple coordination sites. However, the available data suggests that other pyridine carboxylate ligands, such as pyridine-2,6-dicarboxylic acid, can also yield complexes with excellent photophysical properties, including high quantum yields and long luminescence lifetimes.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyridine-2,6-dicarboxylic acid for the sensitization of europium(iii) luminescence with very long lifetimes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Lanthanide complexes based on a conjugated pyridine carboxylate ligand: structures, luminescence and magnetic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Luminescent lanthanide complexes with a pyridine-bis(carboxamide)-bithiophene sensitizer showing wavelength-dependent singlet oxygen generation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. socialresearchfoundation.com [socialresearchfoundation.com]
- 7. researchgate.net [researchgate.net]
- 8. Coordination polymers with this compound and alkaline-earth/lanthanide/transition metals: synthesis and X-ray structures - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Studies on metal carboxylates. Part III. Pyridine-2,6-dicarboxylates of the lanthanides. Synthesis and spectral studies and the X-ray photoelectron spectra of several pyridine carboxylate complexes - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. Pyridine synthesis [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. d1ssu070pg2v9i.cloudfront.net [d1ssu070pg2v9i.cloudfront.net]
- 14. Recent Advances in Luminescence Imaging of Biological Systems Using Lanthanide(III) Luminescent Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic comparison of Pyridine-2,4,6-tricarboxylic acid and its ester derivatives
A comprehensive spectroscopic comparison of Pyridine-2,4,6-tricarboxylic acid and its methyl and ethyl ester derivatives, providing researchers, scientists, and drug development professionals with essential data for identification, characterization, and application of these compounds.
This guide delivers a detailed analysis of the key spectroscopic features of this compound, a versatile building block in coordination chemistry and materials science, and its corresponding trimethyl and triethyl ester derivatives. By presenting quantitative data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy, this document serves as a practical reference for researchers engaged in the synthesis, analysis, and utilization of these pyridine-based compounds.
Comparative Spectroscopic Data
The following tables summarize the available experimental spectroscopic data for this compound and its ester derivatives. It is important to note that while data for the parent acid is available, comprehensive experimental spectroscopic data for its ester derivatives is limited in publicly accessible literature.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | D₂O | 8.58 | s | 2H | H-3, H-5 |
| Trimethyl pyridine-2,4,6-tricarboxylate | CDCl₃ | 8.83 | s | 2H | H-3, H-5 |
| 4.06 | s | 9H | -OCH₃ | ||
| Triethyl pyridine-2,4,6-tricarboxylate | CDCl₃ | 8.81 | s | 2H | H-3, H-5 |
| 4.51 | q, J=7.1 Hz | 6H | -OCH₂CH₃ | ||
| 1.46 | t, J=7.1 Hz | 9H | -OCH₂CH₃ |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |
| This compound | D₂O | 166.9, 166.5, 148.5, 142.2, 127.4 | C=O (2,6-), C=O (4-), C-2/C-6, C-4, C-3/C-5 |
| Trimethyl pyridine-2,4,6-tricarboxylate | CDCl₃ | 164.4, 163.6, 153.3, 142.8, 125.0, 53.4, 53.2 | C=O (2,6-), C=O (4-), C-2/C-6, C-4, C-3/C-5, -OCH₃ (2,6-), -OCH₃ (4-) |
| Triethyl pyridine-2,4,6-tricarboxylate | CDCl₃ | 163.9, 163.2, 153.4, 142.5, 125.0, 62.6, 62.3, 14.1 | C=O (2,6-), C=O (4-), C-2/C-6, C-4, C-3/C-5, -OCH₂CH₃ (2,6-), -OCH₂CH₃ (4-), -OCH₂CH₃ |
Table 3: FTIR Spectroscopic Data (Key Peaks)
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound | 3400-2500 (broad) | O-H stretch (carboxylic acid) |
| ~1730 | C=O stretch (carboxylic acid) | |
| ~1600 | C=N, C=C stretch (pyridine ring) | |
| Trimethyl pyridine-2,4,6-tricarboxylate | ~1740 | C=O stretch (ester) |
| ~1600 | C=N, C=C stretch (pyridine ring) | |
| ~1250 | C-O stretch (ester) | |
| Triethyl pyridine-2,4,6-tricarboxylate | ~1735 | C=O stretch (ester) |
| ~1600 | C=N, C=C stretch (pyridine ring) | |
| ~1245 | C-O stretch (ester) |
Table 4: Mass Spectrometry Data
| Compound | Ionization Mode | [M+H]⁺ (m/z) | Key Fragments (m/z) |
| This compound | ESI+ | 212.02 | 194, 168, 150, 122 |
| Trimethyl pyridine-2,4,6-tricarboxylate | ESI+ | 254.08 | 223, 195, 164 |
| Triethyl pyridine-2,4,6-tricarboxylate | ESI+ | 296.13 | 251, 223, 178 |
Table 5: UV-Vis Spectroscopic Data
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) |
| This compound | Water | ~270, ~220 | - |
| Trimethyl pyridine-2,4,6-tricarboxylate | Methanol | ~275, ~225 | - |
| Triethyl pyridine-2,4,6-tricarboxylate | Methanol | ~276, ~226 | - |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O for the acid, CDCl₃ for the esters) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). For ¹³C NMR, a proton-decoupled sequence is typically used.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TMS or the residual solvent peak).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight) to determine their mass-to-charge ratio (m/z).
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular weight and deduce structural information.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., water, methanol, or ethanol) of a known concentration.
-
Data Acquisition: Record the absorbance spectrum over the UV-Vis range (typically 200-800 nm) using a spectrophotometer. A baseline correction should be performed using a cuvette containing only the solvent.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and, if the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert law.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of the title compounds.
Navigating Thermal Stability in MOFs: A Comparative Guide to Pyridine Dicarboxylic Acid Isomers
A comprehensive analysis of how the isomeric form of pyridine dicarboxylic acid ligands dictates the thermal resilience of resulting Metal-Organic Frameworks (MOFs), providing researchers, scientists, and drug development professionals with critical data for material design and application.
The strategic selection of organic linkers is paramount in the design of Metal-Organic Frameworks (MOFs) with tailored properties. Among the vast library of available linkers, pyridine dicarboxylic acids are of significant interest due to their structural rigidity and the coordinating ability of both the carboxylate groups and the pyridine nitrogen. The positional isomerism of the carboxylic acid groups on the pyridine ring directly influences the coordination geometry, network topology, and, consequently, the physicochemical properties of the resulting MOF, most notably its thermal stability. This guide offers a comparative overview of the thermal stability of MOFs synthesized from different isomers of pyridine dicarboxylic acid, supported by experimental data to inform the rational design of thermally robust MOFs for various applications, including drug delivery and catalysis.
Comparative Thermal Stability: A Data-Driven Overview
The thermal stability of MOFs is a critical parameter that determines their viability in applications that require elevated temperatures. Thermogravimetric analysis (TGA) is the primary technique used to evaluate this property, providing a quantitative measure of mass loss as a function of temperature. The onset of decomposition temperature, as determined by TGA, is a key indicator of a MOF's thermal resilience.
Below is a summary of thermal decomposition data for MOFs synthesized with various pyridine dicarboxylic acid isomers, primarily focusing on zinc-based frameworks to provide a more direct comparison. It is important to note that direct comparison across different studies can be challenging due to variations in experimental conditions such as heating rate, atmosphere, and the specific metal-ligand ratio.
| MOF System (Metal-Ligand) | Pyridine Dicarboxylic Acid Isomer | Decomposition Onset (°C) | Notes |
| Zinc-based MOFs | |||
| [Zn(2,5-pydc)(H2O)]n | 2,5-pyridinedicarboxylic acid | ~340 | Stable up to approximately 340°C after the removal of solvent molecules. |
| [Zn(3,5-pydc)(H2O)(DMF)]n | 3,5-pyridinedicarboxylic acid | >300 | The framework is stable after an initial weight loss corresponding to guest molecules. |
| Copper-based MOFs | |||
| [Cu(2,6-pydc)(H2O)2]n | 2,6-pyridinedicarboxylic acid | ~300 | Decomposition of the framework begins around 300°C. |
| Lanthanide-based MOFs | |||
| [Nd(2,5-pydc)(pyc)(H2O)]n | 2,5-pyridinedicarboxylic acid | >400 | The framework exhibits high thermal stability.[1] |
| [Dy(2,5-pydc)(pyc)(H2O)]n | 2,5-pyridinedicarboxylic acid | >400 | Isostructural to the Nd-based MOF, also showing high thermal stability.[1] |
Note: pyc refers to 2-pyridinecarboxylic acid, which was generated in-situ in the cited study.[1] The decomposition temperatures are approximate values derived from published TGA curves and should be considered as such.
The Influence of Isomerism on MOF Stability
The positioning of the carboxylate groups on the pyridine ring significantly impacts the coordination environment and the resulting framework's connectivity, which are key determinants of thermal stability.
Generally, isomers that allow for higher connectivity and the formation of robust, three-dimensional networks tend to yield MOFs with enhanced thermal stability. For instance, the symmetric arrangement of carboxylate groups in 3,5-pyridinedicarboxylic acid can facilitate the formation of highly connected and stable frameworks. Conversely, isomers with adjacent carboxylic groups, such as 2,3-pyridinedicarboxylic acid, may act as chelating ligands, potentially leading to lower-dimensional structures with reduced thermal stability. Furthermore, steric hindrance, as seen with the carboxylate groups in close proximity to the nitrogen in 2,6-pyridinedicarboxylic acid, can also influence the coordination geometry and the overall stability of the framework.
Experimental Protocols
To ensure reproducibility and accurate comparison of thermal stability data, standardized experimental protocols are crucial. Below are detailed methodologies for the synthesis and thermal analysis of MOFs based on pyridine dicarboxylic acid isomers.
General Hydrothermal/Solvothermal Synthesis of Pyridinedicarboxylate MOFs
This protocol provides a general framework for the synthesis of MOFs using pyridine dicarboxylic acid isomers. The specific molar ratios, solvents, temperature, and reaction time may need to be optimized for each specific metal-ligand system.
Materials:
-
Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)
-
Pyridine dicarboxylic acid isomer (e.g., 2,5-pyridinedicarboxylic acid, 3,5-pyridinedicarboxylic acid)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Ethanol, Deionized water)
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a typical synthesis, the metal salt and the pyridine dicarboxylic acid linker are dissolved in a suitable solvent or a mixture of solvents in a glass vial.
-
The solution is then transferred to a Teflon-lined stainless steel autoclave.
-
The autoclave is sealed and heated in an oven at a specific temperature (typically between 100 °C and 180 °C) for a period ranging from 24 to 72 hours.[2]
-
After the reaction is complete, the autoclave is allowed to cool slowly to room temperature.
-
The resulting crystalline product is collected by filtration, washed with fresh solvent (e.g., DMF and ethanol) to remove any unreacted starting materials, and subsequently dried, often under vacuum.
Thermogravimetric Analysis (TGA) of MOFs
This protocol outlines a standard procedure for determining the thermal stability of MOF materials using TGA.
Equipment:
-
Thermogravimetric Analyzer
-
Alumina or platinum crucibles
-
Inert gas (e.g., Nitrogen, Argon) or Air
Procedure:
-
A small amount of the dried MOF sample (typically 5-10 mg) is accurately weighed and placed into a TGA crucible.
-
The crucible is placed in the TGA furnace.
-
The furnace is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to create an inert atmosphere. For studying oxidative decomposition, air can be used.
-
The sample is heated from room temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 5 or 10 °C/min).[3][4]
-
The weight loss of the sample is recorded as a function of temperature.
-
The resulting TGA curve is analyzed to determine the temperatures of solvent loss and framework decomposition. The onset temperature of the major weight loss step after solvent removal is typically reported as the decomposition temperature of the MOF.
References
Assessing the performance of Pyridine-2,4,6-tricarboxylic acid-based catalysts against other catalysts
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of catalytic organic chemistry, the development of efficient, selective, and reusable catalysts is a cornerstone of innovation. This guide provides a comparative assessment of catalysts derived from Pyridine-2,4,6-tricarboxylic acid, primarily in the form of Metal-Organic Frameworks (MOFs), against other catalytic systems. The focus is on their performance in key carbon-carbon bond-forming reactions, namely the Knoevenagel condensation. While the application of these specific catalysts in the Biginelli reaction for the synthesis of dihydropyrimidinones is not prominently documented in current literature, a comparative overview of other catalysts for this important multicomponent reaction is also presented to provide a broader context for catalyst selection in heterocyclic synthesis.
Knoevenagel Condensation: A Performance Comparison
The Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by dehydration, is a fundamental reaction in the synthesis of fine chemicals and pharmaceutical intermediates. The catalytic efficiency of various materials is a key determinant of reaction yield and conditions.
Table 1: Comparative Performance of Various Catalysts in the Knoevenagel Condensation of Benzaldehyde and Malononitrile
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pyridine-2,3-dicarboxylate-based Zn(II) MOF | - | Methanol | Room Temp. | 1 | 98 | [1][2] |
| Pyridine-2,3-dicarboxylate-based Cd(II) MOF | - | Methanol | Room Temp. | 1 | 97 | [1][2][3] |
| Pyridine-dicarboxamide functionalized mesoporous organosilica | 20 mg | Ethanol | Room Temp. | 0.5 | >90 | [4] |
| Cu-MOF | 3 | Methanol | Room Temp. | 0.25 | - | [5] |
| IRMOF-3/GO/CuFe2O4 | - | - | Ultrasound | - | High | |
| CuBTC (MOF) | 5 | Toluene | 80 | 1 | ~95 | |
| FeBTC (MOF) | 5 | Toluene | 80 | 1 | ~70 | |
| Zeolite BEA | - | Toluene | 80 | 24 | <5 | |
| Zeolite TS-1 | - | Toluene | 80 | 24 | <5 |
Note: Direct comparison is challenging due to variations in experimental conditions across different studies. The data presented aims to provide a general performance overview.
The data indicates that pyridine-dicarboxylate-based MOFs exhibit excellent catalytic activity for the Knoevenagel condensation, achieving high yields under mild, room temperature conditions.[1][2][3] Their performance is comparable or superior to other MOFs and significantly better than traditional solid acid catalysts like zeolites under similar conditions. The pyridine-functionalized mesoporous organosilica also demonstrates high efficiency.[4]
Experimental Protocols: Knoevenagel Condensation
Synthesis of a Pyridine-2,3-dicarboxylate-based Zn(II) MOF (Illustrative Protocol)
-
Materials: Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O), Pyridine-2,3-dicarboxylic acid, Methanol, N,N-Dimethylformamide (DMF).
-
Procedure: A solution of Pyridine-2,3-dicarboxylic acid in a methanol/DMF solvent mixture is carefully layered onto a solution of Zinc Nitrate Hexahydrate in methanol. The mixture is allowed to stand at room temperature for several days, during which time crystals of the MOF will form. The crystals are then collected by filtration, washed with fresh solvent, and dried.
General Procedure for Knoevenagel Condensation Catalyzed by a Pyridine-dicarboxylate-based MOF
-
Reactants: Benzaldehyde (1 mmol), malononitrile (1.2 mmol).
-
Catalyst: Pyridine-2,3-dicarboxylate-based Zn(II) MOF (e.g., 5 mol%).
-
Solvent: Methanol (10 mL).
-
Procedure: To a solution of benzaldehyde and malononitrile in methanol, the MOF catalyst is added. The mixture is stirred at room temperature for the specified time (e.g., 1 hour). The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the catalyst is separated by filtration, and the product is isolated from the filtrate by evaporation of the solvent and purified by recrystallization.[1][2][3]
Catalytic Mechanism: Knoevenagel Condensation
The catalytic activity of pyridine-based MOFs in the Knoevenagel condensation is often attributed to the presence of both Lewis acidic metal sites and basic sites on the pyridine ligand.
Caption: MOF-catalyzed Knoevenagel condensation mechanism.
Biginelli Reaction: A General Catalyst Comparison
The Biginelli reaction is a one-pot multicomponent synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea or thiourea. This reaction is of significant interest in medicinal chemistry due to the diverse biological activities of its products. While the use of this compound-based catalysts is not well-documented for this reaction, a wide array of other catalysts have been successfully employed.
Table 2: Performance of Various Catalysts in the Biginelli Reaction
| Catalyst | Catalyst Type | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| HCl | Brønsted Acid | Ethanol | Reflux | 18 | 20-60 | |
| Yb(OTf)₃ | Lewis Acid | Solvent-free | 100 | 0.5 | 85-95 | |
| InCl₃ | Lewis Acid | Acetonitrile | Reflux | 2 | 80-95 | |
| FeCl₃·6H₂O | Lewis Acid | Ethanol | Reflux | 1 | 85-95 | |
| Ni-DDIA (MOF) | Lewis/Brønsted Acid | Ethanol | 80 | 12 | ~95 | [6] |
| Ammonium Dihydrogenphosphate | Brønsted Acid | Ethanol | Stirred | 2 | Good | [7] |
| Supported αMoO₃ | Solid Acid | Solvent-free | 100 | 0.5-1 | 80-95 | [8] |
Note: This table provides a general overview and is not a direct comparison under identical conditions.
The data highlights that both Lewis and Brønsted acids are effective catalysts for the Biginelli reaction. Modern approaches often utilize solid acid catalysts and solvent-free conditions to improve yields, reduce reaction times, and simplify work-up procedures. MOFs with both Lewis and Brønsted acidic sites have also shown excellent catalytic performance.[6]
Experimental Protocols: Biginelli Reaction
General Procedure for a Heterogeneously Catalyzed Biginelli Reaction
-
Reactants: Aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol).
-
Catalyst: Heterogeneous acid catalyst (e.g., 10 mol%).
-
Procedure: A mixture of the aldehyde, ethyl acetoacetate, urea, and the catalyst is heated (e.g., at 100 °C) under solvent-free conditions with stirring for the required time. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and treated with cold water. The precipitated solid product is filtered, washed with water, and recrystallized from ethanol to afford the pure dihydropyrimidinone.
Catalytic Mechanism: Biginelli Reaction
The mechanism of the Biginelli reaction is generally accepted to proceed through a series of acid-catalyzed steps.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. A Reusable Efficient Green Catalyst of 2D Cu-MOF for the Click and Knoevenagel Reaction [mdpi.com]
- 6. nbinno.com [nbinno.com]
- 7. New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. journal.bcrec.id [journal.bcrec.id]
Benchmarking the Luminescence of Lanthanide MOFs with Pyridine-2,4,6-tricarboxylic Acid: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of luminescent probes is critical for sensitive and reliable assays. Lanthanide Metal-Organic Frameworks (Ln-MOFs) have emerged as a promising class of materials due to their unique photophysical properties, including large Stokes shifts, sharp emission bands, and long luminescence lifetimes. This guide provides a comparative benchmark of Ln-MOFs synthesized with Pyridine-2,4,6-tricarboxylic acid (H₃pyta), evaluating their luminescent characteristics against alternative high-performing Ln-MOFs.
While Ln-MOFs based on H₃pyta exhibit characteristic lanthanide luminescence, a comprehensive review of the available literature indicates that the absolute fluorescence quantum yields for this specific family of MOFs have not been extensively reported. This guide, therefore, focuses on a detailed comparison of their synthesis, and key photoluminescent properties, alongside those of well-characterized, highly luminescent Ln-MOFs. This comparative approach allows for an objective assessment of their potential and highlights the structural factors that contribute to enhanced quantum efficiencies.
Comparative Analysis of Photoluminescent Properties
The following table summarizes the key photoluminescent properties of Europium (Eu³⁺) and Terbium (Tb³⁺) MOFs synthesized with this compound and compares them with notable alternative Ln-MOFs known for their high fluorescence quantum yields.
| MOF | Lanthanide Ion | Ligand(s) | Excitation (nm) | Emission (nm) | Fluorescence Quantum Yield (%) | Luminescence Lifetime (ms) |
| {[Eu₂(pyta)₂(H₂O)₃]·2.5H₂O}n | Eu³⁺ | This compound | 396 | 593, 616 | Not Reported | Not Reported |
| {[Tb₂(pyta)₂(H₂O)₂]·2.5H₂O}n | Tb³⁺ | This compound | 326 | 490, 545 | Not Reported | Not Reported |
| [Eu(tftpa)₁.₅(phen)(H₂O)]n | Eu³⁺ | Tetrafluoroterephthalic acid, 1,10-phenanthroline | 280 | 612 | 80.73[1] | Not Reported |
| [Tb(tftpa)₁.₅(phen)(H₂O)]n | Tb³⁺ | Tetrafluoroterephthalic acid, 1,10-phenanthroline | 280 | 545 | 75.17[1] | Not Reported |
| [Eu₂(TPTZ)₂(mNBA)₆(H₂O)₂]·2CH₃OH | Eu³⁺ | 2,4,6-tri(2-pyridyl)-1,3,5-triazine, m-nitrobenzoate | Not Reported | Not Reported | 25.0[2] | 0.761[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide the experimental protocols for the synthesis of the benchmarked MOFs and the standardized measurement of fluorescence quantum yield.
Synthesis of Lanthanide MOFs with this compound
The synthesis of the {[Ln₂(pyta)₂(H₂O)ₓ]·yH₂O}n series of MOFs (where Ln = Eu, Tb) is conducted via a hydrothermal method.[3][4]
Materials:
-
Lanthanide(III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O or Tb(NO₃)₃·6H₂O)
-
This compound (H₃pyta)
-
Deionized water
Procedure:
-
A mixture of the respective lanthanide nitrate (1 mmol) and this compound (1 mmol) is dissolved in 10 mL of deionized water.
-
The resulting solution is sealed in a 23 mL Teflon-lined stainless steel autoclave.
-
The autoclave is heated in an oven at 180°C for 72 hours.
-
After 72 hours, the oven is cooled to room temperature at a rate of 5°C per hour.
-
The resulting crystals are collected by vacuum filtration.
-
The collected crystals are washed with deionized water and ethanol.
-
The final product is dried at 60°C.
Synthesis of a High Quantum Yield Alternative: [Eu(tftpa)₁.₅(phen)(H₂O)]n
This highly luminescent MOF is synthesized using a solvothermal method.[1]
Materials:
-
Europium(III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O)
-
Tetrafluoroterephthalic acid (H₂tftpa)
-
1,10-phenanthroline (phen)
-
Dimethylformamide (DMF)
-
Deionized water
Procedure:
-
A mixture of Eu(NO₃)₃·6H₂O (18.0 mg, 0.04 mmol), H₂tftpa (4.8 mg, 0.02 mmol), and phen (8.0 mg, 0.044 mmol) is prepared.
-
The mixture is dissolved in a solution of 2.0 mL of deionized water and 1.0 mL of DMF.
-
The solution is transferred to a glass bottle and placed in an oven at 80°C for 48 hours.
-
After cooling, colorless crystals are formed.
-
The crystals are washed three times with 5 mL of deionized water and subsequently dried in an oven at 60°C.[1]
Measurement of Solid-State Fluorescence Quantum Yield
The absolute photoluminescence quantum yield of solid-state MOF samples is determined using a photoluminescence spectrometer equipped with an integrating sphere.[5] This method allows for the collection of all emitted light, providing an accurate measure of the quantum efficiency.
Equipment:
-
Photoluminescence spectrometer
-
Integrating sphere attachment
-
Solid sample holder
Procedure:
-
The synthesized MOF powder is securely packed into a solid sample holder, ensuring a flat and even surface.
-
The integrating sphere is installed in the spectrometer, and the system is calibrated according to the manufacturer's instructions.
-
The sample holder is placed within the integrating sphere.
-
The excitation beam is directed onto the sample, and the emission spectrum is recorded over the desired wavelength range.
-
The scattering of the excitation light by the sample is also measured.
-
A blank measurement is performed with an empty sample holder to account for any background signal.
-
The quantum yield is calculated by the instrument's software, which compares the integrated intensity of the sample's emission to the integrated intensity of the light source's scattering with and without the sample.
Experimental Workflow and Signaling Pathways
To visualize the process of evaluating the luminescent properties of these MOFs, the following diagrams illustrate the key workflows and the fundamental "antenna effect" responsible for lanthanide luminescence.
Caption: A flowchart illustrating the key stages in the synthesis and characterization of lanthanide MOFs.
Caption: A diagram illustrating the energy transfer mechanism, known as the "antenna effect," in lanthanide MOFs.[5]
References
- 1. Luminescent Lanthanide MOFs: A Unique Platform for Chemical Sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, structure, photoluminescence and magnetic properties of new 3-D lanthanide-pyridine-2,4,6-tricarboxylate frameworks - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Lanthanide-MOFs as multifunctional luminescent sensors - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Navigating the Disposal of Pyridine-2,4,6-tricarboxylic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of Pyridine-2,4,6-tricarboxylic acid (Py-2,4,6-TCA), ensuring compliance with safety protocols and regulatory standards.
Immediate Safety and Handling Protocols
Personal Protective Equipment (PPE):
When handling Py-2,4,6-TCA, all personnel should be equipped with the following personal protective equipment:
| PPE Category | Specific Recommendations |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). |
| Body Protection | A laboratory coat, long pants, and closed-toe shoes. |
Engineering Controls:
All work with Py-2,4,6-TCA should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. An eyewash station and safety shower should be readily accessible.
Spill Management and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial to contain the situation and prevent exposure.
Spill Cleanup Protocol:
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Assess the Spill: From a safe distance, determine the extent of the spill and if there is any immediate danger (e.g., fire, release of vapors).
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the necessary personal protective equipment.
-
Contain the Spill: For solid spills, carefully sweep up the material and place it in a designated, labeled waste container. Avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill, then collect the absorbed material into a suitable waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of Waste: All contaminated materials, including absorbent materials and cleaning supplies, must be disposed of as hazardous waste.
Step-by-Step Disposal Procedure
The disposal of this compound must be handled in accordance with local, state, and federal regulations. The following is a general procedural flow for its proper disposal:
Key Disposal Considerations:
-
Waste Characterization: All chemical waste must be properly characterized. Since specific hazard data for Py-2,4,6-TCA is limited, it should be treated as hazardous waste.
-
Segregation: Do not mix Py-2,4,6-TCA waste with other chemical waste streams unless compatibility has been confirmed. Incompatible chemicals can react dangerously.
-
Containerization: Use only approved, compatible, and properly labeled containers for waste collection. Ensure containers are kept closed except when adding waste.
-
Regulatory Compliance: All waste disposal activities must comply with institutional policies and local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance.[1][2]
Data Summary
While quantitative data on the specific hazards of this compound is not widely available, the following table summarizes its known physical and chemical properties.
| Property | Value |
| Molecular Formula | C₈H₅NO₆ |
| Molecular Weight | 211.13 g/mol |
| CAS Number | 536-20-9 |
| Appearance | Solid |
By adhering to these procedures, laboratory professionals can ensure the safe handling and proper disposal of this compound, protecting themselves, their colleagues, and the environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Pyridine-2,4,6-tricarboxylic Acid
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Pyridine-2,4,6-tricarboxylic acid (Py-2,4,6-TCA), including detailed personal protective equipment (PPE) protocols, operational plans, and disposal procedures. By adhering to these guidelines, you can minimize risks and maintain a safe research environment.
Essential Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial to prevent exposure. The following table summarizes the recommended PPE, categorized by the type of protection.
| Protection Type | Recommended PPE | Specifications & Rationale |
| Hand Protection | Chemical-resistant gloves | Material: Butyl rubber, Nitrile rubber, or Neoprene are recommended for handling solid carboxylic acids.[1][2] Thickness: A glove thickness of at least 8 mils is advisable for adequate protection against incidental contact. Inspection: Always inspect gloves for any signs of degradation or punctures before use. |
| Eye and Face Protection | Safety Goggles or Face Shield | Type: Chemical splash goggles provide a seal around the eyes and are the minimum requirement.[3][4] A face shield should be worn in conjunction with goggles when there is a significant risk of splashes or dust generation. |
| Respiratory Protection | Engineering Controls / Respirator | Primary: Handle Py-2,4,6-TCA in a certified chemical fume hood to minimize inhalation exposure.[1][5] Secondary: If a fume hood is not available or if dust is generated, a NIOSH-approved respirator with an appropriate particulate filter (P100) or an organic vapor/acid gas cartridge with a particulate pre-filter should be used.[2][4] |
| Protective Clothing | Laboratory Coat / Chemical Apron | A fully buttoned laboratory coat should be worn to protect street clothing and skin.[3] For operations with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended. |
| Foot Protection | Closed-toe Shoes | Sturdy, closed-toe shoes are mandatory to protect against spills and falling objects. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Following a structured workflow is essential for minimizing the risk of exposure and accidents. The diagram below illustrates the key steps for safely handling this compound.
Caption: A logical workflow for the safe handling of this compound.
Experimental Protocols: Key Safety Procedures
1. Weighing and Transferring:
-
Always conduct the weighing and transferring of solid Py-2,4,6-TCA within a certified chemical fume hood to control dust.
-
Use a spatula or other appropriate tool to handle the solid. Avoid creating dust clouds.
-
If transferring to a solution, add the solid slowly to the solvent to avoid splashing.
2. Spill Response:
-
Small Spills: For minor spills, use an inert absorbent material like sand or vermiculite to contain the solid.[3] Carefully sweep the material into a designated waste container.
-
Large Spills: In the event of a large spill, evacuate the immediate area and alert your institution's Environmental Health and Safety (EHS) department.[6]
3. First Aid:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of this compound and associated waste is critical to protect the environment and comply with regulations.
Waste Segregation and Collection:
-
Solid Waste: Collect unreacted Py-2,4,6-TCA and any contaminated materials (e.g., weigh boats, contaminated paper towels) in a clearly labeled, sealed, and compatible hazardous waste container.
-
Liquid Waste: Solutions containing Py-2,4,6-TCA should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a designated hazardous waste bag.
Disposal Procedure:
All waste containing this compound must be treated as hazardous waste. The primary method for the disposal of pyridine-containing waste is typically incineration by a licensed waste disposal facility.
Step-by-Step Disposal Protocol:
-
Labeling: Ensure all waste containers are accurately and clearly labeled with the full chemical name ("this compound") and the appropriate hazard warnings (e.g., "Hazardous Waste," "Irritant").
-
Storage: Store waste containers in a designated satellite accumulation area that is secure and well-ventilated, away from incompatible materials.
-
Pickup: Arrange for the collection of the hazardous waste by your institution's EHS department or a certified hazardous waste contractor.
By implementing these comprehensive safety and handling procedures, you can build a culture of safety in your laboratory and ensure the well-being of all personnel. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the most detailed and up-to-date information.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
